4,4-Piperidinediol hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
piperidine-4,4-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c7-5(8)1-3-6-4-2-5;/h6-8H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOLKFJNJCOALF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 4-Piperidone monohydrate hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20087 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
40064-34-4 | |
| Record name | 4,4-Piperidinediol, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40064-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-piperidinediol, hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.782 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to 4,4-Piperidinediol Hydrochloride
This technical guide provides a comprehensive overview of the core physical and chemical properties of 4,4-Piperidinediol hydrochloride. It is intended for researchers, scientists, and professionals in drug development who utilize this compound as a key intermediate in various synthetic processes. This document outlines its fundamental characteristics, summarizes quantitative data, and presents logical workflows for its application.
Core Physical and Chemical Properties
This compound, also known as 4-piperidone (B1582916) monohydrate hydrochloride, is a synthetic organic compound widely used as an intermediate in the production of various pharmaceuticals and other organic molecules.[1] It is a white to off-white crystalline solid.[2][3] The hydrochloride salt form enhances its solubility in water and contributes to its stability.[3] The compound is known to be hygroscopic and should be stored in a cool, dark, and dry place to prevent degradation.[1]
Data Presentation: Physical and Chemical Properties
The following table summarizes the key quantitative data for this compound:
| Property | Value | Source(s) |
| CAS Number | 40064-34-4 | [2][3][4][5] |
| Molecular Formula | C₅H₁₂ClNO₂ | [1][2][5] |
| Molecular Weight | 153.61 g/mol | [1][5][6] |
| Appearance | White to off-white crystalline solid | [1][2][3] |
| Melting Point | 90-99 °C (range from various sources) | [2][4][5][7][8] |
| 185-189 °C | [1] | |
| Solubility | Soluble in water | [1][2][3][7] |
| EINECS Number | 254-779-9 | [2][5] |
| Storage Temperature | 0-5 °C | [7][9] |
Experimental Protocols & Synthesis
While specific experimental protocols for determining each physical property are not detailed in the provided literature, the general synthesis of this compound and its role in subsequent reactions are well-documented.
General Synthesis Overview
A common manufacturing process for this compound involves the catalytic hydrogenation of pyridine (B92270) to produce 4-piperidone.[10] The resulting 4-piperidone is then reacted with hydrochloric acid and water to form the final product, 4-Piperidone Hydrochloride Monohydrate.[10] Another described synthesis route involves the reaction of piperazine (B1678402) with diethyl carbonate in the presence of hydrogen chloride gas.[1]
A more detailed, multi-step synthesis can be described as follows:
-
Etherification: N-Carbethoxy-4-piperidone is reacted with trimethyl orthoformate in a fluid medium with an acid catalyst to yield N-Carbethoxy-4,4-dimethoxypiperdine.[11]
-
Hydrolysis: The resulting N-Carbethoxy-4,4-dimethoxypiperdine is then hydrolyzed to produce 4,4-dimethoxypiperidine (B3370895).[11]
-
Formation of Hydrochloride Salt: Finally, the 4,4-dimethoxypiperidine is treated with hydrochloric acid to yield 4-Piperidone HCl Hydrate (B1144303).[11]
Mandatory Visualizations
The following diagrams illustrate the chemical structure of this compound and its role in synthetic chemistry.
Caption: Chemical structure of this compound.
Caption: Simplified synthesis workflow for this compound.
Caption: Role of this compound as a key intermediate.
Conclusion
This compound is a foundational building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its physical properties, including its solid, crystalline nature and water solubility, make it a convenient intermediate for a variety of chemical transformations.[1][2][3] The reactivity of its functional groups allows for its incorporation into a wide array of complex molecules, such as fentanyl analogues and P-gp inhibitors.[1][9][12] A thorough understanding of its properties and synthetic pathways is crucial for its effective application in research and development.
References
- 1. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. CAS 40064-34-4: 4,4-Piperidinediol, hydrochloride (1:1) [cymitquimica.com]
- 4. This compound-Pharmceutical Intermediate-Shandong Yifan Chemical Technology co.,Ltd.- [sdyfchem.com]
- 5. This compound CAS 40064-34-4 - Buy 4 4-Piperidinediol hydrochloride, 40064-34-4, C5H12ClNO2 Product on BOSS CHEMICAL [bosschemical.com]
- 6. 4,4-Piperidinediol, hydrochloride | C5H12ClNO2 | CID 11636836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. 4-Piperidone hydrochloride monohydrate 99%min this compound CAS 40064-34-4 | Theorem Chemical [m.theoremchem.com]
- 9. sincerechemical.com [sincerechemical.com]
- 10. nbinno.com [nbinno.com]
- 11. WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate - Google Patents [patents.google.com]
- 12. 4-Piperidone monohydrate, HCl | Benchchem [benchchem.com]
An In-depth Technical Guide to 4,4-Piperidinediol Hydrochloride: Chemical Structure and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,4-Piperidinediol hydrochloride, a versatile synthetic intermediate. The document details its chemical structure, stability profile, and its role in the synthesis of complex molecules.
Chemical Structure and Properties
This compound, also known by synonyms such as 4-Piperidone hydrochloride monohydrate and 4,4-Dihydroxypiperidine hydrochloride, is a piperidine (B6355638) derivative.[1][2][3] Its structure features a piperidine ring with two hydroxyl groups attached to the fourth carbon atom, and it is supplied as a hydrochloride salt.[1] The hydrochloride form enhances the compound's solubility in water and its overall stability.[1] In aqueous solutions, it can exist in equilibrium with its hydrated ketone form, 4-piperidone.[4]
The presence of the geminal diol and the secondary amine makes it a reactive and versatile building block in organic synthesis.[1][4] It serves as a key intermediate in the manufacturing of various pharmaceutical compounds, including analgesics, antipsychotics, and fentanyl analogs, as well as in the agrochemical industry.[4][5][6][7]
Below is the chemical structure of this compound represented in a DOT script.
References
- 1. CAS 40064-34-4: 4,4-Piperidinediol, hydrochloride (1:1) [cymitquimica.com]
- 2. Intermediate role of this compound in organic synthesis_Chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-Piperidone monohydrate, HCl | Benchchem [benchchem.com]
- 5. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. This compound | 40064-34-4 [chemicalbook.com]
An In-depth Technical Guide to 4,4-Piperidinediol Hydrochloride (CAS: 40064-34-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Piperidinediol hydrochloride, with the CAS number 40064-34-4, is a piperidine (B6355638) derivative that serves as a crucial building block in synthetic organic chemistry.[1][2][3] In aqueous solutions, it exists in equilibrium with its dehydrated form, 4-piperidone (B1582916). This compound is of significant interest to the pharmaceutical industry, primarily as a key intermediate in the synthesis of a wide range of biologically active molecules, most notably as a precursor in the synthesis of fentanyl and its analogues.[4][5][6][7] Its utility also extends to the creation of other piperidine-based structures with diverse pharmacological properties, including potential treatments for neurological disorders and as antiviral agents.[8] This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, synthesis, applications in drug development, and relevant experimental protocols.
Physicochemical and Safety Data
Comprehensive physicochemical and safety data are essential for the proper handling, storage, and application of this compound in a research and development setting.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 40064-34-4 | [9] |
| Molecular Formula | C₅H₁₂ClNO₂ | [9] |
| Molecular Weight | 153.61 g/mol | [9] |
| Appearance | White to off-white crystalline solid | [10] |
| Melting Point | 97-100 °C | [11] |
| Boiling Point | Decomposes | [11] |
| Solubility | Soluble in water. Soluble in DMSO (30 mg/mL) and DMF (5 mg/L). Sparingly soluble in Ethanol (2 g/L). | [11] |
| InChI Key | BQOLKFJNJCOALF-UHFFFAOYSA-N | [10] |
| SMILES | C1C(CCN(C1)O)O.Cl | [10] |
Safety and Handling
This compound is classified as a skin and eye irritant.[12] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[13]
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation | P264: Wash skin thoroughly after handling. |
| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H335: May cause respiratory irritation | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[13]
Synthesis and Applications
The primary utility of this compound lies in its role as a versatile starting material for the synthesis of more complex piperidine derivatives.
Synthesis of this compound
One common synthetic route to this compound involves the catalytic hydrogenation of pyridine (B92270) to produce 4-piperidone, which is then treated with hydrochloric acid in an aqueous medium to yield the hydrated hydrochloride salt.[14] Another described method involves the reaction of piperazine (B1678402) with diethyl carbonate in the presence of hydrogen chloride gas.[12][13]
Application in the Synthesis of Fentanyl and Analogues
A significant application of this compound is in the synthesis of fentanyl. The general synthetic scheme involves the reductive amination of 4-piperidone (in equilibrium with this compound) with aniline (B41778) to form 4-anilinopiperidine. This intermediate is then N-alkylated with a phenethyl group and subsequently acylated to yield fentanyl.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of synthetic procedures and biological assays. The following sections provide methodologies for the synthesis of a key intermediate from this compound and for the pharmacological evaluation of its derivatives.
Synthesis of 4-Anilinopiperidine from 4-Piperidone Monohydrate Hydrochloride
This protocol describes the reductive amination of 4-piperidone monohydrate hydrochloride with aniline.[7][15]
Materials:
-
4-Piperidone monohydrate hydrochloride
-
Aniline
-
Sodium triacetoxyborohydride (B8407120) (STAB)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Ice bath
Procedure:
-
To a clean, dry round-bottom flask, add 4-piperidone monohydrate hydrochloride (1 equivalent) and anhydrous dichloromethane.
-
Add aniline (1.1 equivalents) to the suspension.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[15]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).[15]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[15]
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes) to afford pure 4-anilinopiperidine.[15]
In Vitro Opioid Receptor Binding Assay
This assay is used to determine the binding affinity of compounds derived from this compound to opioid receptors.[3][16]
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK cells)
-
Radioligand (e.g., [³H]naloxone)
-
Test compound (dissolved in an appropriate solvent)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the opioid receptor and centrifuge to isolate the cell membranes. Resuspend the final membrane pellet in the assay buffer.[3]
-
Assay Setup: In a 96-well plate, incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.[3]
-
Incubation: Incubate the reaction mixture at 25°C for 60 minutes to allow the binding to reach equilibrium.[3]
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.[3]
In Vivo Hot Plate Test for Analgesia in Mice
This test evaluates the analgesic properties of compounds derived from this compound by measuring the latency of a thermal pain response.[11][17][18]
Materials:
-
Hot plate apparatus with adjustable temperature
-
Test compound formulated for administration (e.g., dissolved in saline)
-
Control vehicle (e.g., saline)
-
Male Swiss-Webster mice (or other appropriate strain)
-
Timer
Procedure:
-
Acclimation: Allow the mice to acclimate to the testing room for at least 30-60 minutes before the experiment.[11]
-
Baseline Latency: Place each mouse on the hot plate (maintained at 52-55°C) and record the time until a nocifensive response is observed (e.g., paw licking, jumping).[11][19] A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.[11]
-
Compound Administration: Administer the test compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal, subcutaneous).
-
Post-Treatment Latency: At predetermined time points after administration (e.g., 30, 60, 90 minutes), place the mice back on the hot plate and measure the response latency as described in step 2.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies and to the vehicle control group to determine the analgesic effect of the test compound.
Mechanism of Action and Signaling Pathways of Derivatives
Derivatives of this compound, particularly those with opioid-like activity such as fentanyl, primarily exert their effects by acting as agonists at the μ-opioid receptor (MOR), a G protein-coupled receptor (GPCR).[1][20][21]
Mu-Opioid Receptor Signaling
Activation of the μ-opioid receptor by an agonist initiates a cascade of intracellular signaling events. The G protein-dependent pathway is primarily responsible for the analgesic effects.[22]
References
- 1. tandfonline.com [tandfonline.com]
- 2. mu-Opioid receptor activates signaling pathways implicated in cell survival and translational control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of 4-Piperidone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. US8399677B2 - Method for the preparation of fentanyl - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. In vitro opioid receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. meliordiscovery.com [meliordiscovery.com]
- 19. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 20. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 21. Fentanyl - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 4-Piperidone Hydrochloride Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis mechanisms for 4-piperidone (B1582916) hydrochloride monohydrate, a pivotal intermediate in the pharmaceutical industry. The document details the core synthetic pathways, including the Dieckmann condensation, Mannich reaction, and Petrenko-Kritschenko synthesis, presenting their mechanisms, experimental protocols, and relevant quantitative data.
Dieckmann Condensation Route
The most common and industrially significant method for synthesizing 4-piperidone is through the Dieckmann condensation of an aminodicarboxylate ester.[1][2] This multi-step process involves the initial formation of a diester, followed by an intramolecular cyclization, and subsequent hydrolysis and decarboxylation.
Synthesis Mechanism
The synthesis commences with a double Michael addition of a primary amine (or ammonia) to two equivalents of an α,β-unsaturated ester, such as methyl or ethyl acrylate (B77674), to form a diester intermediate. This is followed by a base-catalyzed intramolecular cyclization known as the Dieckmann condensation to yield a cyclic β-keto ester.[2][3] The final steps involve acidic hydrolysis of the ester and subsequent decarboxylation to afford the 4-piperidone core.
Step 1: Formation of the Diester Intermediate
Ammonia (B1221849) reacts with two molecules of ethyl acrylate in a conjugate addition reaction to form diethyl 3,3'-azanediyldipropanoate.
Step 2: Dieckmann Condensation
The diester undergoes an intramolecular cyclization in the presence of a strong base, such as sodium ethoxide. The base abstracts an α-proton to form an enolate, which then attacks the other ester carbonyl group, leading to the formation of a cyclic β-keto ester, ethyl 4-oxopiperidine-3-carboxylate.[3][4][5]
Step 3: Hydrolysis and Decarboxylation
The resulting β-keto ester is subjected to acidic hydrolysis, which converts the ester group into a carboxylic acid, forming 4-oxo-piperidine-3-carboxylic acid.[6] Upon heating, this intermediate readily undergoes decarboxylation to yield 4-piperidone.
Step 4: Formation of the Hydrochloride Monohydrate Salt
Finally, the 4-piperidone is treated with hydrochloric acid in the presence of water to yield the stable 4-piperidone hydrochloride monohydrate.
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of 4-piperidone hydrochloride monohydrate via the Dieckmann condensation, based on procedures for analogous N-substituted derivatives.[7]
Materials:
-
Ammonia
-
Ethyl acrylate
-
Sodium metal
-
Absolute ethanol
-
Toluene
-
Concentrated hydrochloric acid
-
Diethyl ether
Procedure:
-
Diester Formation: In a reaction vessel, dissolve ammonia in a suitable solvent. Slowly add two equivalents of ethyl acrylate while maintaining a controlled temperature. Stir the mixture until the reaction is complete (monitored by TLC or GC).
-
Dieckmann Condensation: Prepare sodium ethoxide by carefully dissolving sodium metal in absolute ethanol. Add the diester intermediate to the sodium ethoxide solution in a solvent such as toluene. Heat the mixture to reflux for several hours.
-
Hydrolysis and Decarboxylation: After cooling, the reaction mixture is acidified with concentrated hydrochloric acid and heated to reflux. This step facilitates both the hydrolysis of the ester and the decarboxylation of the resulting β-keto acid. The progress of the reaction can be monitored by the cessation of CO2 evolution.
-
Isolation and Purification: The aqueous solution is concentrated under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield 4-piperidone hydrochloride monohydrate as a crystalline solid.
Mannich Reaction Route
The Mannich reaction provides an alternative, classical approach to the synthesis of 4-piperidones. This three-component condensation reaction involves an enolizable ketone, an aldehyde (typically formaldehyde), and a primary amine or ammonia.[8][9][10]
Synthesis Mechanism
The reaction proceeds via the formation of an iminium ion from the amine and formaldehyde. The enol form of the ketone then acts as a nucleophile, attacking the iminium ion. A second Mannich-type reaction on the other side of the ketone followed by an intramolecular cyclization leads to the formation of the 4-piperidone ring.
Experimental Protocol
A general procedure for the Mannich synthesis of 4-piperidone is as follows:
Materials:
-
Acetone
-
Formaldehyde (as formalin solution)
-
Ammonium (B1175870) chloride
-
Hydrochloric acid
Procedure:
-
A mixture of acetone, formalin, and ammonium chloride in an appropriate solvent (e.g., water or ethanol) is prepared.
-
The reaction mixture is heated to reflux for an extended period. The use of glacial acetic acid as a solvent has been reported to improve yields and facilitate product isolation.[11]
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is treated with hydrochloric acid and the product is isolated and purified by recrystallization.
Petrenko-Kritschenko Piperidone Synthesis
The Petrenko-Kritschenko synthesis is a multicomponent reaction that can be employed to produce symmetrically substituted 4-piperidones.[12][13] It involves the condensation of two equivalents of an aldehyde, an amine, and a derivative of acetonedicarboxylic acid, such as diethyl-α-ketoglutarate.[13]
Synthesis Mechanism
The reaction is believed to proceed through a series of condensations and cyclizations, ultimately forming the 4-piperidone ring with substituents derived from the aldehyde at the 2- and 6-positions and ester groups at the 3- and 5-positions. For the synthesis of the parent 4-piperidone, a subsequent hydrolysis and decarboxylation of the ester groups would be necessary.
Experimental Protocol
A representative experimental procedure involves:
Materials:
-
An aldehyde (e.g., benzaldehyde (B42025) for a substituted product)
-
Ammonia or a primary amine
-
Diethyl acetonedicarboxylate
-
A suitable solvent (e.g., ethanol)
Procedure:
-
The aldehyde, amine, and diethyl acetonedicarboxylate are dissolved in the solvent.
-
The mixture is allowed to react, often at room temperature or with gentle heating.
-
The resulting substituted 4-piperidone precipitates and is collected by filtration.
-
For the unsubstituted 4-piperidone, further steps of hydrolysis and decarboxylation would be required.
Quantitative Data Summary
The yield and purity of 4-piperidone hydrochloride monohydrate can vary significantly depending on the chosen synthetic route and the optimization of reaction conditions. The Dieckmann condensation is generally favored for its scalability and potentially higher yields.
| Synthesis Route | Key Reactants | Typical Yield | Reported Purity | Reference |
| Dieckmann Condensation | Ammonia, Ethyl Acrylate, NaOEt | 60-80% | >98% | [7] |
| Mannich Reaction | Acetone, Formaldehyde, Ammonia | 20-40% | Variable | [11] |
| From N-Carbethoxy-4-piperidone | N-Carbethoxy-4-piperidone, HCl | ~86% | >98% | [14] |
Spectroscopic Data for 4-Piperidone Hydrochloride Monohydrate
Confirmation of the structure and purity of the final product is typically achieved through various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the piperidine (B6355638) ring protons.
-
¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carbonyl carbon and the methylene (B1212753) carbons of the piperidine ring.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1700-1720 cm⁻¹, and broad absorptions corresponding to the N-H and O-H stretches of the hydrochloride salt and water of hydration.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the free base (4-piperidone) and characteristic fragmentation patterns.
References
- 1. 4-Piperidone monohydrate, HCl | Benchchem [benchchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 6. Buy Ethyl 3-oxopiperidine-4-carboxylate hydrochloride | 72738-09-1 [smolecule.com]
- 7. scribd.com [scribd.com]
- 8. Mannich reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. byjus.com [byjus.com]
- 11. sciencemadness.org [sciencemadness.org]
- 12. synarchive.com [synarchive.com]
- 13. Petrenko-Kritschenko piperidone synthesis - Wikipedia [en.wikipedia.org]
- 14. WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate - Google Patents [patents.google.com]
Spectroscopic and Structural Elucidation of 4,4-Piperidinediol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 4,4-Piperidinediol hydrochloride (CAS No: 40064-34-4), a key intermediate in the synthesis of various pharmaceutical compounds.[1] This document outlines the available spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), and provides detailed experimental protocols for acquiring such data. The information presented herein is intended to assist researchers and professionals in the fields of medicinal chemistry, drug development, and analytical chemistry in the characterization and utilization of this versatile synthetic building block.
Introduction
This compound, also known by synonyms such as 4-Piperidone hydrochloride monohydrate and 4,4-Dihydroxypiperidine hydrochloride, is a piperidine (B6355638) derivative with the chemical formula C₅H₁₂ClNO₂ and a molecular weight of approximately 153.61 g/mol .[2][3] It typically appears as a white to off-white crystalline solid.[2] The presence of a piperidine ring, a common scaffold in many biologically active molecules, makes this compound a valuable intermediate in organic synthesis.[4] Notably, it serves as a starting material in the synthesis of fentanyl and its analogs.[1] Given its significance, a thorough understanding of its spectroscopic characteristics is crucial for quality control, reaction monitoring, and structural confirmation.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are vital for structural confirmation. Spectra for this compound are available through resources like ChemicalBook and PubChem.[5][6]
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.0 - 3.4 | m | 4H | H-2, H-6 (axial and equatorial) |
| ~1.8 - 2.2 | m | 4H | H-3, H-5 (axial and equatorial) |
| ~4.5 - 5.5 | br s | 2H | -OH |
| ~8.5 - 9.5 | br s | 2H | -NH₂⁺- |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The protons on the nitrogen and oxygen atoms are exchangeable and may appear as broad signals or not be observed depending on the solvent and its water content.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~90 - 95 | C-4 (gem-diol carbon) |
| ~40 - 45 | C-2, C-6 |
| ~30 - 35 | C-3, C-5 |
Note: The chemical shift for the gem-diol carbon is a distinctive feature. The other shifts are typical for a piperidine ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for O-H, N-H, and C-H bonds.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3200 | Strong, Broad | O-H stretching (gem-diol) |
| 3200 - 2800 | Strong, Broad | N-H stretching (ammonium salt) |
| 2980 - 2850 | Medium | C-H stretching (aliphatic) |
| 1600 - 1500 | Medium | N-H bending |
| 1470 - 1430 | Medium | C-H bending |
| 1100 - 1000 | Strong | C-O stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, a soft ionization technique like Electrospray Ionization (ESI) is suitable.
Table 4: Expected Mass Spectrometry Data (ESI-MS)
| m/z Value | Interpretation |
| 120.07 | [M+H]⁺ (protonated 4-hydroxypiperidin-4-one, after dehydration) |
| 102.06 | [M+H - H₂O]⁺ (further dehydration) |
| 118.09 | [M-H]⁻ (deprotonated 4,4-piperidinediol) |
Note: The observed ions can vary depending on the ionization method and conditions. The molecular ion of the diol itself may be unstable and readily lose water.
Experimental Protocols
The following sections detail generalized protocols for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a final volume of 0.6-0.7 mL in a clean, dry NMR tube. Deuterium oxide (D₂O) is a good choice due to the compound's solubility as a hydrochloride salt.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
-
If solid particles are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.
Instrumentation and Data Acquisition:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument to achieve optimal resolution and line shape.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and an appropriate relaxation delay.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A larger number of scans will be required due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.
-
Place a small amount of the crystalline this compound powder directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Instrumentation and Data Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Collect the spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Process the data by performing a background subtraction.
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent compatible with electrospray ionization, such as methanol (B129727) or a mixture of water and acetonitrile (B52724) with a small amount of formic acid to aid protonation.
Instrumentation and Data Acquisition:
-
Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive and/or negative ion mode over a relevant m/z range (e.g., 50-300 amu).
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable and strong signal.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
Synthetic Applications
This compound is a versatile building block in organic synthesis. It is frequently used in the preparation of more complex piperidine-containing molecules. One notable application is in the synthesis of fentanyl, a potent synthetic opioid.[1] The diol functionality can be seen as a protected form of a ketone, which can be revealed under appropriate conditions for further chemical transformations. The general synthetic utility often involves reactions at the nitrogen atom and transformations of the diol group.
The following diagram illustrates a generalized synthetic pathway involving a piperidine derivative.
Caption: Generalized Synthetic Pathway.
Conclusion
This compound is a fundamentally important synthetic intermediate. A comprehensive understanding of its spectroscopic properties is essential for its effective use in research and development. This guide provides an overview of the expected spectroscopic data and outlines standardized protocols for their acquisition. The presented workflows aim to facilitate the consistent and accurate characterization of this compound, thereby supporting its application in the synthesis of novel and medicinally relevant molecules.
References
A Technical Guide to the Solubility of 4,4-Piperidinediol Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4,4-Piperidinediol hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document compiles available quantitative solubility data, outlines a detailed experimental protocol for solubility determination, and discusses the key factors influencing the solubility of piperidine (B6355638) derivatives.
Quantitative Solubility Data
The solubility of this compound has been determined in a limited number of organic solvents. The available quantitative data is summarized in the table below. It is important to note that the temperature at which these solubilities were determined is not consistently reported in the source literature, which is a critical factor for experimental reproducibility.
| Solvent | Chemical Class | Solubility (mg/mL) | Source |
| Dimethylformamide (DMF) | Polar Aprotic | 5 | [1][2] |
| Dimethyl sulfoxide (B87167) (DMSO) | Polar Aprotic | 30 | [1][2] |
| Ethanol | Polar Protic | 2 | [1][2] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Aqueous Buffer | 10 | [1][2] |
Note: The CAS number for this compound is 40064-34-4. It is also known by other names, including 4-Piperidone hydrochloride monohydrate.[3][4][5]
Factors Influencing Solubility
The solubility of piperidine derivatives like this compound is governed by a combination of factors related to both the solute and the solvent. Understanding these factors is crucial for selecting appropriate solvent systems in synthesis, purification, and formulation.
Key Influencing Factors:
-
Polarity: As a hydrochloride salt, this compound is a polar and ionic compound. Therefore, it exhibits greater solubility in polar solvents that can effectively solvate the charged species. Its solubility is expected to be lower in non-polar solvents.
-
Hydrogen Bonding: The presence of two hydroxyl (-OH) groups and a secondary amine (-NH-) in the piperidine ring allows for both hydrogen bond donation and acceptance. Solvents that can participate in hydrogen bonding (e.g., alcohols) are likely to be more effective at dissolving this compound.
-
pH of the Medium: For aqueous and protic solvent systems, the pH is a critical determinant of solubility. In acidic conditions, the equilibrium will favor the protonated, more soluble form of the piperidine nitrogen.
-
Temperature: Generally, the solubility of solid compounds increases with temperature. However, the extent of this effect is compound and solvent-specific and must be determined empirically.
-
Crystal Lattice Energy: The energy of the crystal lattice of the solid this compound must be overcome by the energy of solvation for dissolution to occur.
Experimental Protocol for Solubility Determination
Given the limited publicly available data, researchers may need to determine the solubility of this compound in specific organic solvents of interest. The following is a detailed, generalized protocol based on the widely accepted shake-flask method.
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (analytical grade)
-
Glass vials with screw caps
-
Constant temperature shaker bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.
Procedure:
-
Preparation of Stock Standards: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. These will be used to create a calibration curve.
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Solvent Addition: Add a precise volume of the organic solvent to the vial.
-
Equilibration: Tightly seal the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After the equilibration period, allow the vial to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to settle.
-
Sample Collection: Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC. Determine the concentration of this compound by comparing the response to the calibration curve.
-
Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.
Conclusion
While quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in the public domain, this guide provides the existing data and a framework for its experimental determination. For researchers and professionals in drug development, a thorough understanding of the factors influencing solubility and a robust experimental protocol are essential for the successful application of this important synthetic intermediate. It is recommended that solubility is determined on a case-by-case basis for the specific solvent and temperature relevant to the intended application.
References
An In-depth Technical Guide on the Hygroscopic Nature of 4,4-Piperidinediol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Piperidinediol hydrochloride, also known as 4-piperidone (B1582916) monohydrate hydrochloride, is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including fentanyl analogs.[1][2][3] Its physical and chemical stability are therefore of paramount importance during development, manufacturing, and storage. A critical-to-quality attribute of this compound is its hygroscopic nature, defined as its tendency to absorb moisture from the surrounding environment.[1] This guide provides a comprehensive overview of the hygroscopic properties of this compound, including its propensity for moisture uptake, the analytical techniques used for its characterization, and the potential implications for its stability and handling.
The Hygroscopic Nature of this compound
This compound is a hygroscopic solid.[1] This property is intrinsically linked to its molecular structure and its existence as a hydrate. In aqueous solution, an equilibrium exists between the ketone form, 4-piperidone, and its hydrated geminal diol form, 4,4-piperidinediol.[4] The hydrochloride salt further enhances its affinity for water.
The presence of absorbed moisture can significantly impact the material's physical and chemical properties, including:
-
Physical Stability: Moisture uptake can lead to physical changes such as deliquescence, changes in crystal structure, and alterations in powder flow characteristics.
-
Chemical Stability: Prolonged exposure to moisture, especially at elevated temperatures, can lead to chemical degradation, resulting in a decrease in purity and potency.[1]
-
Handling and Formulation: The hygroscopic nature of this compound necessitates controlled environmental conditions during handling, processing, and formulation to prevent clumping and ensure accurate dosing.
Certificates of Analysis for commercially available this compound typically specify a water content range of 10.5% to 13.0% , which corresponds to its monohydrate form.[5]
Quantitative Data
While specific dynamic vapor sorption (DVS) isotherm data for this compound is not publicly available, the following table summarizes the typical specifications for its water content.
Table 1: Water Content Specification for this compound
| Parameter | Specification | Method of Analysis |
| Water Content | 10.5% - 13.0% | Karl Fischer Titration |
Experimental Protocols for Hygroscopicity Assessment
A thorough understanding of the hygroscopic nature of this compound requires robust analytical methodology. The following are detailed protocols for key experiments.
Dynamic Vapor Sorption (DVS) Analysis
DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.[6][7][8] This allows for the determination of moisture sorption isotherms, which provide critical information about the hygroscopic behavior of a material.
Methodology:
-
Sample Preparation: Accurately weigh 10-20 mg of this compound into a DVS sample pan.
-
Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved. This initial weight is the dry mass of the sample.
-
Sorption Phase: Increase the relative humidity in a stepwise manner, typically in 10% RH increments from 0% to 90% RH. At each step, the sample mass is allowed to equilibrate.
-
Desorption Phase: Decrease the relative humidity in a stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.
-
Data Analysis: The change in mass at each RH step is recorded and plotted as a percentage of the dry mass against the relative humidity to generate a moisture sorption-desorption isotherm.
Karl Fischer Titration
Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a substance.[9][10][11][12] It is the standard method for quantifying the water content in this compound.
Methodology (Volumetric Titration):
-
Apparatus: A calibrated automatic volumetric Karl Fischer titrator.
-
Reagents: Anhydrous methanol (B129727), commercial Karl Fischer reagent (e.g., a one-component reagent containing iodine, sulfur dioxide, and a base in an alcohol).
-
Titrator Preparation: Add anhydrous methanol to the titration vessel and titrate to a stable endpoint with the Karl Fischer reagent to neutralize any residual water in the solvent.
-
Sample Preparation: Accurately weigh approximately 100-200 mg of this compound and quickly transfer it to the conditioned titration vessel.
-
Titration: Titrate the sample with the Karl Fischer reagent to the electrometric endpoint.
-
Calculation: The water content is calculated based on the volume of titrant consumed, the titer of the Karl Fischer reagent, and the mass of the sample.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[13][14][15] For a hydrated compound like this compound, TGA can be used to determine the temperature at which the water of hydration is lost.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan.
-
Analysis: Heat the sample from ambient temperature to approximately 200°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Data Analysis: The TGA thermogram will show a weight loss step corresponding to the loss of water. The temperature range of this weight loss and the percentage of mass lost can be determined.
Visualizations
Signaling Pathways and Logical Relationships
The hygroscopic nature of this compound is governed by the equilibrium between its ketone and diol forms in the presence of water.
References
- 1. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. Intermediate role of this compound in organic synthesis_Chemicalbook [chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 4-Piperidone monohydrate, HCl | Benchchem [benchchem.com]
- 5. This compound-Pharmceutical Intermediate-Shandong Yifan Chemical Technology co.,Ltd.- [sdyfchem.com]
- 6. scitechnol.com [scitechnol.com]
- 7. scispace.com [scispace.com]
- 8. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 9. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 10. mt.com [mt.com]
- 11. quveon.com [quveon.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. egyankosh.ac.in [egyankosh.ac.in]
- 15. scribd.com [scribd.com]
The Cornerstone of Complex Architectures: A Technical Guide to the Synthesis of Bis-Bispidine Tetraazamacrocycles
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis of bis-bispidine tetraazamacrocycles, focusing on the pivotal role of the 3,7-diazabicyclo[3.3.1]nonane (bispidine) core. These rigid and preorganized macrocycles are of significant interest in medicinal chemistry, particularly for their potential as anticancer agents through the modulation of polyamine catabolism. This document provides a comprehensive overview of the synthetic strategies, detailed experimental protocols for key transformations, and a summary of relevant quantitative data.
The Key Building Block: 3,7-Diazabicyclo[3.3.1]nonane (Bispidine)
The foundation of bis-bispidine tetraazamacrocycles lies in the rigid and conformationally restricted bispidine scaffold. A modular synthetic approach, which allows for the versatile introduction of functional groups, is often employed. A crucial intermediate in this approach is a selectively protected bispidinone derivative, such as N-Boc-N'-allyl-3,7-diazabicyclo[3.3.1]nonan-9-one .
The synthesis of the bispidine core typically commences with a double Mannich reaction, followed by reduction and deprotection/functionalization steps.
Synthesis of the Bispidine Core
The construction of the bispidine framework is most commonly achieved through a double Mannich condensation of an N-substituted 4-piperidone, a primary amine, and formaldehyde.[1] This is followed by the reduction of the resulting bispidinone, often via a Wolff-Kishner reduction, to yield the saturated bispidine scaffold.[1]
Tabulated Quantitative Data
The following tables summarize key quantitative data for the synthesis of a representative bis-bispidine tetraazamacrocycle.
Table 1: Synthesis of Key Intermediates
| Intermediate | Starting Materials | Key Reagents | Solvent | Yield (%) | Analytical Data (Selected) |
| N,N'-Diallylbispidinone | 1-Allyl-4-piperidone, Allylamine (B125299), Paraformaldehyde | Acetic Acid | Methanol | ~70-80 | ¹H NMR (CDCl₃, 400 MHz): δ 5.85-5.95 (m, 2H), 5.15-5.25 (m, 4H), 3.10 (d, J=6.4 Hz, 4H), 2.70-2.80 (m, 4H), 2.40-2.50 (m, 4H).[2] |
| N,N'-Diallylbispidine | N,N'-Diallylbispidinone | Hydrazine (B178648) hydrate (B1144303), KOH | Triethylene glycol | ~85-95 | ¹H NMR (CDCl₃, 400 MHz): δ 5.80-5.90 (m, 2H), 5.10-5.20 (m, 4H), 3.05 (d, J=6.5 Hz, 4H), 2.60-2.70 (m, 4H), 1.80-1.90 (m, 4H), 1.60-1.70 (m, 2H). |
| Bispidine Dihydrochloride (B599025) | N,N'-Diallylbispidine | Ethyl chloroformate, NaI, KOH, HCl | Acetonitrile, EtOH | ~60-70 | ¹H NMR (D₂O, 400 MHz): δ 3.50-3.60 (m, 4H), 3.20-3.30 (m, 4H), 2.00-2.10 (m, 4H), 1.80-1.90 (m, 2H). |
| N,N'-Bis(iodoacetyl)ethylenediamine | Ethylenediamine (B42938), Iodoacetic anhydride (B1165640) | NaHCO₃ | Dichloromethane (B109758) | >90 | ¹H NMR (DMSO-d₆, 400 MHz): δ 8.35 (t, J=5.6 Hz, 2H), 3.70 (s, 4H), 3.20 (q, J=5.6 Hz, 4H). |
Table 2: Macrocyclization and Final Product
| Product | Starting Materials | Key Reagents | Solvent | Yield (%) | Analytical Data (Selected) |
| Bis-bispidine tetraazamacrocycle (diamide form) | Bispidine Dihydrochloride, N,N'-Bis(iodoacetyl)ethylenediamine | K₂CO₃ | Acetonitrile | ~60-70 | HRMS (ESI): Calculated for C₂₂H₃₈N₆O₂ [M+H]⁺, found [M+H]⁺. ¹³C NMR (CDCl₃, 125 MHz): δ 170.2, 50.8, 45.8, 31.7, 27.8, 21.6.[3] |
| Bis-bispidine tetraazamacrocycle (tetraamine form) | Bis-bispidine tetraazamacrocycle (diamide form) | BH₃·THF | THF | >90 | ¹³C NMR (CDCl₃, 125 MHz): Signals consistent with the reduction of amide carbonyls to methylenes. |
Experimental Protocols
Synthesis of N,N'-Diallylbispidinone
-
To a solution of 1-allyl-4-piperidone (1.0 eq) and allylamine (1.0 eq) in methanol, add paraformaldehyde (2.2 eq) and a catalytic amount of acetic acid.
-
Reflux the mixture for 24 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes) to afford N,N'-diallylbispidinone.
Wolff-Kishner Reduction of N,N'-Diallylbispidinone
-
To a solution of N,N'-diallylbispidinone (1.0 eq) in triethylene glycol, add hydrazine hydrate (10 eq) and potassium hydroxide (B78521) (5 eq).
-
Heat the mixture to 190-200 °C and maintain for 4 hours, allowing water and excess hydrazine to distill off.
-
Cool the reaction to room temperature and pour into ice-water.
-
Extract the aqueous mixture with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to yield N,N'-diallylbispidine, which can often be used without further purification.
Synthesis of Bispidine Dihydrochloride
-
To a solution of N,N'-diallylbispidine (1.0 eq) in acetonitrile, add sodium iodide (6.0 eq) and then ethyl chloroformate (6.0 eq) dropwise.
-
Reflux the mixture for 12 hours.
-
Cool the reaction, filter, and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethanol (B145695) and add a concentrated aqueous solution of potassium hydroxide (excess).
-
Reflux the mixture for 24 hours.
-
Cool the reaction and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with chloroform (B151607) (5 x).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Dissolve the crude bispidine in ethanol and add concentrated hydrochloric acid to precipitate the dihydrochloride salt.
-
Collect the precipitate by filtration and wash with cold ethanol to give bispidine dihydrochloride.
Synthesis of N,N'-Bis(iodoacetyl)ethylenediamine
-
To a solution of ethylenediamine (1.0 eq) and sodium bicarbonate (2.5 eq) in dichloromethane at 0 °C, add a solution of iodoacetic anhydride (2.2 eq) in dichloromethane dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the reaction mixture and wash the solid with dichloromethane.
-
Concentrate the filtrate under reduced pressure to yield N,N'-bis(iodoacetyl)ethylenediamine as a solid, which can be used in the next step without further purification.
Macrocyclization to form Bis-bispidine Tetraazamacrocycle
-
To a suspension of bispidine dihydrochloride (1.0 eq) and potassium carbonate (4.0 eq) in acetonitrile, add a solution of N,N'-bis(iodoacetyl)ethylenediamine (1.0 eq) in acetonitrile.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol with a small percentage of ammonia) to afford the bis-bispidine tetraazamacrocycle in its diamide (B1670390) form.
-
For the tetraamine (B13775644) form, the diamide can be reduced using a suitable reducing agent like borane-tetrahydrofuran (B86392) complex (BH₃·THF).
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for bis-bispidine tetraazamacrocycles.
Proposed Mechanism of Action: Activation of Polyamine Catabolism
Bispidine derivatives have been shown to exhibit anticancer activity by activating polyamine catabolism, leading to the production of cytotoxic species and ultimately apoptosis.[4][5]
Caption: Activation of polyamine catabolism by bispidine derivatives.
Experimental Workflow for Biological Evaluation
Caption: Workflow for the biological evaluation of bispidine derivatives.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 3. rsc.org [rsc.org]
- 4. Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 4,4-Piperidinediol Hydrochloride in Modern Medicinal Chemistry: A Technical Guide
An In-depth Exploration of a Versatile Scaffold in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Piperidinediol hydrochloride, often referred to in its hydrated ketone form as 4-piperidone (B1582916) hydrochloride monohydrate, is a cornerstone building block in medicinal chemistry. Its prevalence in the synthesis of a diverse array of bioactive molecules stems from its unique structural features: a reactive ketone (in equilibrium with the geminal diol), a secondary amine amenable to substitution, and a conformationally flexible six-membered ring. This guide provides a comprehensive technical overview of the role of this compound in the synthesis of key therapeutic agents, including analgesics, antipsychotics, and anticancer compounds. Detailed experimental protocols, quantitative biological data, and visualizations of relevant signaling pathways are presented to offer a practical resource for researchers in the field.
Chemical Properties and Reactivity
This compound (C₅H₁₂ClNO₂) is a white to off-white crystalline solid soluble in water.[1] In aqueous solutions, it exists in equilibrium with its ketone form, 4-piperidone. This equilibrium is a key aspect of its reactivity, allowing it to participate in reactions typical of both ketones and geminal diols. The secondary amine of the piperidine (B6355638) ring is a nucleophilic site for a variety of substitution reactions, enabling the introduction of diverse functionalities and the construction of complex molecular architectures.
Applications in Medicinal Chemistry
The versatility of the this compound scaffold has led to its incorporation into a wide range of therapeutic agents. This section details its application in the synthesis of several important classes of drugs.
Opioid Analgesics: The Synthesis of Fentanyl and its Analogs
This compound is a crucial starting material in the synthesis of the potent opioid analgesic fentanyl and its numerous analogs.[2][3] The synthetic strategy generally involves a three-step process: N-alkylation of the piperidine ring, reductive amination of the ketone, and subsequent acylation.
This protocol outlines an optimized, three-step synthesis of fentanyl starting from 4-piperidone monohydrate hydrochloride.
Step 1: Synthesis of N-Phenethyl-4-piperidone (NPP)
-
To a solution of 4-piperidone monohydrate hydrochloride in a suitable solvent, add 2-bromoethylbenzene and a base such as cesium carbonate.
-
Heat the reaction mixture to facilitate the N-alkylation.
-
After completion, the product, N-phenethyl-4-piperidone, is isolated and purified. An 88% yield has been reported for this step.[3]
Step 2: Synthesis of 4-Anilino-N-phenethylpiperidine (ANPP)
-
N-Phenethyl-4-piperidone is subjected to reductive amination with aniline (B41778) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) and acetic acid.
-
This reaction typically proceeds at room temperature and yields 4-anilino-N-phenethylpiperidine in excellent yields (around 91%).[3]
Step 3: Synthesis of Fentanyl
-
The final step involves the acylation of 4-anilino-N-phenethylpiperidine with propionyl chloride in the presence of a non-nucleophilic base such as Hünig's base (N,N-diisopropylethylamine).
-
This reaction affords fentanyl in high yield (approximately 95%).[3]
Diagram of Fentanyl Synthesis Workflow
Caption: Synthetic workflow for Fentanyl.
Numerous analogs of fentanyl have been synthesized from this compound to explore their structure-activity relationships. The analgesic potency of these compounds is often evaluated using animal models such as the mouse writhing and tail-flick tests.[4][5]
| Compound | Analgesic Potency (Morphine = 1) | Test Method | Reference |
| Fentanyl | 100-200 | Mouse Tail-Flick | [4] |
| Analog 15 | Comparable to Morphine | Mouse Writhing & Tail-Flick | [5] |
| Analog 23 | Potent Narcotic Agonist | Mouse Hot-Plate | [6] |
| Analog 48 | High Analgesic Potency | Not Specified | [5] |
Fentanyl and its analogs exert their analgesic effects by acting as agonists at μ-opioid receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors leads to a signaling cascade that ultimately results in the inhibition of pain signal transmission.
Diagram of Opioid Receptor Signaling Pathway
Caption: Opioid receptor signaling cascade.
Antipsychotics: The Synthesis of Risperidone (B510)
This compound is a key intermediate in the synthesis of the atypical antipsychotic drug risperidone.[7] Risperidone is used in the treatment of schizophrenia and bipolar disorder.
The synthesis of risperidone involves the coupling of two key intermediates, one of which is derived from this compound.
Step 1: Synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) hydrochloride
-
This intermediate is synthesized through a multi-step process, which can start from precursors that are then cyclized to form the benzisoxazole ring system attached to the piperidine moiety.
Step 2: Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
-
This second key intermediate is also prepared through a separate multi-step synthesis.
Step 3: Coupling Reaction
-
6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride and 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one are reacted in the presence of a base (e.g., sodium carbonate) in a suitable solvent (e.g., acetonitrile).[8]
-
The reaction mixture is heated to drive the coupling reaction to completion.
-
After workup and purification, risperidone is obtained.
Diagram of Risperidone Synthesis Workflow
Caption: Synthetic workflow for Risperidone.
Risperidone's antipsychotic effects are primarily attributed to its potent antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors in the brain.[7][9]
Diagram of Risperidone's Mechanism of Action
Caption: Risperidone's receptor antagonism.
Anticancer and Anti-inflammatory Agents
The 4-piperidone scaffold is also a valuable platform for the development of novel anticancer and anti-inflammatory agents. Curcumin (B1669340), a natural compound with known anti-inflammatory and anticancer properties, has served as a template for the design of more potent and bioavailable analogs based on the 3,5-bis(ylidene)-4-piperidone framework.[10][11]
These curcumin analogs are typically synthesized via a Claisen-Schmidt condensation reaction.
-
A mixture of 4-piperidone hydrochloride monohydrate and an appropriate aromatic aldehyde (e.g., furfuraldehyde) is reacted in a basic medium.
-
The reaction results in the formation of a bis(ylidene) derivative.
-
The N-H of the piperidone can be further functionalized to introduce additional diversity.
Several studies have reported the potent biological activities of these 4-piperidone-based curcumin analogs.
| Compound | Activity | IC50 | Cell Line / Assay | Reference |
| Furfurylidene analog 2d | Cytotoxicity | Significant vs. 5-Fluorouracil | Molt-4 (leukemia) | [2] |
| Furfurylidene analog 3d | Cytotoxicity | Significant vs. 5-Fluorouracil | Molt-4 (leukemia) | [2] |
| EF31 | NF-κB DNA Binding Inhibition | ~5 µM | RAW264.7 macrophages | [7][9] |
| EF31 | IKKβ Inhibition | ~1.92 µM | In vitro kinase assay | [7] |
| Curcumin | NF-κB DNA Binding Inhibition | >50 µM | RAW264.7 macrophages | [7][9] |
A key mechanism of action for the anti-inflammatory and anticancer effects of these curcumin analogs is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12] NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation, cell survival, and proliferation.
Diagram of NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB signaling pathway.
Conclusion
This compound is an exceptionally valuable and versatile building block in medicinal chemistry. Its application spans a wide range of therapeutic areas, from potent analgesics like fentanyl to life-changing antipsychotics such as risperidone, and promising novel anticancer and anti-inflammatory agents. The ability to readily modify its structure at both the nitrogen and the 4-position provides a rich platform for the exploration of structure-activity relationships and the optimization of drug candidates. The detailed synthetic protocols and an understanding of the signaling pathways associated with its derivatives, as outlined in this guide, underscore the continued importance of this compound in the ongoing quest for new and improved medicines. As drug discovery continues to evolve, the creative utilization of this fundamental scaffold will undoubtedly lead to the development of the next generation of therapeutic agents.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperine, a major constituent of black pepper, inhibits human P-glycoprotein and CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel EF24 and EF31 analogs as potential IκB kinase β inhibitors for the treatment of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Reductive Amination of 4-Piperidone with Aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reductive amination of 4-piperidone (B1582916) with aniline (B41778) is a crucial chemical transformation for the synthesis of N-phenyl-4-piperidinamine, a key intermediate in the production of various pharmacologically active compounds, including synthetic opioids like fentanyl and its analogs.[1] This reaction forms a carbon-nitrogen bond by converting the ketone functionality of 4-piperidone into a secondary amine through the in-situ formation and subsequent reduction of an imine or iminium ion intermediate.[2] The choice of reducing agent and reaction conditions is critical to achieving high yields and purity, preventing the reduction of the starting ketone, and minimizing side reactions such as over-alkylation.[2]
This document provides detailed protocols for three common methods for the reductive amination of 4-piperidone with aniline: using sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. A comparison of these methods, along with quantitative data and detailed experimental workflows, is presented to assist researchers in selecting the most suitable procedure for their specific needs.
Reaction Mechanism
The reductive amination process generally proceeds in two main stages within a single reaction vessel. First, the primary amine (aniline) performs a nucleophilic attack on the carbonyl carbon of 4-piperidone. This is often catalyzed by a weak acid, which protonates the carbonyl oxygen, thereby increasing its electrophilicity. The resulting hemiaminal intermediate then undergoes dehydration to form a Schiff base (imine), which can be protonated to an iminium ion. In the second stage, a reducing agent delivers a hydride to the iminium ion, yielding the final secondary amine product, N-phenyl-4-piperidinamine.[2]
Caption: Reaction mechanism of reductive amination.
Comparative Data of Reductive Amination Protocols
The following table summarizes the quantitative data for the different reductive amination protocols described in this document. This allows for a direct comparison of the methods based on key reaction parameters and outcomes.
| Parameter | Protocol 1: Sodium Triacetoxyborohydride | Protocol 2: Sodium Cyanoborohydride | Protocol 3: Catalytic Hydrogenation |
| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Sodium Cyanoborohydride (NaBH₃CN) | Hydrogen Gas (H₂) |
| Catalyst | Acetic Acid (optional) | None | Raney Nickel or Palladium on Carbon (Pd/C) |
| Solvent | Dichloromethane (B109758) (DCM) or 1,2-Dichloroethane (DCE) | Methanol (B129727) (MeOH) | Methanol (MeOH) or Ethanol (EtOH) |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | Room Temperature |
| Pressure | Atmospheric | Atmospheric | Atmospheric to elevated |
| Reaction Time | 12-24 hours | 24 hours | 4-12 hours |
| Typical Yield | High | Moderate to High | High |
| Key Advantages | Mild, selective, good for acid-sensitive substrates.[3] | Effective and widely used. | Cost-effective for large scale, high purity product. |
| Key Disadvantages | Higher cost of reagent. | Toxicity of cyanide byproducts. | Requires specialized hydrogenation equipment. |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This protocol is often preferred for its mild and selective nature, which minimizes the risk of reducing the starting ketone.[3]
Materials:
-
4-Piperidone hydrochloride monohydrate
-
Aniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, as a catalyst)[4]
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Organic solvent for extraction (e.g., Dichloromethane, Ethyl Acetate)
Procedure:
-
To a solution of 4-piperidone hydrochloride monohydrate (1.0 eq) and aniline (1.0-1.2 eq) in DCM or DCE, add sodium triacetoxyborohydride (1.2-1.5 eq) in one portion.[4]
-
For less reactive systems, a catalytic amount of acetic acid (0.05-0.1 eq) can be added to the initial mixture.[4]
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-phenyl-4-piperidinamine.
Caption: Workflow for NaBH(OAc)₃ reductive amination.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)
Sodium cyanoborohydride is another effective reducing agent for this transformation.
Materials:
-
4-Piperidone hydrochloride monohydrate
-
Aniline
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Water
-
Ethyl Acetate
Procedure:
-
Dissolve 4-piperidone hydrochloride monohydrate (1.0 eq) and aniline (1.1 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise to the cooled solution, maintaining the temperature at 0 °C.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Workflow for NaBH₃CN reductive amination.
Protocol 3: Catalytic Hydrogenation
This method is highly efficient and scalable, providing a high-purity product.
Materials:
-
4-Piperidone hydrochloride monohydrate
-
Aniline
-
Raney Nickel or Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen Gas Source
Procedure:
-
In a hydrogenation vessel, dissolve 4-piperidone hydrochloride monohydrate (1.0 eq) and aniline (1.1-1.5 eq) in methanol or ethanol.
-
Add the hydrogenation catalyst (e.g., Raney Nickel, 5-10% w/w).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 1-5 atm) and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the catalyst through a pad of celite.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify as needed by column chromatography or crystallization.
Caption: Workflow for catalytic hydrogenation.
Troubleshooting and Safety Considerations
-
Over-alkylation: With primary amines, there is a possibility of forming tertiary amine byproducts. Using a slight excess of the primary amine can help to minimize this. For problematic substrates, a two-step procedure of isolating the imine before reduction may be necessary.[2]
-
Safety: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with acid. Handle with appropriate personal protective equipment in a well-ventilated fume hood. Catalytic hydrogenation involves flammable hydrogen gas and should be performed in a properly equipped and ventilated area.
-
Catalyst Handling: Palladium on carbon and Raney Nickel can be pyrophoric when dry. Handle the catalyst as a slurry in solvent and do not allow it to dry in the air.
Conclusion
The reductive amination of 4-piperidone with aniline is a versatile and efficient method for synthesizing N-phenyl-4-piperidinamine. The choice of protocol depends on factors such as the scale of the reaction, available equipment, and the desired purity of the product. Sodium triacetoxyborohydride is a mild and selective reagent suitable for a wide range of substrates. Sodium cyanoborohydride is a cost-effective alternative, while catalytic hydrogenation is ideal for large-scale synthesis. By following the detailed protocols and considering the safety precautions outlined in these application notes, researchers can successfully perform this important transformation in their drug discovery and development efforts.
References
Application Notes and Protocols for the N-alkylation of 4-Piperidone Hydrochloride Monohydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the N-alkylation of 4-piperidone (B1582916) hydrochloride monohydrate, a critical intermediate in the synthesis of a wide range of pharmaceuticals and biologically active compounds. The protocols outlined below describe two primary methodologies: direct N-alkylation and reductive amination.
Introduction
4-Piperidone hydrochloride monohydrate is a versatile building block in medicinal chemistry and drug discovery. Its bifunctional nature, possessing a secondary amine and a ketone, allows for a variety of chemical modifications. N-alkylation of the piperidine (B6355638) nitrogen is a common synthetic step to introduce diverse substituents, leading to the generation of libraries of compounds for structure-activity relationship (SAR) studies. The choice between direct N-alkylation and reductive amination depends on the desired substituent, the availability of starting materials, and the desired reaction conditions.
Data Presentation: N-alkylation of 4-Piperidone
The following table summarizes various conditions and reported yields for the N-alkylation of 4-piperidone hydrochloride monohydrate.
| Alkylating/Carbonyl Reagent | Method | Base | Solvent | Reducing Agent | Temp. (°C) | Time (h) | Yield (%) |
| 2-(Bromoethyl)benzene | Direct Alkylation | Cesium Carbonate | - | - | - | - | 88 |
| Benzyl (B1604629) bromide | Direct Alkylation | Potassium Carbonate | DMF | - | 65 | 14 | 89.28 |
| Benzylamine & Methyl Acrylate | Michael Addition/Dieckmann | - | Toluene | - | Reflux | 6 | 78.4 |
| Methylamine & 1,5-dichloro-3-pentanone | Ring Closure | - | Methanol | - | - | 4 | 80.2 |
| Benzylamine & 1,5-dichloro-3-pentanone | Ring Closure | - | Methanol | - | - | 4 | 92.1 |
| Phenylacetaldehyde | Reductive Amination | Triethylamine (B128534) | 1,2-Dichloroethane (B1671644) | Sodium Triacetoxyborohydride (B8407120) | RT | 24 | High (not specified) |
Experimental Protocols
Protocol 1: Direct N-Alkylation using an Alkyl Halide
This protocol describes a general procedure for the direct N-alkylation of 4-piperidone hydrochloride monohydrate using an alkyl halide and a carbonate base. This method is suitable for the introduction of various alkyl groups, particularly benzyl and substituted benzyl moieties.
Materials:
-
4-Piperidone hydrochloride monohydrate
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 4-piperidone hydrochloride monohydrate (1.0 eq) and anhydrous potassium carbonate (3.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask.
-
Initial Stirring: Stir the suspension at room temperature for 30 minutes to neutralize the hydrochloride and liberate the free base of 4-piperidone.
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.1-1.2 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 65°C) and stir for the required time (e.g., 14 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Quench the filtrate with ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-alkyl-4-piperidone.
Protocol 2: Reductive Amination using an Aldehyde
Materials:
-
4-Piperidone hydrochloride monohydrate
-
Aldehyde (e.g., phenylacetaldehyde)
-
Triethylamine (TEA)
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-piperidone hydrochloride monohydrate (1.0 eq) and anhydrous DCE.
-
Base Addition: Add triethylamine (2.0 eq) to the suspension and stir for 30 minutes at room temperature.
-
Aldehyde Addition: Add the aldehyde (1.0 eq) to the reaction mixture and continue stirring for another 30 minutes.
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.4 eq) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours, monitoring the reaction progress by TLC.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-alkyl-4-piperidone.
Visualizations
References
Application Notes and Protocols for Ugi Multicomponent Reactions Using 4,4-Piperidinediol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 4,4-Piperidinediol hydrochloride, often in the form of its more stable precursor 4-piperidone (B1582916) monohydrate hydrochloride, as a key building block in Ugi four-component reactions (Ugi-4CR). The Ugi reaction is a powerful tool in medicinal chemistry and drug discovery, enabling the rapid, one-pot synthesis of diverse libraries of complex molecules from simple starting materials. The piperidine (B6355638) scaffold is a prevalent motif in numerous pharmacologically active compounds, making this compound a valuable starting material for the synthesis of novel therapeutic agents.
Introduction to the Ugi Reaction
The Ugi reaction is a one-pot synthesis that combines an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold.[1] This multicomponent reaction is highly efficient and atom-economical, with water being the only byproduct.[2] The versatility of the Ugi reaction allows for the creation of large, diverse chemical libraries by varying each of the four components, which is highly advantageous in the early stages of drug discovery.[3][4]
Application in Drug Discovery
The use of 4-piperidone derivatives in Ugi reactions has been successfully applied to the synthesis of various biologically active molecules, including analogs of potent analgesics like carfentanil.[1][3][5] The resulting spiropiperidine structures are of significant interest in medicinal chemistry due to their three-dimensional nature, which can lead to improved pharmacological properties.[6][7]
Data Presentation
The following table summarizes the synthesis of various carfentanil amides via an Ugi reaction utilizing a substituted 4-piperidone, demonstrating the scope of the reaction with different isocyanides.[3]
| Amine | Ketone | Carboxylic Acid | Isocyanide | Product | Yield (%) |
| Aniline (B41778) | 1-phenethyl-4-piperidone | Propionic acid | tert-butyl isocyanide | Carfentanil amide analog 1 | 65 |
| Aniline | 1-phenethyl-4-piperidone | Propionic acid | Cyclohexyl isocyanide | Carfentanil amide analog 2 | 72 |
| Aniline | 1-phenethyl-4-piperidone | Propionic acid | Benzyl (B1604629) isocyanide | Carfentanil amide analog 3 | 58 |
| Aniline | 1-phenethyl-4-piperidone | Propionic acid | Isopropyl isocyanide | Carfentanil amide analog 4 | 68 |
| Aniline | 1-phenethyl-4-piperidone | Propionic acid | n-butyl isocyanide | Carfentanil amide analog 5 | 75 |
A solid-phase approach using N-Boc-4-piperidone has also been employed to generate a library of N-substituted pyrrolidinone-tethered N-substituted piperidines with high yields.[8]
| Isocyanide | Ketone | Resin-Bound Component | Product | Yield (%) |
| Benzyl isocyanide | N-Boc-4-piperidone | Resin-bound glutamic acid | Pyrrolidinone-piperidine conjugate | 80 |
| Cyclohexyl isocyanide | N-Boc-4-piperidone | Resin-bound glutamic acid | Pyrrolidinone-piperidine conjugate | 82 |
| tert-butyl isocyanide | N-Boc-4-piperidone | Resin-bound glutamic acid | Pyrrolidinone-piperidine conjugate | 78 |
| Isopropyl isocyanide | N-Boc-4-piperidone | Resin-bound glutamic acid | Pyrrolidinone-piperidine conjugate | 70 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Carfentanil Amides via Ugi Reaction[3]
This protocol describes a solution-phase synthesis of carfentanil amide analogs.
Materials:
-
Aniline
-
Substituted 4-piperidone (e.g., 1-phenethyl-4-piperidone)
-
Propionic acid
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Methanol (B129727) (MeOH)
-
Silica (B1680970) gel for flash chromatography
Procedure:
-
To a solution of aniline (0.44 mmol) in methanol (2.2 mL), add the isocyanide (0.44 mmol, 1.0 equiv), substituted 4-piperidone (0.44 mmol, 1.0 equiv), and propionic acid (0.44 mmol, 1.0 equiv).
-
Stir the reaction mixture at 55 °C for 18 hours.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel flash chromatography using a gradient of 0-15% methanol in dichloromethane to yield the desired carfentanil amide.
Protocol 2: Solid-Phase Synthesis of Piperidine Derivatives via Ugi Reaction[8][9]
This protocol outlines a solid-phase approach for generating a library of piperidine-containing compounds.
Materials:
-
MBHA (4-Methylbenzhydrylamine) resin
-
Fmoc-L-Glu(OtBu)-OH
-
Piperidine in DMF (20%)
-
N-Boc-4-piperidinone
-
Benzyl isocyanide
-
Acetonitrile/Methanol (4:1)
-
55% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Various capping agents (e.g., sulfonyl chlorides, isocyanates, carboxylic acids)
-
Diisopropylethylamine (DIEA) or Dicyclohexylcarbodiimide (DIC)/1-Hydroxybenzotriazole (HOBt)
-
Dimethylformamide (DMF)
-
Hydrogen fluoride (B91410) (HF)
Procedure:
-
Swell the MBHA resin in DMF.
-
Couple Fmoc-L-Glu(OtBu)-OH to the resin using standard peptide coupling protocols.
-
Remove the Fmoc protecting group with 20% piperidine in DMF.
-
To the resin-bound amine, add a solution of N-Boc-4-piperidinone and benzyl isocyanide in acetonitrile/methanol (4:1).
-
Heat the reaction mixture at 65 °C for 24 hours.
-
Wash the resin thoroughly.
-
Deprotect the Boc group using 55% TFA in DCM.
-
Wash the resin and split into multiple reaction vessels.
-
To each vessel, add a different capping agent (e.g., sulfonyl chloride with DIEA, or carboxylic acid with DIC/HOBt) in DMF and react overnight at room temperature.
-
Wash the resin.
-
Cleave the product from the resin using HF at 0 °C for 1.5 hours.
-
Precipitate and wash the product to obtain the purified compound.
Visualizations
Ugi Reaction Mechanism
Caption: The reaction mechanism of the Ugi four-component reaction.
Experimental Workflow for Diversity-Oriented Synthesis
Caption: Workflow for generating a diverse chemical library using the Ugi reaction.
Generation of a Chemical Library from this compound
Caption: Generation of a diverse chemical library from a common core.
References
- 1. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Carfentanil Amide Opioids Using the Ugi Multicomponent Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies for the synthesis of spiropiperidines – a review of the last 10 years - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of N-Substituted 4-Piperidones
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-substituted 4-piperidones are crucial heterocyclic scaffolds in medicinal chemistry and drug discovery. They serve as versatile synthetic intermediates for a wide range of pharmacologically active agents, particularly in the development of central nervous system (CNS) drugs such as antidepressants, anxiolytics, and antipsychotics.[1] The 4-piperidone (B1582916) core is also a key component in potent analgesics like fentanyl and its derivatives.[2][3] This document provides detailed protocols for several established methods for synthesizing these valuable building blocks, including the Dieckmann Condensation, Mannich Reaction, and Double Aza-Michael Addition.
Core Synthetic Strategies
The synthesis of the N-substituted 4-piperidone ring can be achieved through various strategic approaches. The choice of method often depends on the availability of starting materials, the desired substitution pattern, and scalability. The most prominent methods involve forming the heterocyclic ring through intramolecular cyclization or multi-component condensation reactions.
Caption: Overview of primary synthetic routes to N-substituted 4-piperidones.
Protocol 1: Dieckmann Condensation Route
The Dieckmann condensation is a robust and widely used method for preparing 4-piperidones. The process involves the reaction of a primary amine with two equivalents of an alkyl acrylate, followed by a base-catalyzed intramolecular cyclization of the resulting diester. The final steps involve acidic hydrolysis and decarboxylation to yield the target 4-piperidone.[2][4][5]
Experimental Protocol
Step 1: Synthesis of the Diester Intermediate
-
To a solution of the primary amine (1.0 eq) in a suitable solvent (e.g., methanol (B129727) or ethanol), add two equivalents of methyl or ethyl acrylate.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or GC-MS until the starting amine is consumed.
-
Remove the solvent under reduced pressure to obtain the crude diester, which can often be used in the next step without further purification.
Step 2: Dieckmann Cyclization
-
Prepare a suspension of a strong base, such as sodium methoxide (B1231860) or sodium hydride (1.1 eq), in an anhydrous, high-boiling solvent (e.g., toluene (B28343) or xylene) under an inert atmosphere (N₂ or Ar).
-
Slowly add the diester intermediate from Step 1, dissolved in the same solvent, to the base suspension at a controlled temperature (e.g., 50°C or reflux), often under high-dilution conditions to minimize intermolecular reactions.[4]
-
Reflux the mixture for several hours (e.g., 2-24 hours) until cyclization is complete.[4]
-
Cool the reaction mixture and carefully quench by pouring it into ice-water.
Step 3: Hydrolysis and Decarboxylation
-
Separate the aqueous layer and acidify it with concentrated hydrochloric acid.
-
Reflux the acidic solution for 4-8 hours to effect both hydrolysis of the ester and decarboxylation.[4]
-
Cool the solution and basify with a strong base (e.g., NaOH or K₂CO₃) to a pH > 10.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-substituted 4-piperidone.
Data Summary
| N-Substituent | Acrylate | Base | Solvent | Time (h) | Yield (%) | Reference |
| 2-Phenethyl | Methyl Acrylate | Sodium | Toluene | 24 | 72 | [4] |
| Benzoyl | Ethyl Acrylate | Sodium Hydride | Toluene | - | - | [6] |
| Phenyl | t-Butyl Acrylate | - | - | - | (Improved) | [6] |
Note: Dashes indicate data not specified in the cited abstract.
Workflow Diagram
Caption: Workflow for the Dieckmann Condensation route to 4-piperidones.
Protocol 2: Mannich Reaction
The Mannich reaction provides a direct, one-pot synthesis of 4-piperidones through the condensation of a ketone bearing α-hydrogens, a non-enolizable aldehyde (typically formaldehyde), and a primary amine.[7] Using an acidic solvent like glacial acetic acid has been shown to improve yields and facilitate product isolation.[7]
Experimental Protocol
-
In a round-bottom flask, dissolve the primary amine hydrochloride (1.0 eq) and the ketone (1.0 eq) in glacial acetic acid.
-
Add formaldehyde (B43269) (as paraformaldehyde or an aqueous solution, 2.0 eq).
-
Heat the reaction mixture to reflux and maintain for 2-6 hours.
-
Monitor the reaction progress via TLC.
-
Upon completion, cool the mixture to room temperature and pour it into a beaker of ice water.
-
Basify the aqueous solution with concentrated NaOH or K₂CO₃ until a precipitate forms or the solution becomes strongly alkaline.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, dry over anhydrous magnesium or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
Data Summary
| N-Substituent | Ketone | Aldehyde | Solvent | Conditions | Yield (%) | Reference |
| Methyl | Acetone | Formaldehyde | Acetic Acid | Reflux | Satisfactory | [7] |
| Phenyl | Acetone | Formaldehyde | Acetic Acid | Reflux | Satisfactory | [7] |
| Various | Various | Formaldehyde | Acetic Acid | Reflux | Satisfactory | [7] |
Note: The reference emphasizes the use of acetic acid as a solvent for satisfactory yields but does not provide specific quantitative data in the abstract.
Workflow Diagram
Caption: Workflow for the one-pot Mannich reaction.
Protocol 3: Double Aza-Michael Addition
A modern and highly efficient method for accessing substituted 4-piperidones is the double aza-Michael addition of a primary amine to a divinyl ketone.[8][9] This atom-efficient approach allows for the concise synthesis of complex piperidone scaffolds.[8]
Experimental Protocol
Step 1: Synthesis of Divinyl Ketone (if not commercially available)
-
React a suitable vinyl aldehyde with vinylmagnesium bromide under standard Grignard conditions to produce a dienol intermediate.[8]
-
Oxidize the resulting dienol (e.g., using manganese dioxide or Dess-Martin periodinane) to afford the corresponding divinyl ketone.
Step 2: Double Aza-Michael Addition
-
Dissolve the divinyl ketone (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).
-
Add the primary amine (1.0-1.2 eq) to the solution.
-
Stir the reaction at room temperature. The reaction is often accelerated by the addition of a Lewis acid like lithium chloride.[9]
-
Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Remove the solvent under reduced pressure.
-
Purify the resulting N-substituted 4-piperidone by column chromatography on silica (B1680970) gel.
Data Summary
| N-Substituent | Divinyl Ketone | Catalyst/Additive | Solvent | Conditions | Yield (%) | Reference |
| (S)-α-Phenylethyl | Various Substituted Divinyl Ketones | None specified | - | - | High | [8] |
| Various | Dienone 21 | Lithium Chloride | - | - | - | [9] |
Note: Specific quantitative data is limited in the abstracts, but the methods are described as high-yielding.
Workflow Diagram
Caption: Workflow for the Double Aza-Michael Addition route.
Conclusion
The synthesis of N-substituted 4-piperidones can be accomplished through several reliable and versatile methods. The Dieckmann condensation represents a classical, multi-step approach suitable for a broad range of substrates. The Mannich reaction offers a convergent one-pot solution, while the double aza-Michael addition provides a modern, atom-efficient alternative for accessing these important heterocyclic cores. The selection of the optimal synthetic route will be guided by factors such as substrate scope, desired complexity of the final product, and operational simplicity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. Synthesis of some N-substituted 4-piperidones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. sciencemadness.org [sciencemadness.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]
Application Notes and Protocols: 4,4-Piperidinediol Hydrochloride as a Precursor for P-glycoprotein (P-gp) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Piperidinediol hydrochloride, also known as 4-piperidone (B1582916) hydrochloride monohydrate, is a versatile chemical intermediate with significant applications in pharmaceutical research and development.[1] Its piperidine (B6355638) core is a common structural motif in a wide array of biologically active compounds.[1][2][3] Notably, this compound serves as a valuable precursor for the synthesis of P-glycoprotein (P-gp) inhibitors.[4]
P-glycoprotein is a transmembrane efflux pump that plays a crucial role in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of many drugs by limiting their absorption and distribution.[5] P-gp inhibitors can counteract these effects, enhancing the efficacy of chemotherapeutic agents and improving the bioavailability of various drugs. This document provides detailed application notes and protocols for the synthesis of a representative P-gp inhibitor from this compound and its subsequent biological evaluation.
Synthetic Application: From Precursor to P-gp Inhibitor
The following section outlines a representative synthetic protocol for the preparation of a potent P-gp inhibitor, here designated as Compound 1 , starting from this compound. This protocol is based on established synthetic methodologies for N-substituted piperidone derivatives.[6][7][8][9]
Diagram of the Synthetic Workflow
Caption: A three-step synthetic workflow for the preparation of a P-gp inhibitor (Compound 1) from this compound.
Experimental Protocol: Synthesis of Compound 1
Step 1: Synthesis of N-Aryl-4-piperidone
-
To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base, for example, potassium carbonate (2.5 eq).
-
Add the desired substituted aryl halide (e.g., 1-fluoro-2-nitrobenzene) (1.1 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the N-aryl-4-piperidone.
Step 2: Synthesis of 4-Amino-N-arylpiperidine
-
Dissolve the N-aryl-4-piperidone (1.0 eq) in a solvent such as methanol.
-
Add the desired amine (e.g., ammonium (B1175870) acetate (B1210297) or a primary amine) in excess.
-
Add a reducing agent, for instance, sodium cyanoborohydride (1.5 eq), portion-wise at 0 °C.
-
Allow the reaction to stir at room temperature and monitor by TLC.
-
Once the reaction is complete, quench by the addition of water.
-
Concentrate the mixture to remove the organic solvent.
-
Basify the aqueous residue with a suitable base (e.g., sodium hydroxide) and extract the product with an organic solvent.
-
Dry the combined organic layers and concentrate to yield the 4-amino-N-arylpiperidine, which can be used in the next step without further purification.
Step 3: Synthesis of Compound 1 (Amide Coupling)
-
Dissolve the 4-amino-N-arylpiperidine (1.0 eq) and a selected carboxylic acid (1.1 eq) in a solvent like dichloromethane (B109758) (DCM).
-
Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq), and a base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the final product, Compound 1 , by column chromatography.
Biological Evaluation of P-gp Inhibition
The inhibitory activity of the synthesized compound on P-gp can be assessed using several in vitro assays. Detailed protocols for three common methods are provided below.
Diagram of P-gp Inhibition Mechanism
Caption: P-gp inhibitors block the efflux of substrate drugs, leading to their intracellular accumulation.
Protocol 1: Calcein-AM Efflux Assay
This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of Calcein-AM, a non-fluorescent substrate that becomes fluorescent upon hydrolysis by intracellular esterases.[10][11][12]
Materials:
-
P-gp overexpressing cells (e.g., K562/MDR) and parental cells (e.g., K562)
-
Cell culture medium
-
Calcein-AM
-
Test compound (Compound 1) and positive control (e.g., Verapamil)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~525 nm)[12]
Procedure:
-
Seed the P-gp overexpressing and parental cells in a 96-well plate at a density of 5 x 104 cells/well and incubate overnight.[10]
-
The next day, treat the cells with various concentrations of the test compound and controls for 30-60 minutes.[12]
-
Add Calcein-AM to a final concentration of 0.25-1.0 µM to all wells.[12]
-
Incubate the plate for 30 minutes at 37 °C.[10]
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Measure the intracellular fluorescence using a microplate reader.
-
Calculate the percentage of P-gp inhibition relative to the positive control.
Protocol 2: Rhodamine 123 Efflux Assay
This assay is another fluorescence-based method that measures the efflux of the P-gp substrate Rhodamine 123.[13]
Materials:
-
P-gp overexpressing cells
-
Rhodamine 123
-
Test compound and positive control
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Harvest P-gp overexpressing cells and resuspend them in culture medium at a concentration of 1 x 106 cells/mL.
-
Load the cells with Rhodamine 123 (final concentration 0.5-1 µg/mL) and incubate for 30-60 minutes at 37 °C, protected from light.[13]
-
Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.[13]
-
Resuspend the cells in pre-warmed medium and add serial dilutions of the test compound or positive control.
-
Incubate for 60 minutes at 37 °C to allow for efflux.[13]
-
Analyze the intracellular fluorescence by flow cytometry or a fluorescence microplate reader.
Protocol 3: P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp, which is stimulated by its substrates and can be inhibited by P-gp inhibitors.[14][15]
Materials:
-
Recombinant human P-gp membranes
-
ATP
-
Test compound and controls (Verapamil as a stimulator, Sodium Orthovanadate as an inhibitor)
-
ATPase detection reagent (e.g., Pgp-Glo™ Assay System)
-
Luminometer
Procedure:
-
In a 96-well white plate, incubate P-gp membranes with the test compound at various concentrations.
-
Include controls: buffer only (basal activity), a known P-gp substrate (stimulated activity), and a known P-gp inhibitor.
-
Initiate the reaction by adding MgATP (5 mM) and incubate for 40 minutes at 37 °C.[14]
-
Stop the reaction and measure the remaining ATP levels by adding an ATPase detection reagent.
-
Measure the luminescence using a luminometer. A decrease in the luminescent signal indicates higher ATPase activity.
Data Presentation
The quantitative data obtained from the biological assays should be summarized in a clear and structured format.
Table 1: P-gp Inhibitory Activity of Piperidine Derivatives
| Compound | Assay Method | Cell Line | IC50 (µM) | Reference |
| Piperine (B192125) | Doxorubicin accumulation | MCF-7/DOX | 50 | |
| Compound 2 | Cytotoxicity | MCF-7/ADR | Not specified | [16] |
| Compound 4 | Cytotoxicity | MCF-7/ADR | Not specified | [16] |
| B4125 | Growth inhibition | COLO 320DM | 0.48 µg/ml | [4] |
| Compound 1 | Calcein-AM Efflux | K562/MDR | To be determined | This study |
| Verapamil | Calcein-AM Efflux | K562/MDR | To be determined | This study |
Note: IC50 values for compounds 2 and 4 were reported to be effective in reducing the IC50 of a P-gp substrate drug, but specific IC50 values for P-gp inhibition were not provided in the source.[16]
Conclusion
This compound is a readily available and versatile starting material for the synthesis of novel P-gp inhibitors. The synthetic and biological evaluation protocols provided in these application notes offer a comprehensive guide for researchers in the field of drug discovery and development. By following these methodologies, scientists can efficiently synthesize and characterize new piperidine-based compounds with the potential to overcome multidrug resistance and improve therapeutic outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Piperidone synthesis [organic-chemistry.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4.7. P-gp ATPase Activity Assay [bio-protocol.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for the Synthesis of Tetrahydro-γ-carbolines using 4-Piperidone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydro-γ-carbolines, specifically the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold, are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1] Unlike their more common tetrahydro-β-carboline isomers, tetrahydro-γ-carbolines possess a unique structural framework that has led to the discovery of novel biological activities.[2] These compounds have been identified as potent modulators of various biological targets, including the cystic fibrosis transmembrane conductance regulator (CFTR), making them promising candidates for the treatment of genetic disorders like cystic fibrosis.[1] Furthermore, derivatives of this scaffold have been explored for their potential in treating neurodegenerative diseases and other conditions.[3]
The synthesis of the tetrahydro-γ-carboline core is most effectively achieved through the iso-Pictet-Spengler reaction. This reaction involves the condensation of an indole-based ethylamine, such as 2-(1H-indol-2-yl)ethanamine, with a ketone or aldehyde, followed by an acid-catalyzed intramolecular cyclization.[4] The use of cyclic ketones, such as 4-piperidone (B1582916) hydrochloride, in this reaction provides a direct route to spirocyclic or fused polycyclic systems containing the tetrahydro-γ-carboline motif. This application note provides a detailed protocol for the synthesis of a tetrahydro-γ-carboline derivative using 4-piperidone hydrochloride, along with relevant quantitative data and visualizations of the reaction mechanism and experimental workflow.
Reaction Principle
The synthesis of tetrahydro-γ-carbolines via the iso-Pictet-Spengler reaction proceeds through a series of steps. First, the indole-ethylamine derivative reacts with the ketone (4-piperidone) under acidic conditions to form an iminium ion intermediate. The electron-rich indole (B1671886) ring then acts as a nucleophile, attacking the iminium ion in an intramolecular electrophilic substitution. This cyclization step leads to the formation of the fused heterocyclic system of the tetrahydro-γ-carboline. The use of an acid catalyst is crucial for the formation of the reactive iminium ion and to promote the cyclization.[5]
Experimental Protocols
Protocol 1: General Synthesis of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole from 2-(1H-indol-3-yl)ethanamine and 4-Piperidone Hydrochloride
Materials:
-
2-(1H-indol-3-yl)ethanamine (Tryptamine)
-
4-Piperidone hydrochloride monohydrate
-
Trifluoroacetic acid (TFA) or another suitable Brønsted acid
-
Dichloromethane (B109758) (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes or DCM/methanol (B129727) mixtures)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve 2-(1H-indol-3-yl)ethanamine (1.0 eq) in anhydrous dichloromethane.
-
Addition of Ketone: To the stirred solution, add 4-piperidone hydrochloride monohydrate (1.0-1.2 eq).
-
Acid Catalysis: Cool the mixture in an ice bath (0 °C) and slowly add trifluoroacetic acid (1.0-1.5 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For less reactive substrates, gentle heating (e.g., refluxing in DCM at 40 °C) may be required.
-
Work-up: Upon completion of the reaction, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure tetrahydro-γ-carboline product.
Protocol 2: Enantioselective Synthesis using a Chiral Catalyst System
For the synthesis of enantiomerically enriched tetrahydro-γ-carbolines, a chiral catalyst system can be employed. A well-established system involves the use of a chiral thiourea (B124793) catalyst in combination with a Brønsted acid co-catalyst.[2][4]
Additional Materials:
-
Chiral thiourea catalyst (e.g., a derivative of (1R,2R)-N,N'-bis(3,5-bis(trifluoromethyl)phenyl)cyclohexane-1,2-diamine) (e.g., 5-20 mol%)
-
Benzoic acid (co-catalyst, e.g., 5-20 mol%)
-
Toluene or other suitable non-polar solvent, anhydrous
Procedure Modifications:
-
Catalyst Loading: In the reactant preparation step, add the chiral thiourea catalyst and benzoic acid to the solution of the indole-ethylamine in the chosen anhydrous solvent (e.g., toluene).
-
Reaction Conditions: The reaction is typically carried out at temperatures ranging from room temperature to lower temperatures (e.g., -20 °C to 0 °C) to enhance enantioselectivity. The reaction time may be longer, and should be monitored carefully.
-
Purification: After work-up and concentration, the enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis. Further purification by crystallization or chromatography may be necessary to obtain the product with high optical purity.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of tetrahydro-γ-carbolines via the iso-Pictet-Spengler reaction with cyclic ketones. Please note that specific yields and reaction times can vary depending on the specific substrates, catalyst, and reaction conditions used.
| Entry | Indole-ethylamine Derivative | Ketone | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-(1H-indol-2-yl)ethanamine | Cyclohexanone | Glacial Acetic Acid | Toluene | Reflux | 6 | 91 | [6] |
| 2 | 2-(1H-indol-2-yl)ethanamine | Cyclopentanone | Glacial Acetic Acid | Toluene | Reflux | 8 | 88 | [6] |
| 3 | Isotryptamine | A cyclic β-keto ester | Chiral Thiourea (20%) / Benzoic Acid (20%) | Toluene | 50 | 24 | 92 | [4] |
| 4 | Isotryptamine | Various Aldehydes | Chiral Thiourea (10-20%) / Benzoic Acid (10-20%) | Toluene | RT | 1-24 | 66-97 | [2] |
Mandatory Visualization
Reaction Mechanism
Caption: Reaction mechanism of the iso-Pictet-Spengler synthesis of tetrahydro-γ-carbolines.
Experimental Workflow
Caption: Experimental workflow for the synthesis of tetrahydro-γ-carbolines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Enantioconvergent iso-Pictet-Spengler Reactions: Organocatalytic Synthesis of Chiral Tetrahydro-γ-carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Rigid, Rod-like Oligopiperidines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of rigid, rod-like oligopiperidines. These structures are of significant interest in medicinal chemistry and materials science due to their well-defined, conformationally constrained architectures. The protocols outlined below are based on established solid-phase synthesis methodologies, offering a reliable route to these complex molecules.
Introduction
Rigid, rod-like oligopiperidines are a class of synthetic oligomers that mimic the secondary structures of peptides but with enhanced proteolytic stability. Their rigid scaffold makes them valuable tools for a variety of applications, including their use as molecular rulers, in the development of novel therapeutic agents, and as components in advanced materials. The synthesis of these molecules often employs solid-phase techniques, allowing for the stepwise assembly of piperidine-based monomers.
Applications in Drug Development
The unique conformational properties of rigid oligopiperidines make them attractive scaffolds in drug discovery. Their ability to present functional groups in a precise and predictable three-dimensional arrangement allows for the design of potent and selective ligands for biological targets. Potential therapeutic applications include their use as inhibitors of protein-protein interactions, as antimicrobial agents, and as scaffolds for the development of novel pharmaceuticals.
Experimental Protocols
The following protocols detail the solid-phase synthesis of oligopiperidines, including resin preparation, monomer coupling, cleavage, and purification.
Solid-Phase Synthesis of Oligopiperidines
This protocol describes the stepwise assembly of oligopiperidines on a solid support using Fmoc/tBu chemistry.[1]
Materials:
-
Fmoc-βAla-Wang resin
-
Piperidine (B6355638) solution (20% in DMF)
-
Dimethylformamide (DMF)
-
Fmoc-amino acid
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
Trifluoroacetic acid (TFA) solution (95% TFA, 5% water)
-
Water
Procedure:
-
Resin Swelling and Fmoc Deprotection:
-
Monomer Coupling:
-
For each coupling step, add a solution of the Fmoc-amino acid (10 equivalents) and NaBH(OAc)₃ (10 equivalents) in 1,2-dichloroethane to the resin.[1]
-
Mix the suspension for 60 minutes. A double coupling is systematically performed to ensure complete reaction.[1]
-
After each coupling, wash the resin with MeOH (4 times for 3 minutes each) and DMF (4 times for 3 minutes each).[1]
-
-
Final Deprotection and Cleavage:
-
Purification:
-
Precipitate the cleaved product in cold diethyl ether and collect by centrifugation.[1]
-
Dissolve the crude oligomer in a suitable solvent and lyophilize.[1]
-
Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC) using a linear gradient of water (with 0.1% TFA) and acetonitrile (with 0.08% TFA).[1]
-
Lyophilize the purified fractions to obtain the final product.[1]
-
Synthesis of a Bipiperidine Building Block
This protocol describes the synthesis of 4-Methyl-[1,4']bipiperidine, a potential building block for more complex oligopiperidines.[1]
Materials:
-
Compound S1 (precursor, specific structure not detailed in the source)
-
10% Palladium on carbon (Pd/C)
-
Celite
Procedure:
-
Combine Compound S1 (350 mg, 1.11 mmol) and 10% Pd/C (35 mg) in ethanol (10 mL).[1]
-
Hydrogenate the mixture at room temperature for 2 hours.[1]
-
Filter the reaction mixture through Celite and wash the filter cake with ethanol (2 x 10 mL).[1]
-
Evaporate the solvent to yield 4-Methyl-[1,4']bipiperidine as a white solid.[1]
Data Presentation
The following tables summarize quantitative data for key intermediates and final products obtained during the synthesis.
Table 1: Characterization of Synthetic Intermediates
| Compound | Molecular Formula | Calculated Mass (m/z) | Found Mass (M+H)+ (m/z) | HPLC Retention Time (min) |
| 1-(benzyloxycarbonyl)-4-piperidinone (2) | C₁₃H₁₅NO₃ | 234.1130 | 234.1130 | 13.82 |
| Intermediate | C₁₄H₁₈N₂O₂ | 227.1759 | - | - |
| Intermediate | C₁₈H₂₄N₂O₃ | 317.1865 | - | - |
| Intermediate | C₂₀H₂₈N₂O₃ | 361.2127 | - | - |
| Intermediate | C₃₀H₄₆N₄O₅ | 527.3597 | - | - |
Data sourced from[1]
Table 2: Yield and Purity of a Bipiperidine Building Block
| Compound | Starting Material | Yield (%) | Physical State |
| 4-Methyl-[1,4']bipiperidine (S2) | Compound S1 | 64 | White Solid |
| 4-(1,4-Dioxa-8-aza-spiro[4.5]dec-8-yl)-piperidine (5) | Compound 4 | 98 | - |
Data sourced from[1]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the solid-phase synthesis of oligopiperidines.
Caption: Solid-phase synthesis and purification workflow for oligopiperidines.
Logical Relationship of Synthesis Steps
The following diagram illustrates the logical progression of the key chemical transformations in the synthesis.
Caption: Key chemical transformations in the iterative solid-phase synthesis.
References
Application Notes and Protocols: Leveraging 4,4-Piperidinediol Hydrochloride for Compound Library Generation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Piperidinediol hydrochloride, also known as 4-piperidone (B1582916) monohydrate hydrochloride, is a versatile and commercially available building block for the synthesis of diverse chemical libraries. Its bifunctional nature, possessing a reactive ketone (in equilibrium with the gem-diol) and a secondary amine, allows for a multitude of chemical transformations. This makes it an ideal scaffold for diversity-oriented synthesis (DOS), a strategy employed in drug discovery to rapidly generate collections of structurally diverse small molecules for high-throughput screening.
This document provides detailed application notes and experimental protocols for the use of this compound in the generation of compound libraries, primarily focusing on Ugi multicomponent reactions (Ugi-MCR) and reductive amination strategies. These methods are particularly powerful for creating complex molecules, including spirocyclic and polycyclic scaffolds, from simple starting materials in a single step.[1][2][3]
Key Applications in Library Synthesis
The piperidine (B6355638) motif is a prevalent core in many approved drugs, making this compound a valuable starting material for pharmaceutical research.[3] Compound libraries derived from this scaffold can be screened for a wide range of biological activities. Key applications include:
-
Scaffold Diversity: The dual reactivity of the piperidone core allows for the introduction of diversity at both the nitrogen and the C-4 position, leading to a wide array of molecular frameworks.
-
Spirocycle Synthesis: The ketone functionality is a key handle for the construction of spirocyclic systems, which are of great interest in medicinal chemistry due to their rigid, three-dimensional structures.[4]
-
Multicomponent Reactions: this compound is an excellent substrate for multicomponent reactions, such as the Ugi reaction, which allows for the rapid assembly of complex, drug-like molecules in a one-pot synthesis.[1][5][6]
-
Peptidomimetic Libraries: The ability to participate in reactions that form amide bonds, such as the Ugi reaction, makes this scaffold suitable for the generation of libraries of peptidomimetics with potential therapeutic applications.[7]
Experimental Protocols
Protocol 1: Ugi Four-Component Reaction (U-4CR) for the Synthesis of a 4-Piperidinecarboxamide Library
The Ugi reaction is a one-pot synthesis that combines a ketone (or aldehyde), an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide.[5][6] Using this compound as the ketone component allows for the direct incorporation of the piperidine scaffold into the final product.
General Reaction Scheme:
Caption: General workflow of the Ugi four-component reaction.
Materials:
-
This compound
-
A diverse set of primary amines (e.g., aniline, benzylamine)
-
A diverse set of carboxylic acids (e.g., acetic acid, benzoic acid)
-
A diverse set of isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)
-
Methanol (MeOH) as solvent
-
Triethylamine (B128534) (TEA) or another suitable base
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
Reaction Setup: In a 96-well reaction block or individual reaction vials, add this compound (1.0 eq) to each well/vial.
-
Amine Addition: To each well, add a solution of a unique primary amine (1.1 eq) in methanol.
-
Base Addition: Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and facilitate imine formation.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Component Addition: Sequentially add a unique carboxylic acid (1.1 eq) and a unique isocyanide (1.1 eq) to each well.
-
Reaction: Seal the reaction block/vials and stir at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixtures under reduced pressure to remove the solvent.
-
Purification: The crude products can be purified by parallel flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
-
Characterization: Characterize the purified compounds using LC-MS and ¹H NMR to confirm their identity and purity.
Data Presentation: Example Library Components and Expected Products
| Amine (R¹-NH₂) | Carboxylic Acid (R²-COOH) | Isocyanide (R³-NC) | Expected Product Structure |
| Aniline | Acetic Acid | tert-Butyl isocyanide | N-(1-acetyl-4-(phenylamino)piperidin-4-yl)-N-(tert-butyl)formamide |
| Benzylamine | Benzoic Acid | Cyclohexyl isocyanide | N-(1-benzoyl-4-(benzylamino)piperidin-4-yl)-N-(cyclohexyl)formamide |
| 4-Fluoroaniline | Propionic Acid | Benzyl isocyanide | N-(1-propionyl-4-((4-fluorophenyl)amino)piperidin-4-yl)-N-(benzyl)formamide |
Protocol 2: Reductive Amination for Library Synthesis
Reductive amination is a powerful method for N-alkylation and the formation of carbon-nitrogen bonds. In the context of library synthesis from this compound, this can be applied in two main ways: modification of the piperidine nitrogen or reaction at the C-4 ketone. For library generation, iterative reductive amination can be used to build oligopiperidine structures.[8]
General Workflow for N-Alkylation and C-4 Functionalization:
Caption: A workflow for library synthesis via sequential reductive aminations.
Materials:
-
N-protected 4-piperidone (e.g., N-Boc-4-piperidone, derived from this compound)
-
A diverse set of primary or secondary amines
-
A diverse set of aldehydes or ketones
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or another suitable reducing agent
-
Dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE) as solvent
-
Acetic acid (AcOH) as a catalyst
-
Standard work-up and purification supplies
Procedure for Reductive Amination at C-4:
-
Reaction Setup: To a solution of N-protected 4-piperidone (1.0 eq) in DCM, add a unique amine (1.2 eq) and acetic acid (1.2 eq).
-
Imine/Enamine Formation: Stir the mixture at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution.
-
Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Following purification, the protecting group on the piperidine nitrogen can be removed, and a second round of reductive amination can be performed with a diverse set of aldehydes or ketones to further functionalize the molecule.
Data Presentation: Example Building Blocks for Reductive Amination
| N-Protecting Group | Amine for C-4 Amination | Aldehyde for N-Alkylation |
| Boc | 4-Methoxyaniline | Benzaldehyde |
| Cbz | Cyclopropylamine | 4-Pyridinecarboxaldehyde |
| Tosyl | Morpholine | Isovaleraldehyde |
Safety and Handling
This compound is a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for this compound.
Conclusion
This compound is a powerful and versatile building block for the generation of diverse compound libraries for drug discovery and chemical biology. The protocols outlined in this document for Ugi multicomponent reactions and reductive aminations provide a solid foundation for researchers to create novel collections of piperidine-containing small molecules. The modularity of these reactions allows for the systematic exploration of chemical space, increasing the probability of identifying novel bioactive compounds.
References
- 1. Frontiers | Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds [frontiersin.org]
- 2. lookchem.com [lookchem.com]
- 3. 4-Piperidone monohydrate, HCl | Benchchem [benchchem.com]
- 4. Templates for exploratory library preparation. Derivatization of a functionalized spirocyclic 3,6-dihydro-2H-pyran formed by ring-closing metathesis reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles [mdpi.com]
- 7. Ugi multicomponent reaction to prepare peptide–peptoid hybrid structures with diverse chemical functionalities - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Intermediate role of this compound in organic synthesis_Chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Alkylation of 4-Piperidone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the N-alkylation of 4-piperidone (B1582916).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the N-alkylation of 4-piperidone?
The two primary methods for the N-alkylation of 4-piperidone are direct N-alkylation with an alkylating agent (such as an alkyl halide) and reductive amination.[1][2]
-
Direct N-Alkylation: This method involves the reaction of 4-piperidone with an alkyl halide in the presence of a base. It is a straightforward approach but can sometimes lead to the formation of quaternary ammonium (B1175870) salts as byproducts.[3][4]
-
Reductive Amination: This is often a one-pot reaction where 4-piperidone reacts with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride.[5][6][7] This method can offer greater control and avoid over-alkylation.[1]
Q2: Why is my N-alkylation of 4-piperidone monohydrochloride monohydrate not working well?
4-piperidone is often supplied as its monohydrochloride monohydrate, which is not very reactive.[8] The protonated nitrogen is not nucleophilic, and the hydrated form may also hinder the reaction. To overcome this, a base is required to neutralize the hydrochloride and generate the free amine for the alkylation to proceed. It's crucial to use a sufficient amount of base to deprotonate the piperidone hydrochloride.
Q3: How can I minimize the formation of quaternary ammonium salts during direct N-alkylation?
The formation of quaternary ammonium salts is a common side reaction where the already N-alkylated tertiary amine reacts further with the alkylating agent.[3] To minimize this:
-
Control Stoichiometry: Avoid using a large excess of the alkylating agent.[9]
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of it at any given time.[9]
-
Choice of Base: Using a hindered, non-nucleophilic base can sometimes help.
-
Alternative Method: Consider using reductive amination, which is less prone to over-alkylation.[1]
Q4: What are the best solvents and bases for the N-alkylation of 4-piperidone?
The choice of solvent and base is critical for a successful reaction.
-
Solvents: Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (B52724) (ACN), and dichloromethane (B109758) (DCM) are commonly used.[1][10] The choice depends on the specific reaction conditions and the solubility of the reagents.
-
Bases: Common bases include potassium carbonate (K₂CO₃), triethylamine (B128534) (Et₃N), and N,N-diisopropylethylamine (DIPEA).[4][11] The strength and solubility of the base can influence the reaction rate and yield. For reductive amination, a base like triethylamine is often used to neutralize the 4-piperidone hydrochloride salt before the reaction.[11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive 4-piperidone (hydrochloride salt).[8]2. Insufficiently reactive alkylating agent.3. Inappropriate solvent or base.[10]4. Low reaction temperature. | 1. Ensure at least one equivalent of base is used to neutralize the HCl salt. Consider using the free base form of 4-piperidone if available.2. Switch to a more reactive alkylating agent (e.g., iodide instead of bromide or chloride).3. Screen different solvents (e.g., DMF, ACN) and bases (e.g., K₂CO₃, Et₃N).4. Increase the reaction temperature, monitoring for potential side reactions. |
| Formation of Quaternary Ammonium Salt | 1. Excess alkylating agent.[9]2. High reactivity of the N-alkylated product.3. Prolonged reaction time at elevated temperatures. | 1. Use a stoichiometric amount or a slight excess of the alkylating agent.2. Add the alkylating agent portion-wise or via syringe pump to keep its concentration low.[9]3. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.4. Consider switching to reductive amination.[1] |
| Low Yield in Reductive Amination | 1. Incomplete imine/enamine formation.2. Degradation of the reducing agent.3. Incorrect pH for the reaction.[12] | 1. Allow sufficient time for the 4-piperidone and the carbonyl compound to react before adding the reducing agent.2. Use a fresh bottle of the reducing agent (e.g., NaBH(OAc)₃).3. For some reductive aminations, a slightly acidic condition (pH 4-5) is optimal for imine formation.[12] |
| Difficult Product Purification | 1. Presence of water-soluble byproducts (e.g., quaternary salts).[3]2. Unreacted starting materials.3. Complex reaction mixture. | 1. During workup, perform multiple extractions. If the product is basic, it can be extracted into an acidic aqueous layer, washed, and then back-extracted into an organic layer after basification.2. Optimize the reaction to go to completion.3. Column chromatography is often necessary for purification. |
Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the direct N-alkylation of 4-piperidone using an alkyl bromide.
Materials:
-
4-Piperidone monohydrochloride monohydrate
-
Alkyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), finely powdered (2.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
To a round-bottom flask, add 4-piperidone monohydrochloride monohydrate (1.0 eq) and potassium carbonate (2.5 eq).
-
Add anhydrous DMF and stir the suspension at room temperature for 30 minutes.
-
Add the alkyl bromide (1.1 eq) to the mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Dilute the filtrate with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: N-Alkylation via Reductive Amination
This protocol outlines a one-pot reductive amination of 4-piperidone with an aldehyde using sodium triacetoxyborohydride (STAB).
Materials:
-
4-Piperidone monohydrochloride monohydrate
-
Aldehyde (1.0 eq)
-
Triethylamine (Et₃N) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[2]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Suspend 4-piperidone monohydrochloride monohydrate (1.0 eq) in DCM or DCE.
-
Add triethylamine (1.1 eq) and stir for 20-30 minutes at room temperature to form the free base.
-
Add the aldehyde (1.0 eq) and stir for another 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Bases for Direct N-Alkylation
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.0) | ACN | 80 | 12 | ~85 |
| 2 | Cs₂CO₃ (2.0) | ACN | 80 | 8 | ~92 |
| 3 | DIPEA (1.5) | ACN | 80 | 24 | ~75 |
| 4 | NaH (1.2) | THF | 65 | 6 | ~95 |
Note: Yields are approximate and can vary based on the specific piperidine (B6355638) and alkylating agent used.[13]
Table 2: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent | Key Features |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | DCM, DCE, THF | Mild and selective for imines/iminium ions over ketones/aldehydes. Can be used in a one-pot reaction.[5] |
| Sodium cyanoborohydride (NaBH₃CN) | MeOH, EtOH | Effective but toxic (releases HCN under acidic conditions). Reaction is often run at a controlled pH.[14] |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | MeOH, EtOH | "Green" method, but requires specialized equipment (hydrogenator) and may not be suitable for all substrates.[6] |
Visualizations
Caption: General workflow for the two main N-alkylation methods.
Caption: A troubleshooting decision tree for low yield issues.
Caption: Simplified mechanism of reductive amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Improving Yield in the Reductive Amination of 4-Piperidone
Welcome to the Technical Support Center for the reductive amination of 4-piperidone (B1582916). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize this crucial chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in the reductive amination of 4-piperidone?
Low yields in the reductive amination of 4-piperidone can often be attributed to several factors. Incomplete formation of the iminium ion intermediate is a primary culprit. This equilibrium can be shifted in favor of the imine by removing water, either azeotropically or by using a dehydrating agent like molecular sieves. The choice and quality of the reducing agent are also critical; weaker reducing agents are often preferred to avoid the reduction of the starting ketone. Finally, reaction conditions such as pH, temperature, and reaction time must be carefully optimized.
Q2: Which reducing agent is most suitable for the reductive amination of 4-piperidone?
The choice of reducing agent is critical for a successful reaction. Milder agents are generally preferred to prevent the reduction of the 4-piperidone starting material.[1]
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often the preferred reagent due to its mildness and selectivity for imines over ketones.[2][3][4] It is particularly effective in aprotic solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE).[2][4]
-
Sodium cyanoborohydride (NaBH₃CN) is another effective reducing agent that is stable in acidic conditions, which are often necessary for imine formation.[5][6] However, it is toxic and can release hydrogen cyanide gas, so appropriate safety precautions must be taken.[7]
-
Sodium borohydride (B1222165) (NaBH₄) is a more powerful reducing agent and can reduce the starting 4-piperidone.[3][8] To minimize this side reaction, it is crucial to allow sufficient time for the imine to form before adding the NaBH₄.[1][7]
-
Catalytic Hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel is another effective method, especially for larger-scale syntheses.[3][7]
Q3: How does pH affect the reductive amination of 4-piperidone?
The pH of the reaction mixture is a critical parameter. A mildly acidic environment (pH 4-6) is generally optimal for the formation of the iminium ion intermediate.[9] If the pH is too low (too acidic), the amine starting material will be protonated, rendering it non-nucleophilic and hindering the initial attack on the ketone. Conversely, if the pH is too high (too basic), the protonation of the carbonyl oxygen, which activates it for nucleophilic attack, will be insufficient.
Q4: What are the common side products in the reductive amination of 4-piperidone, and how can they be minimized?
Common side products include:
-
Reduction of 4-piperidone: The starting ketone can be reduced to the corresponding alcohol, 4-hydroxypiperidine. This is more likely to occur with stronger reducing agents like NaBH₄. To minimize this, use a milder reducing agent like NaBH(OAc)₃ or add the reducing agent after confirming imine formation.[1]
-
Over-alkylation: When using a primary amine, the secondary amine product can react further with 4-piperidone to form a tertiary amine. This can be minimized by using a slight excess of the primary amine.[1]
-
Aldol condensation: Under certain conditions, 4-piperidone can undergo self-condensation. This can be minimized by controlling the temperature and reaction time.
Troubleshooting Guide
This guide will help you diagnose and solve common problems encountered during the reductive amination of 4-piperidone.
Low or No Product Yield
If you are experiencing low or no yield, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low product yield.
Presence of Side Products
If you observe significant side product formation, consider the following:
Caption: Troubleshooting guide for common side products.
Quantitative Data
The following tables summarize reaction conditions and yields for the reductive amination of 4-piperidone and its N-Boc protected form with various amines.
Table 1: Reductive Amination of 4-Piperidone Hydrochloride
| Amine | Reducing Agent (Equivalents) | Solvent | Additive | Temperature | Time (h) | Yield (%) |
| Aniline (B41778) | NaBH(OAc)₃ (1.5) | Dichloromethane | - | Room Temp | 12 | 91 (for derivative)[10] |
Table 2: Reductive Amination of N-Boc-4-piperidone
| Amine | Reducing Agent (Equivalents) | Solvent | Additive | Temperature | Time (h) | Yield (%) |
| Aniline | NaBH(OAc)₃ (1.5) | 1,2-Dichloroethane | Acetic Acid | Room Temp | - | 84[11] |
| Aniline | NaBH(OAc)₃ (1.5) | Dichloromethane | Acetic Acid | Room Temp | 16 | -[2] |
| Various | NaBH(OAc)₃ | - | - | - | - | -[12] |
| Methylamine | NaBH(OAc)₃ (1.5) | Dichloromethane | - | 0°C to Room Temp | 12-16 | -[13] |
| 3,4-dichloroaniline | - | - | - | - | - | -[8] |
Experimental Protocols
Protocol 1: General Procedure for the Reductive Amination of 4-Piperidone Hydrochloride with a Primary Amine
This protocol describes a general one-pot, two-step reductive amination process.[10]
Materials:
-
4-Piperidone monohydrate hydrochloride
-
Primary amine (e.g., aniline)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a clean, dry round-bottom flask, add 4-piperidone monohydrate hydrochloride (1.0 equivalent) and anhydrous dichloromethane.
-
Add the primary amine (1.1 equivalents) to the suspension.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure 4-aminopiperidine (B84694) derivative.
Protocol 2: Reductive Amination of N-Boc-4-piperidone with Aniline
This protocol is adapted from the synthesis of a fentanyl intermediate.[2]
Materials:
-
N-Boc-4-piperidone
-
Aniline
-
Acetic acid
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane
-
2M aqueous NaOH
Procedure:
-
Dissolve N-Boc-4-piperidone (1.0 equivalent), aniline (1.1 equivalents), and acetic acid (1.0 equivalent) in dichloromethane.
-
Cool the solution in an ice bath.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Allow the mixture to stir and warm to room temperature overnight (approximately 16 hours).
-
Dilute the mixture with 2M aqueous NaOH and stir for 1 hour.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
Reaction Workflow and Logic Diagrams
General Reductive Amination Workflow
The following diagram illustrates the typical workflow for a one-pot reductive amination of 4-piperidone.
Caption: A typical experimental workflow for reductive amination.
References
- 1. US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines - Google Patents [patents.google.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. soc.chim.it [soc.chim.it]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of N-benzyl-4-piperidone Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-benzyl-4-piperidone and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying N-benzyl-4-piperidone?
A1: The primary purification techniques for N-benzyl-4-piperidone include vacuum distillation, recrystallization (often for its derivatives or salts), and column chromatography.[1][2][3] Vacuum distillation is frequently employed for the final purification of N-benzyl-4-piperidone itself, yielding a colorless to light yellow oil.[4]
Q2: My final product of N-benzyl-4-piperidone is a yellow or brown oil. Is this normal?
A2: While pure N-benzyl-4-piperidone is often described as a colorless or light-yellow oil, a darker coloration can indicate the presence of impurities.[4][5] Further purification by vacuum distillation is recommended to improve the color and purity. One method specifies collecting the fraction at a top temperature of 95°C under a reduced pressure of 1mmHg to obtain a colorless and transparent product.[1]
Q3: What are some common impurities I might encounter?
A3: Common impurities can include unreacted starting materials such as benzylamine (B48309) or 4-piperidone, byproducts from the synthesis (e.g., monoester compounds if using acrylates), and residual solvents.[6] The synthesis route can significantly influence the impurity profile.
Q4: Can I use recrystallization to purify N-benzyl-4-piperidone?
A4: N-benzyl-4-piperidone is often an oil at room temperature, making direct recrystallization challenging.[2] However, its derivatives, such as oximes or products of aldol (B89426) condensation, are frequently purified by recrystallization from solvents like ethanol (B145695) or methanol (B129727).[3][6] Another strategy is to convert the oily product into a crystalline salt, like a hydrochloride salt, which can then be purified by recrystallization.[2]
Q5: What analytical techniques are suitable for assessing the purity of N-benzyl-4-piperidone?
A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for determining the purity of N-benzyl-4-piperidone.[5] Nuclear Magnetic Resonance (NMR) spectroscopy is also used to confirm the structure and check for impurities.[1] A purity of ≥98% is common for commercially available standards, with some methods achieving up to 99.76% purity as determined by HPLC.[5][7]
Troubleshooting Guides
Issue 1: Low Purity After Initial Workup
Problem: The crude product shows significant impurities by TLC or GC/HPLC analysis.
Possible Causes & Solutions:
-
Incomplete Reaction: Monitor the reaction progress closely using TLC or GC to ensure all starting materials are consumed before proceeding to workup.[2]
-
Inefficient Extraction: During aqueous workup, ensure the pH is adjusted correctly (typically to 8-9) to keep the product in the organic phase.[1] Use an appropriate organic solvent for extraction, such as ethyl acetate (B1210297) or dichloromethane.[4][8] Perform multiple extractions to maximize recovery.
-
Emulsion Formation: If an emulsion forms during the workup, washing with brine (a saturated sodium chloride solution) can help to break it.[2]
Issue 2: Product is a Non-Crystallizable Oil
Problem: The purified product is an oil and attempts at crystallization have failed.
Possible Causes & Solutions:
-
Inherent Properties: N-benzyl-4-piperidone itself is a neat oil.[7]
-
Purification Strategy:
-
Vacuum Distillation: This is the most common and effective method for purifying oily N-benzyl-4-piperidone.[1]
-
Salt Formation: Convert the oily base into a crystalline salt (e.g., hydrochloride). This salt can then be purified by recrystallization.[2]
-
Column Chromatography: While sometimes considered less suitable for large-scale industrial production, column chromatography can be an effective purification method for laboratory-scale quantities.[1]
-
Issue 3: Poor Recovery After Column Chromatography
Problem: A significant amount of product is lost during purification by column chromatography.
Possible Causes & Solutions:
-
Improper Solvent System: The polarity of the eluent is critical. Use TLC to determine the optimal solvent system that provides good separation between your product and impurities. A common mobile phase for HPLC analysis, which can inform column chromatography conditions, is a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid.[9]
-
Product Instability on Silica (B1680970) Gel: Some piperidone derivatives can be sensitive to the acidic nature of silica gel. Consider using neutral or basic alumina (B75360) as the stationary phase, or deactivating the silica gel with a small amount of a suitable amine (e.g., triethylamine) in the eluent.
-
Product Streaking: If the product streaks on the column, it may be due to overloading or interaction with the stationary phase. Adding a small amount of a polar solvent (like methanol) or a base (like triethylamine) to the eluent can sometimes improve the peak shape and recovery.
Data Presentation
Table 1: Reported Purity Levels of N-benzyl-4-piperidone
| Purification Method | Purity Achieved | Analytical Method | Reference |
| Not Specified | ≥98% | Not Specified | [7] |
| Not Specified | 99.76% | HPLC | [5] |
| One-pot Synthesis & Distillation | Up to 99.5% | Not Specified | [1] |
| Synthesis & Extraction | 88.2% | Not Specified | [8] |
Table 2: Vacuum Distillation Parameters for N-benzyl-4-piperidone
| Boiling Point (°C) | Pressure (mmHg) | Reference |
| 95 | 1 | [1] |
| 115-120 | 0.1 | [10] |
| 130-134 | 1 | [10] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is a general guideline based on common literature procedures.
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.
-
Charging the Flask: Place the crude N-benzyl-4-piperidone into the distillation flask. It is advisable to use a stirring bar for smooth boiling.
-
Applying Vacuum: Gradually apply vacuum to the system, ensuring it is stable at the desired pressure (e.g., 1 mmHg).[1]
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point for N-benzyl-4-piperidone under the applied pressure (e.g., ~95°C at 1 mmHg).[1] Discard any initial lower-boiling fractions.
-
Completion: Once the desired fraction has been collected and the distillation rate slows significantly, remove the heat and allow the apparatus to cool before slowly releasing the vacuum.
Protocol 2: Purification via Recrystallization of a Derivative (Example: Aldol Condensation Product)
This is a generalized protocol for derivatives that are solids.
-
Solvent Selection: Choose a suitable solvent or solvent mixture. Ethanol and methanol are commonly used for piperidone derivatives.[3] The ideal solvent should dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures.
-
Dissolution: Dissolve the crude solid product in the minimum amount of boiling solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven.
Mandatory Visualization
Caption: Purification workflow for N-benzyl-4-piperidone derivatives.
References
- 1. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Page loading... [guidechem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents [patents.google.com]
- 9. Separation of 1-Benzyl-4-piperidone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Synthesis of 4-Piperidones via Dieckmann Condensation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Dieckmann condensation for the synthesis of 4-piperidones.
Frequently Asked Questions (FAQs)
Q1: What is the Dieckmann Condensation in the context of 4-piperidone (B1582916) synthesis?
The Dieckmann condensation is a base-catalyzed intramolecular reaction of a diester to form a β-keto ester.[1] For the synthesis of N-substituted 4-piperidones, a precursor N,N-bis(alkoxycarbonylethyl)amine is cyclized to yield a 3-alkoxycarbonyl-4-piperidone intermediate.[2] This intermediate is then subjected to hydrolysis and decarboxylation to afford the final 4-piperidone product.[3]
Q2: Why is the Dieckmann Condensation a common method for 4-piperidone synthesis?
This method is widely used due to the ready availability of starting materials, such as a primary amine and methyl or ethyl acrylate, and its effectiveness in forming the six-membered piperidine (B6355638) ring.[3][4] The resulting 4-piperidone is a versatile intermediate in the synthesis of various pharmaceutical compounds, including analgesics like fentanyl and its analogs.[2][3]
Q3: What are the most critical parameters influencing the success of this reaction?
The key parameters that significantly impact the yield and purity of the 4-piperidone product are the choice of base, solvent, reaction temperature, and the concentration of the diester substrate (i.e., dilution).[2][3] Careful control of these factors is necessary to favor the desired intramolecular cyclization and minimize side reactions.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired 4-Piperidone
Q: I am getting a very low yield of my target 4-piperidone, or the reaction is not working at all. What are the possible causes and how can I fix this?
A: Low yields in the Dieckmann condensation for 4-piperidone synthesis are a common issue and can stem from several factors. Below is a breakdown of potential causes and their corresponding solutions.
| Potential Cause | Explanation | Recommended Solutions |
| Intermolecular Condensation (Polymerization) | At high concentrations, the diester precursor can react with other diester molecules (intermolecularly) to form linear polymers or dimers instead of cyclizing (intramolecularly).[5] This is a significant competing reaction, especially for the formation of 6-membered rings. | Employ High-Dilution Conditions: A notable increase in yield can be achieved by increasing the solvent volume.[2] One study reported a two-fold increase in yield with a three-fold increase in solvent.[2] The slow addition of the diester to the reaction mixture containing the base can also help maintain a low substrate concentration. |
| Retro-Dieckmann Reaction | The Dieckmann condensation is a reversible equilibrium.[3] The cyclic β-keto ester product can be cleaved by the alkoxide base, leading back to the starting diester. This is particularly problematic if the temperature is not controlled during workup.[3] | Careful Workup: The acidification of the reaction mixture to protonate the enolate and regenerate the β-keto ester is exothermic. The temperature must be controlled during this step to prevent the retro-Dieckmann reaction.[3] Drive the Equilibrium: The reaction is driven forward by the deprotonation of the acidic α-hydrogen of the β-keto ester product.[6] Using at least one full equivalent of a strong base is crucial to form the stable enolate salt.[7] |
| Inappropriate Base or Solvent | The choice of base and solvent significantly impacts the reaction's success. Using a base that is not strong enough will not efficiently generate the required enolate. Certain solvents can hinder the intramolecular cyclization. | Select an Appropriate Base: Strong bases like sodium metal, sodium hydride (NaH), sodium ethoxide, or potassium tert-butoxide are commonly used.[2][8] Yields can vary significantly between these bases (see Data Table 1). Choose a Suitable Solvent: High-boiling point, non-polar aprotic solvents like toluene (B28343) or xylene are often preferred as they favor the intramolecular cyclization.[2][9] Polar aprotic solvents like THF can also be effective.[8] |
| Incorrect Reaction Time or Temperature | Both reaction time and temperature are critical. Insufficient reaction time will lead to incomplete conversion. Conversely, prolonged reaction times or high temperatures can promote side reactions and product degradation, decreasing the overall yield.[2][3] | Optimize Reaction Time and Temperature: One study found that for a specific N-substituted 4-piperidone, the yield increased up to 24 hours and then decreased.[3] Running the reaction at reflux is common, but excessively high temperatures can be detrimental.[2][9] Microwave-assisted synthesis can significantly reduce reaction times.[10] |
Issue 2: Formation of a Viscous Oil or Slurry Instead of a Crystalline Product
Q: My reaction has resulted in a thick, orange-reddish oil that is difficult to work with and does not crystallize. What is happening and how can I isolate my product?
A: The formation of an oil instead of a solid product is often indicative of impurities, which can inhibit crystallization.
| Potential Cause | Explanation | Recommended Solutions |
| Presence of Impurities | The "oiling out" of a product is a common sign of an impure reaction mixture.[5] These impurities could be side products from the reaction or unreacted starting materials. | Purification: Attempt to purify the crude oil using column chromatography. A common mobile phase for piperidone derivatives is a mixture of ethyl acetate (B1210297) and hexane.[11] Crystallization from a Different Solvent System: Experiment with various solvent systems for recrystallization. For piperidone derivatives, ethanol, ethanol-ethyl acetate, and benzene-petroleum ether have been used successfully.[11] |
| Residual Solvent or Byproducts | The alcohol byproduct of the condensation (e.g., methanol (B129727) or ethanol) or residual high-boiling point solvent can prevent the product from solidifying. | Aqueous Workup and Drying: Perform a thorough aqueous workup to remove water-soluble impurities and byproducts. Ensure the organic layer is properly dried with a drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate before solvent evaporation.[9] High Vacuum Drying: After initial solvent removal via rotary evaporation, place the product under high vacuum to remove any remaining volatile impurities. |
Issue 3: Difficulty with the Hydrolysis and Decarboxylation Step
Q: I have successfully formed the cyclic β-keto ester, but I am struggling with the final hydrolysis and decarboxylation step to get the 4-piperidone.
A: This step requires harsh conditions (strong acid and heat) and must be monitored to ensure the reaction goes to completion.
| Potential Cause | Explanation | Recommended Solutions |
| Incomplete Reaction | The hydrolysis of the ester and the subsequent decarboxylation of the resulting β-keto acid may not have gone to completion. | Monitor the Reaction: The completion of the decarboxylation can be monitored. One method is to take small aliquots of the reaction mixture and test with a ferric chloride (FeCl₃) solution. The β-keto ester intermediate will give a color change with FeCl₃, while the final 4-piperidone product will not. Continue refluxing until the test is negative.[9] Ensure Sufficient Acid and Heat: This step is typically performed by refluxing the β-keto ester in a strong acid like concentrated hydrochloric acid.[9][12] Ensure an adequate amount of acid is used and the reflux is maintained for a sufficient period (e.g., 5-6 hours).[9][12] |
| Product Isolation Issues | After decarboxylation, the 4-piperidone is in its protonated, water-soluble salt form. Improper neutralization will lead to poor extraction into the organic phase. | Careful Neutralization: After the reaction is complete, cool the mixture and carefully add a strong base (e.g., NaOH solution) to neutralize the acid and deprotonate the piperidone. The pH should be adjusted to be basic (e.g., pH 8-9) to ensure the 4-piperidone is in its free base form, which is soluble in organic solvents.[10][12] Thorough Extraction: Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate or xylene to ensure complete recovery of the product.[9] |
Data Presentation
Table 1: Comparison of Different Bases on the Yield of 1-(2-phenethyl)-4-piperidone
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium (Na) | Xylene | Room Temp. | 24 | 72 | [2] |
| Sodium Hydride (NaH) | Xylene | Room Temp. | 24 | 64 | [2] |
| Sodium t-butoxide | Xylene | Room Temp. | 24 | 61 | [2] |
| Sodium Methoxide (NaOMe) | Xylene | Room Temp. | 24 | 40 | [2] |
Experimental Protocols
Protocol 1: Standard Synthesis of 1-Benzyl-4-piperidone
This protocol is a representative procedure for the synthesis of an N-substituted 4-piperidone.
Step 1: Dieckmann Condensation
-
To a dry 250 mL three-necked flask equipped with a stirrer and reflux condenser, add 150 mL of anhydrous toluene and 2.8 g of metallic sodium.
-
Heat the mixture to reflux with stirring.
-
Add 1 mL of anhydrous methanol to initiate the reaction.
-
Slowly add 28 g of N,N-bis(β-propionate methyl ester) benzylamine (B48309) dropwise to the refluxing mixture.
-
After the addition is complete, continue to reflux for 6 hours. During this time, the mixture may become thick, requiring an increased stirring speed and the gradual addition of another 100 mL of anhydrous toluene.[9]
Step 2: Hydrolysis and Decarboxylation
-
After the reflux, cool the reaction mixture to room temperature.
-
Carefully extract the mixture with 150 mL of 25% (w/w) hydrochloric acid solution.
-
Transfer the acidic aqueous layer to a new flask and reflux in an oil bath for 5 hours. Monitor the reaction for completion using the ferric chloride test.[9]
-
Cool the reaction mixture and, with stirring, add 35% NaOH solution to neutralize the mixture to a pH of approximately 8.5.
Step 3: Workup and Purification
-
Extract the neutralized mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with a saturated NaCl solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and recover the ethyl acetate by distillation.
-
Distill the remaining material under reduced pressure to obtain pure 1-benzyl-4-piperidone as a light yellow oily liquid (yield reported as 78.4%).[9]
Protocol 2: Optimized Procedure for 1-(2-phenethyl)-4-piperidone
This protocol highlights optimized conditions for improved yield.
Step 1: Dieckmann Condensation
-
In a suitable reaction vessel, prepare a solution of the chosen base (e.g., sodium metal, 2 equivalents) in a large volume of a high-boiling point solvent like xylene (high dilution is key).[2]
-
Heat the mixture to 50 °C.
-
Rapidly add the N,N-bis(carbomethoxyethyl)phenethylamine precursor.
-
Allow the reaction to proceed at room temperature for 24 hours with vigorous stirring.[2][3]
Step 2: Hydrolysis and Decarboxylation
-
After 24 hours, carefully quench the reaction and separate the aqueous phase containing the sodium salt of the β-keto ester.
-
Add excess concentrated HCl to the aqueous phase and reflux the mixture until the decarboxylation is complete.[3]
Step 3: Workup and Purification
-
Cool the acidic solution and add an excess of sodium hydroxide (B78521) to basify the mixture.
-
The target 1-(2-phenethyl)-4-piperidone should separate as an upper oily layer.
-
Extract this layer with xylene.
-
Dry the organic extract and evaporate the solvent to afford the product. This optimized procedure has been reported to yield pure product (98%) in 72% yield.[2][3]
Visualizations
Experimental Workflow
References
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 10. Page loading... [guidechem.com]
- 11. chemrevlett.com [chemrevlett.com]
- 12. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
Stability of 4,4-Piperidinediol hydrochloride in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4,4-Piperidinediol hydrochloride in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it exist in an aqueous solution?
A1: this compound, with the molecular formula C₅H₁₂ClNO₂, is a synthetic organic compound often supplied as a white to off-white crystalline solid.[1][2][3] It is soluble in water.[1][2][4] In aqueous solutions, it is important to recognize that the geminal diol at the C-4 position exists in equilibrium with its corresponding ketone, 4-piperidone (B1582916). The compound is frequently referred to as 4-piperidone monohydrate hydrochloride, which reflects this equilibrium.[5][6][7] The hydrochloride salt form enhances its water solubility and stability.[2]
Caption: Equilibrium of 4-piperidone and its hydrated diol form in water.
Q2: What are the recommended storage conditions for solid this compound and its aqueous solutions?
A2: For the solid compound, storage in a tightly sealed container in a dry, cool, and dark place is recommended to prevent degradation from moisture, light, and heat.[1] Specific temperature recommendations include 2-8 °C or 0-5 °C.[4][5][7] Aqueous stock solutions should be freshly prepared. If short-term storage is necessary, they should be kept at 2-8 °C and protected from light. Long-term storage of aqueous solutions is generally not recommended without validating stability under specific buffer and temperature conditions.
Q3: What primary factors influence the stability of this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions is influenced by several factors. The compound is hygroscopic and can be degraded by prolonged exposure to elevated temperatures, light, and moisture.[1] The pH of the solution is also a critical factor, as it can affect the equilibrium between the piperidone and diol forms and potentially catalyze degradation reactions.
| Factor | Influence on Stability | Recommendation |
| Temperature | Elevated temperatures can accelerate degradation.[1] | Store solutions at 2-8 °C and avoid heat. |
| pH | Can shift the ketone-diol equilibrium and catalyze hydrolysis or other degradation pathways.[6] | Perform pH stability studies to determine the optimal pH range for your application. |
| Light | Exposure to light may cause decomposition.[1] | Protect solutions from light using amber vials or by covering containers with foil. |
| Moisture | The solid compound is hygroscopic; excess water can affect stability.[1] | Store the solid compound in a desiccator and use anhydrous solvents if preparing non-aqueous solutions. |
| Oxygen | The potential for oxidation exists, though specific data is limited. | Consider degassing solvents or working under an inert atmosphere (e.g., nitrogen, argon) for sensitive applications. |
Q4: What are the potential degradation pathways?
A4: The primary functional groups dictating reactivity are the secondary amine and the ketone/diol at the C-4 position.[6] While specific degradation pathways in aqueous solution are not extensively detailed in the provided literature, potential reactions could include oxidation of the amine or reactions involving the carbonyl group of the 4-piperidone form, such as condensation reactions.[2] Degradation products could include various piperidine (B6355638) derivatives.[6]
Troubleshooting Guide
Issue: My experimental results are inconsistent when using a previously prepared stock solution of this compound.
This issue often points to the degradation of the compound in your stock solution.
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue: I observe a precipitate or color change in my aqueous solution.
A visible change in the solution is a strong indicator of a chemical reaction or degradation.
-
Identify the Cause: The precipitate could be a less soluble degradation product or the result of a reaction with a component of your buffer. A color change often indicates the formation of new chromophoric species due to degradation.
-
Recommended Action: Do not use the solution. Discard it and prepare a fresh solution. Consider reducing the concentration or altering the buffer composition. If the problem persists, an analysis of the precipitate or solution by techniques like HPLC or LC-MS may be necessary to identify the degradation products.
Experimental Protocols
Protocol: General Method for Stability Assessment by HPLC
This protocol provides a starting point for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Researchers should validate the method for their specific application. The goal is to separate the parent compound from any potential degradation products.
Caption: Experimental workflow for a stability study of 4,4-Piperidinediol HCl.
Typical HPLC Parameters:
Since this compound lacks a strong UV chromophore, detection can be challenging. Methods like derivatization or alternative detection systems may be required.[8][9] For compounds with similar challenges, reverse-phase HPLC with an ion-pairing agent is often used.[8]
| Parameter | Example Condition | Notes |
| Column | C18 (e.g., 150 x 4.6 mm, 3.5 µm) | A standard reverse-phase column.[8] |
| Mobile Phase | Water:Acetonitrile (e.g., 90:10 v/v) with an ion-pairing agent like 0.1% Heptafluorobutyric acid (HFBA).[8] | The ion-pairing agent is crucial for retaining the polar analyte on the column. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate.[8] |
| Temperature | 35-40 °C | To ensure reproducible chromatography.[8][9] |
| Detection | Charged Aerosol Detection (CAD) or Refractive Index (RI) | Necessary due to the lack of a UV chromophore.[8] Alternatively, pre-column derivatization with a UV-active agent can be performed to allow for UV detection.[9][10] |
| Injection Volume | 10 µL | Standard injection volume.[9] |
References
- 1. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. CAS 40064-34-4: 4,4-Piperidinediol, hydrochloride (1:1) [cymitquimica.com]
- 3. This compound | 40064-34-4 [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. 4-Piperidone monohydrate, HCl | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 4-Piperidone Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 4-piperidone (B1582916) derivatives by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for the recrystallization of 4-piperidone derivatives?
A1: The choice of solvent is critical and depends on the specific derivative's structure and polarity. Based on available literature, a range of single and mixed solvent systems have been successfully employed. Ethanol (B145695) is the most frequently mentioned solvent for a variety of 2,6-disubstituted piperidin-4-ones.[1] For specific derivatives, other systems are preferred.
Common Recrystallization Solvents for 4-Piperidone Derivatives:
| 4-Piperidone Derivative Type | Solvent System | Notes |
| General 2,6-disubstituted | Distilled Ethanol | A common starting point for many derivatives.[1] |
| 2,6-bis(4-Substitutedphenyl)-3-methylpiperidin-4-one | 95% Ethanol | Effective for this class of compounds.[1] |
| N-Benzyl piperidin-4-one oxime | Methanol | Provides good crystal formation for this oxime derivative.[1] |
| 2,6-diaryl-3-(4-arylthio)piperidin-4-one | Ethanol-Ethyl Acetate (B1210297) | A mixed solvent system that can be optimized by varying the ratio.[1] |
| N-acyl-t(3)-isopropyl-r(2),c(6)-bis(2'furyl)piperidin-4-ones | Benzene-Petroleum Ether | Suitable for certain N-acylated derivatives.[1] |
| (3E,5E)-3,5-bis(3-nitrobenzylidene)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-one | Dichloromethane/Methanol (1:1, v/v) | A specific ratio is reported to yield light yellow crystals.[1] |
| N-(1-phenethyl)piperidone | Hexanes/Methylene Chloride (99:1, v/v) | Used with charcoal treatment for purification.[2] |
| 1-tert-butoxycarbonyl-4-piperidone (N-Boc-4-piperidone) | Ethyl Acetate-Petroleum Ether | Recrystallization is performed at low temperatures (0-5 °C).[3] |
| 4-Piperidone Hydrochloride Hydrate (B1144303) | Isopropyl Alcohol (IPA) | Used for the purification of the hydrochloride salt.[4] |
Q2: My 4-piperidone derivative is not dissolving in the hot solvent. What should I do?
A2: If your compound is not dissolving, it indicates that the chosen solvent is not a good solvent for your compound at elevated temperatures. You can try the following:
-
Increase the volume of the solvent: Add the hot solvent in small increments. Be aware that using an excessive amount of solvent will decrease your yield.[5]
-
Switch to a more polar solvent: If you are using a non-polar solvent, try a more polar one. For instance, if hexane (B92381) is ineffective, you could try ethyl acetate or an alcohol.
-
Use a mixed solvent system: Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) at room temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Heat the mixture until it becomes clear again.
Q3: My compound "oils out" instead of forming crystals upon cooling. How can I resolve this?
A3: "Oiling out" occurs when the compound separates from the solution at a temperature above its melting point. This is a common issue, especially when the compound is impure or the solution is too concentrated.[6] To address this:
-
Reheat and add more solvent: The most common reason for oiling out is that the solution is too concentrated. Reheat the mixture until the oil redissolves, then add more of the hot solvent to dilute the solution.[6]
-
Slow down the cooling process: Rapid cooling can favor oil formation over crystallization. Allow the flask to cool to room temperature slowly by insulating it, and then move it to a colder environment like a refrigerator.
-
Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.[5]
-
Add a seed crystal: If you have a pure crystal of your compound, adding a tiny amount to the cooled solution can initiate crystallization.
-
Change the solvent system: The boiling point of your solvent might be too high relative to the melting point of your compound. Try a lower-boiling solvent.[6]
Q4: The yield of my recrystallized product is very low. What are the possible reasons?
A4: A low yield can be attributed to several factors:
-
Using too much solvent: The most common cause of low recovery is using an excessive volume of solvent, which keeps a significant amount of the product dissolved in the mother liquor even after cooling.[5][7]
-
Premature crystallization: If the product crystallizes during hot filtration, you will lose a portion of your compound. Ensure your filtration apparatus is pre-heated.
-
Washing with a solvent that is too warm: Washing the collected crystals should be done with a minimal amount of ice-cold solvent to avoid redissolving the product.
-
The compound has significant solubility in the cold solvent: If your compound is still quite soluble in the solvent even at low temperatures, you may need to cool the solution to a lower temperature (e.g., in an ice bath or freezer) or switch to a different solvent system where the solubility at low temperatures is lower.[5]
Troubleshooting Guides
Issue 1: No Crystal Formation Upon Cooling
Issue 2: Presence of Colored Impurities
If your solution or final crystals have a noticeable color, it is likely due to the presence of high-molecular-weight, colored byproducts.
-
Dissolve the crude product: Dissolve the impure 4-piperidone derivative in the appropriate amount of hot solvent.
-
Cool slightly: Remove the solution from the heat source and let it cool for a moment to prevent boiling over in the next step.
-
Add activated charcoal: Add a small amount of activated charcoal (1-2% by weight of your compound) to the solution.
-
Reheat and filter: Bring the mixture back to a boil for a few minutes. Perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.[8]
-
Crystallize: Allow the hot, colorless filtrate to cool slowly to induce crystallization.
Experimental Protocols
Protocol 1: General Recrystallization from a Single Solvent (e.g., Ethanol)
-
Dissolution: Place the crude 4-piperidone derivative in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture on a hot plate with stirring until the solid fully dissolves. Continue adding small portions of hot ethanol until a clear solution is obtained.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize the yield, you can then place the flask in an ice bath for about an hour.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[9]
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Recrystallization from a Mixed Solvent System (e.g., Ethanol-Ethyl Acetate)
-
Dissolution: Dissolve the crude product in a minimum amount of hot ethanol (the "good" solvent).
-
Addition of Anti-solvent: While the solution is still hot, add ethyl acetate (the "poor" solvent) dropwise with stirring until the solution becomes slightly turbid.
-
Clarification: If turbidity persists, add a few drops of hot ethanol until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath to promote further crystallization.
-
Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 1, using an ice-cold mixture of the recrystallization solvents for washing.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. rsc.org [rsc.org]
- 3. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]
- 4. WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Reactivity Challenges in N-Alkylation of 4,4-Piperidine Diol Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the N-alkylation of 4,4-piperidine diol hydrochloride. This resource addresses common challenges associated with the low reactivity of this substrate and offers practical solutions.
Frequently Asked Questions (FAQs)
Q1: Why is 4,4-piperidine diol hydrochloride so unreactive in N-alkylation reactions?
A1: The low reactivity of 4,4-piperidine diol hydrochloride stems from two primary factors:
-
Protonated Nitrogen: The hydrochloride salt form means the piperidine (B6355638) nitrogen exists as an ammonium (B1175870) salt. This protonated nitrogen has no lone pair of electrons available for nucleophilic attack on the alkylating agent, rendering it unreactive.
-
Steric Hindrance: The axial and equatorial hydroxyl groups at the C-4 position can sterically hinder the approach of the alkylating agent to the nitrogen atom.
To initiate the N-alkylation, the piperidine nitrogen must be deprotonated to its free base form using a suitable base.
Q2: How many equivalents of base are required for the N-alkylation of 4,4-piperidine diol hydrochloride?
A2: A minimum of two equivalents of base are typically required. The first equivalent is necessary to neutralize the hydrochloride salt and generate the free amine. The second equivalent is needed to scavenge the acid (e.g., HBr, HI) that is produced during the course of the alkylation reaction. Using only one equivalent will result in the reaction slowing down or stopping as the salt of the product amine accumulates.[1]
Q3: What are the most common side reactions observed during the N-alkylation of piperidines, and how can they be minimized?
A3: A common side reaction is over-alkylation, leading to the formation of a quaternary ammonium salt.[1][2] This occurs when the N-alkylated product, which is also a nucleophilic tertiary amine, reacts with another molecule of the alkylating agent. To minimize this:
-
Control Stoichiometry: Use the piperidine starting material in slight excess relative to the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain its low concentration.[1]
-
Avoid Excess Alkylating Agent: Use a stoichiometric amount of the alkylating agent.[1]
Q4: Are there alternative methods to direct N-alkylation with alkyl halides for this substrate?
A4: Yes, reductive amination is an excellent and often preferred alternative. This method involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).[3][4] This approach is often milder, more selective, and avoids the formation of quaternary ammonium salts.[4]
Troubleshooting Guide
Issue 1: No reaction or very low conversion to the N-alkylated product.
| Potential Cause | Recommended Solution |
| Insufficient Base | Ensure at least 2.0 equivalents of a suitable base are used to both neutralize the HCl salt and scavenge the acid formed during the reaction.[1] |
| Inappropriate Base | For simple alkylations, anhydrous potassium carbonate (K₂CO₃) is a common choice. For more challenging substrates, a stronger base like sodium hydride (NaH) or a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) may be more effective.[2] |
| Low Reactivity of Alkylating Agent | Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. Consider using a more reactive alkyl halide. The addition of a catalytic amount of potassium iodide (KI) can facilitate reactions with less reactive alkyl bromides or chlorides.[2] |
| Poor Solubility of Reagents | Use a polar aprotic solvent such as anhydrous dimethylformamide (DMF) or acetonitrile (B52724) (ACN) to ensure all reactants are well-dissolved.[1][2] |
| Low Reaction Temperature | For less reactive alkylating agents, increasing the reaction temperature may be necessary to drive the reaction to completion.[2] |
Issue 2: Formation of a significant amount of quaternary ammonium salt.
| Potential Cause | Recommended Solution |
| Excess Alkylating Agent | Use a stoichiometric amount or a slight excess of the 4,4-piperidine diol hydrochloride relative to the alkylating agent.[1] |
| Rapid Addition of Alkylating Agent | Add the alkylating agent dropwise or via a syringe pump over an extended period to maintain a low concentration of the electrophile.[1] |
Experimental Protocols
Protocol 1: Direct N-Alkylation using Potassium Carbonate
This protocol describes a general procedure for the N-alkylation of 4,4-piperidine diol hydrochloride with an alkyl bromide.
Materials:
-
4,4-Piperidine diol hydrochloride
-
Alkyl bromide (1.1 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered (2.5 equivalents)
-
Anhydrous dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4,4-piperidine diol hydrochloride (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.).
-
Add anhydrous DMF to create a stirrable suspension.
-
Stir the mixture at room temperature for 30 minutes to facilitate the neutralization of the hydrochloride salt.
-
Add the alkyl bromide (1.1 eq.) to the reaction mixture.
-
Heat the reaction to 70-80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: N-Alkylation via Reductive Amination
This protocol details the N-alkylation of 4,4-piperidine diol hydrochloride with an aldehyde using sodium triacetoxyborohydride.
Materials:
-
4,4-Piperidine diol hydrochloride
-
Triethylamine (B128534) (TEA) (1.2 equivalents)
-
Aldehyde (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, suspend 4,4-piperidine diol hydrochloride (1.0 eq.) in anhydrous DCE.
-
Add triethylamine (1.2 eq.) and stir for 20-30 minutes at room temperature to form the free amine.
-
Add the aldehyde (1.1 eq.) and continue stirring for another 30 minutes to allow for the formation of the iminium ion.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of piperidine derivatives. Note that yields are illustrative and can vary based on the specific substrates and reaction scale.
| Method | Piperidine Substrate | Alkylating Agent | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Direct Alkylation | Piperidine | Alkyl Bromide | K₂CO₃ (2.0) | DMF | 25-70 | 4-24 | 70-90 | [1] |
| Direct Alkylation | Piperidine | Methyl Iodide | DIPEA (1.5) | MeCN | 25 | 12-18 | <70 | [1] |
| Reductive Amination | 4-Piperidone (B1582916) | Phenylacetaldehyde | TEA (2.0) | DCE | 25 | 24 | High | [3] |
| Reductive Amination | 2-Substituted Piperidine | Aldehyde/Ketone | - | DCE/THF | 25 | 1-24 | 80-95 | [4] |
Visualizations
References
Technical Support Center: Managing 4-Piperidone Hydrochloride in Reactions
For researchers, scientists, and drug development professionals utilizing 4-piperidone (B1582916) hydrochloride, its hygroscopic nature presents a significant challenge that can impact reaction efficiency and product purity. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to effectively manage the hygroscopicity of this versatile reagent.
Troubleshooting Guide
Unanticipated outcomes in reactions involving 4-piperidone hydrochloride can often be traced back to its water content. The following table outlines common issues, their potential causes related to hygroscopicity, and recommended solutions.
| Issue | Potential Cause Related to Hygroscopicity | Recommended Solution |
| Low or no product yield in moisture-sensitive reactions (e.g., those using Grignard reagents, organolithiums, or certain catalysts) | The water of hydration in 4-piperidone hydrochloride monohydrate is quenching the reagent or deactivating the catalyst. | Use anhydrous 4-piperidone hydrochloride. If starting with the monohydrate, dry it thoroughly before use (see Experimental Protocol 1). Ensure all glassware is flame-dried or oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). |
| Inconsistent reaction rates or yields between batches | The water content of the 4-piperidone hydrochloride is varying between batches due to differences in storage and handling. | Standardize the handling and storage protocol for 4-piperidone hydrochloride. Store it in a desiccator over a strong drying agent (e.g., P₂O₅). Before use in sensitive reactions, determine the water content using Karl Fischer titration (see Experimental Protocol 2) to ensure consistency. |
| Formation of unexpected byproducts | The presence of water may be promoting side reactions, such as hydrolysis of intermediates or reagents. | For reactions where water is known to interfere, use the anhydrous form of 4-piperidone hydrochloride and anhydrous solvents. If using the monohydrate is unavoidable, consider the possibility of water-mediated side reactions when analyzing the reaction mixture. |
| Difficulty in achieving complete dissolution of 4-piperidone hydrochloride | The compound may have absorbed excess moisture from the atmosphere, leading to clumping. | Handle the reagent quickly in a low-humidity environment or a glove box. If clumping occurs, the material can be gently broken up, but it is a strong indicator of significant water absorption. For critical applications, using a fresh, properly stored batch is recommended. |
| Poor performance in reductive amination reactions | While many reductive aminations tolerate the monohydrate, excess water can affect the equilibrium of imine/iminium ion formation and the stability of the reducing agent. | Many modern protocols for reductive amination using reagents like sodium triacetoxyborohydride (B8407120) are optimized to work with 4-piperidone monohydrate hydrochloride directly.[1][2] However, if issues arise, consider using a drying agent in the reaction mixture (e.g., molecular sieves) or starting with the anhydrous reagent. |
| Issues in N-alkylation reactions | The presence of water can affect the solubility of reactants and the efficacy of the base used. | Optimized procedures for N-alkylation often use 4-piperidone monohydrate hydrochloride with a suitable base like cesium carbonate, which can tolerate the water of hydration.[2] If using a water-sensitive base, the anhydrous form of the piperidone is necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the difference between 4-piperidone hydrochloride and 4-piperidone monohydrate hydrochloride?
A1: 4-Piperidone hydrochloride can exist in an anhydrous form or as a monohydrate. The monohydrate (C₅H₉NO · HCl · H₂O) contains one molecule of water for every molecule of 4-piperidone hydrochloride.[3] This is the most common commercially available form.[2][4] In aqueous solutions, 4-piperidone can also exist in equilibrium with its hydrated form, 4,4-piperidinediol.[5]
Q2: How can I determine the water content of my 4-piperidone hydrochloride sample?
A2: The most accurate method for determining the water content is Karl Fischer titration.[6][7] This technique is highly specific to water and can provide a precise measurement of the percentage of water in your sample. For a detailed procedure, refer to Experimental Protocol 2.
Q3: Do I always need to dry 4-piperidone monohydrate hydrochloride before use?
A3: Not necessarily. Many modern synthetic protocols, particularly for reactions like reductive amination and certain N-alkylations, have been optimized to use the commercially available monohydrate directly.[1][2][8] However, for reactions that are highly sensitive to moisture (e.g., involving organometallic reagents), drying is essential.
Q4: How should I store 4-piperidone hydrochloride to minimize water absorption?
A4: It should be stored in a tightly sealed container in a cool, dry place. For long-term storage or for use in moisture-sensitive applications, it is best to store it in a desiccator containing a high-efficiency desiccant such as phosphorus pentoxide or anhydrous calcium sulfate.
Q5: What is Dynamic Vapor Sorption (DVS) and how does it relate to hygroscopicity?
A5: Dynamic Vapor Sorption (DVS) is an analytical technique used to measure the extent and rate of water vapor uptake by a solid as a function of relative humidity (RH) at a constant temperature.[9][10] A DVS analysis of 4-piperidone hydrochloride would provide a quantitative measure of its hygroscopicity, showing how much water it will absorb at different environmental humidity levels. This information is crucial for determining appropriate storage conditions and understanding its stability.[][12]
Q6: Can I use 4-piperidone monohydrate hydrochloride in a Fischer indole (B1671886) synthesis?
A6: Yes, the Fischer indole synthesis is typically carried out under acidic conditions, often in aqueous or alcoholic media, which are tolerant of the water of hydration.[5] Some procedures even utilize water as the solvent.[13][14] The presence of the water molecule from the hydrate (B1144303) is unlikely to interfere with the reaction mechanism.[15]
Experimental Protocols
Protocol 1: Preparation of Anhydrous 4-Piperidone Hydrochloride
This protocol describes the drying of 4-piperidone monohydrate hydrochloride for use in moisture-sensitive reactions.
Materials:
-
4-piperidone monohydrate hydrochloride
-
Vacuum oven
-
Schlenk flask or other suitable glassware for drying under vacuum
-
Desiccator with a high-efficiency desiccant (e.g., P₂O₅)
Procedure:
-
Place the 4-piperidone monohydrate hydrochloride in a Schlenk flask.
-
Heat the sample in a vacuum oven at 55 °C under high vacuum for 5-6 hours. This temperature is below the melting point of the compound but sufficient to remove the water of hydration.
-
After drying, allow the flask to cool to room temperature under vacuum or in a desiccator.
-
Once cooled, store the anhydrous 4-piperidone hydrochloride in a tightly sealed container inside a desiccator until use.
-
For highly sensitive applications, it is recommended to verify the absence of water using Karl Fischer titration (Protocol 2).
Protocol 2: Determination of Water Content by Karl Fischer Titration
This protocol provides a general guideline for determining the water content in a sample of 4-piperidone hydrochloride. The specific parameters may need to be optimized for the instrument used.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Appropriate Karl Fischer reagents (e.g., pyridine-free reagents for better safety and stability)
-
Anhydrous methanol (B129727) or other suitable solvent
-
4-piperidone hydrochloride sample
Procedure:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves conditioning the titration cell to a dry state.
-
Accurately weigh a sample of 4-piperidone hydrochloride and record the weight. The sample size will depend on the expected water content and the type of titrator used.
-
Quickly transfer the sample to the titration cell, ensuring minimal exposure to atmospheric moisture.
-
Start the titration. The instrument will automatically titrate the water in the sample with the Karl Fischer reagent and determine the endpoint.
-
The instrument will then calculate the percentage of water in the sample based on the amount of reagent consumed and the sample weight.
-
It is good practice to run the analysis in triplicate to ensure the accuracy and precision of the results.
Visualizations
The following diagrams illustrate key workflows and decision-making processes for managing the hygroscopicity of 4-piperidone hydrochloride.
Caption: Handling workflow for 4-piperidone hydrochloride.
Caption: Troubleshooting decision-making process.
Caption: Common reactions of 4-piperidone hydrochloride.
References
- 1. researchgate.net [researchgate.net]
- 2. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-哌啶酮单水合物 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Federal Register :: Designation of 4-Piperidone as a List I Chemical [federalregister.gov]
- 5. 4-Piperidone monohydrate, HCl | Benchchem [benchchem.com]
- 6. mt.com [mt.com]
- 7. 內容不提供 [sigmaaldrich.com]
- 8. US8399677B2 - Method for the preparation of fentanyl - Google Patents [patents.google.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. skpharmteco.com [skpharmteco.com]
- 12. Applications of Dynamic Moisture Adsorption in Crystal Research - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 13. Fischer indole synthesis catalyzed by novel SO3H-functionalized ionic liquids in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Column Chromatography Purification of Substituted Piperidin-4-ones
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the column chromatography purification of substituted piperidin-4-ones.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the purification of substituted piperidin-4-ones?
A1: Silica (B1680970) gel is the most frequently used stationary phase for the column chromatography of substituted piperidin-4-ones.[1][2] However, due to the basic nature of the piperidine (B6355638) nitrogen, standard silica gel can be acidic and lead to issues like peak tailing and compound degradation.[3][4] To address this, it is highly recommended to use deactivated silica gel or to add a basic modifier to the mobile phase.[2][3]
Q2: What are suitable mobile phase systems for the purification of these compounds?
A2: Common mobile phase systems for substituted piperidin-4-ones are mixtures of a non-polar solvent and a polar solvent. Frequently used systems include ethyl acetate (B1210297) in hexanes and methanol (B129727) in dichloromethane (B109758) (DCM).[1][3][5][6] The optimal solvent ratio should be determined by Thin Layer Chromatography (TLC) to achieve a target Rf value of approximately 0.25-0.35 for the desired compound.[7] A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective.[1][3]
Q3: Why is triethylamine (B128534) often added to the mobile phase during the purification of piperidin-4-ones?
A3: Triethylamine (Et₃N), a volatile base, is added to the mobile phase (typically 0.1-2% v/v) to neutralize the acidic silanol (B1196071) groups on the surface of the silica gel.[2][3] This minimizes the strong interaction between the basic nitrogen of the piperidin-4-one and the stationary phase, which is a primary cause of peak tailing, streaking, and potential compound degradation.[3][4][8]
Q4: How can I visualize substituted piperidin-4-ones on a TLC plate?
A4: If the substituted piperidin-4-one contains a UV-active moiety (like an aromatic ring), it can be visualized under a UV lamp (254 nm) on a TLC plate with a fluorescent indicator.[2] For compounds that are not UV-active, staining with a potassium permanganate (B83412) solution or an anisaldehyde stain can be effective. An iodine chamber is also a general method for visualizing organic compounds.[9][10]
Q5: My compound is not soluble in the chosen mobile phase. How should I load it onto the column?
A5: If your compound has poor solubility in the eluent, you can use a technique called "dry loading".[11][12] This involves dissolving your crude product in a suitable solvent, adding a small amount of silica gel, and then removing the solvent under reduced pressure to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.[3][11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad, Tailing, or Streaking Peaks | Strong interaction between the basic piperidine nitrogen and acidic silica gel.[2][3][8] | Add a basic modifier like triethylamine (0.1-2%) to your eluent.[2][3] Alternatively, prepare the column using silica gel that has been pre-treated with a triethylamine solution.[3] Using neutral alumina (B75360) as the stationary phase can also be a good alternative.[3] |
| Column overload.[2][13] | Reduce the amount of crude material loaded onto the column. A general guideline is a 30:1 to 100:1 ratio of silica gel to crude product by weight.[2] | |
| Compound Does Not Elute (Stuck on the Column) | The mobile phase is not polar enough. | Gradually increase the polarity of your mobile phase. For instance, in a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[1] |
| The compound has irreversibly adsorbed to or decomposed on the acidic silica gel.[3][14] | Test the stability of your compound on a small amount of silica gel before running a large-scale column.[14] Use a deactivated stationary phase (neutralized silica or alumina) for sensitive compounds.[3] | |
| Compound Elutes Too Quickly (High Rf Value) | The mobile phase is too polar. | Decrease the polarity of your mobile phase. For example, in a DCM/methanol system, reduce the percentage of methanol.[1][2] |
| Poor Separation of Compound from Impurities | The chosen mobile phase does not provide adequate resolution. | Conduct a thorough TLC analysis with different solvent systems to find an optimal eluent that gives good separation between your desired compound and impurities.[2] A slower flow rate or using a narrower and longer column can sometimes improve separation.[15] |
| The sample was not loaded in a concentrated band.[16] | Dissolve the sample in a minimal amount of solvent for loading.[11] Ensure the top of the silica gel bed is flat and the sample is applied evenly.[16] | |
| Multiple Unexpected Spots on TLC of Collected Fractions | The compound may be degrading on the silica gel during chromatography.[3][14] | This can lead to the appearance of new spots in the collected fractions. Use the strategies mentioned above for tailing peaks, such as adding a base or using alumina, to minimize degradation.[3] Perform a 2D TLC to check for compound stability on silica.[14] |
Quantitative Data Summary
The following table provides representative data for the column chromatography purification of a hypothetical substituted piperidin-4-one. Actual results will vary depending on the specific compound, scale, and experimental conditions.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Stationary Phase | Silica Gel | Silica Gel with 1% Et₃N in eluent | Neutral Alumina |
| Mobile Phase | 30% Ethyl Acetate in Hexane | 30% Ethyl Acetate in Hexane | 30% Ethyl Acetate in Hexane |
| Crude Purity | ~80% | ~80% | ~80% |
| Yield | 50-65% | 75-85% | 70-80% |
| Final Purity | >90% (with tailing) | >98% | >98% |
| Observed Issues | Significant tailing | Good peak shape | Good peak shape |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Deactivated Silica Gel
-
Preparation of Deactivated Silica: In a fume hood, weigh out the required amount of silica gel (typically 50-100 times the weight of your crude product).[3] Create a slurry of the silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate). Add triethylamine (Et₃N) to the slurry to a final concentration of 1-2% (v/v). Stir the slurry for 30 minutes to ensure thorough mixing and neutralization.[3]
-
Column Packing: Pour the silica gel slurry into the chromatography column. Use gentle air pressure to pack the column evenly, ensuring there are no cracks or air bubbles.[3]
-
Sample Loading: Dissolve the crude substituted piperidin-4-one in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.[3] Carefully apply the sample to the top of the silica gel bed. For compounds with low solubility, perform a "dry loading" as described in the FAQs.[3][11]
-
Elution: Begin eluting with a low-polarity solvent system (e.g., 95:5 Hexanes:Ethyl Acetate + 1% Et₃N).[3] Gradually increase the polarity of the mobile phase based on TLC analysis of the fractions.[3]
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General experimental workflow for the purification of substituted piperidin-4-ones.
Caption: Troubleshooting logic for common column chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. uhplcs.com [uhplcs.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. benchchem.com [benchchem.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. Chromatography [chem.rochester.edu]
- 13. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 14. Chromatography [chem.rochester.edu]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
Comparative Analysis of NMR Data: 4,4-Piperidinediol Hydrochloride and Piperidine Hydrochloride
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the expected Nuclear Magnetic Resonance (NMR) spectroscopic data for 4,4-Piperidinediol hydrochloride and its structural analog, Piperidine (B6355638) hydrochloride. Due to the limited public availability of fully assigned experimental NMR data for this compound, this document presents a detailed analysis of Piperidine hydrochloride as a reference, alongside a general discussion of the anticipated spectral features for this compound. This comparison is intended to offer valuable insights for the structural characterization of piperidine-based compounds.
Data Presentation: A Comparative Look at 1H and 13C NMR Data
The following tables summarize the reported 1H and 13C NMR spectral data for Piperidine hydrochloride. This data serves as a baseline for understanding the NMR characteristics of the piperidine ring system in a hydrochloride salt form.
Table 1: 1H NMR Spectral Data for Piperidine Hydrochloride
| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-1 (NH2+) | ~9.0 | Broad Singlet | - |
| H-2, H-6 (Axial & Equatorial) | ~3.2 | Multiplet | - |
| H-3, H-5 (Axial & Equatorial) | ~1.9 | Multiplet | - |
| H-4 (Axial & Equatorial) | ~1.7 | Multiplet | - |
Table 2: 13C NMR Spectral Data for Piperidine Hydrochloride
| Carbon | Chemical Shift (δ) ppm |
| C-2, C-6 | ~43 |
| C-3, C-5 | ~25 |
| C-4 | ~23 |
Note on this compound Data:
-
1H NMR: The protons on C-2, C-6 and C-3, C-5 would likely experience a downfield shift due to the electron-withdrawing effect of the two hydroxyl groups at the C-4 position. The geminal diol protons at C-4 would likely appear as a singlet, and its chemical shift would be influenced by the solvent and concentration.
-
13C NMR: A significant downfield shift is expected for the C-4 carbon, appearing in the range of 90-100 ppm due to the direct attachment of two oxygen atoms. The C-3 and C-5 carbons would also be expected to show a downfield shift compared to Piperidine hydrochloride.
Experimental Protocols
A general methodology for acquiring high-quality 1H and 13C NMR spectra for hydrochloride salts of piperidine derivatives is outlined below.
General Experimental Protocol for NMR Spectroscopy
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the hydrochloride salt for 1H NMR and 20-50 mg for 13C NMR.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., D2O, DMSO-d6, or CD3OD). The choice of solvent is critical as hydrochloride salts often have limited solubility in non-polar organic solvents.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
2. NMR Spectrometer Setup:
-
The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and match the probe for the appropriate nucleus (1H or 13C).
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
3. 1H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
Temperature: 298 K.
4. 13C NMR Acquisition Parameters (Typical):
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 240 ppm, centered around 120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, or more, depending on the sample concentration and the desired signal-to-noise ratio.
-
Temperature: 298 K.
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a secondary reference.
-
Integrate the signals in the 1H spectrum.
-
Analyze the multiplicities and coupling constants in the 1H spectrum.
Visualizations
The following diagrams illustrate the chemical structures and the conceptual relationship between the structure and its NMR signals.
Caption: Structure of this compound.
A Comparative Guide to Fentanyl Synthesis Routes from Diverse Precursors
For Researchers, Scientists, and Drug Development Professionals
Fentanyl, a potent synthetic opioid, has a significant role in clinical settings for pain management. Its synthesis can be achieved through various chemical pathways, each originating from different precursor molecules. Understanding the nuances of these synthetic routes is crucial for researchers in the fields of forensic science, toxicology, and pharmaceutical development. This guide provides an objective comparison of the three primary synthesis methodologies: the Janssen method, the Siegfried method (and its optimized Valdez variant), and the Gupta "one-pot" method. The comparison is based on quantitative data from published literature and patents, focusing on reaction yields, precursors, and key reaction steps.
Comparative Analysis of Fentanyl Synthesis Routes
The selection of a synthetic route for fentanyl can be influenced by factors such as the availability of precursors, desired yield and purity, and the complexity of the required chemical transformations. The following table summarizes the quantitative data associated with the Janssen, Siegfried/Valdez, and Gupta methods.
| Parameter | Janssen Method | Siegfried Method (Optimized by Valdez et al.) | Gupta "One-Pot" Method |
| Starting Precursor | 1-Benzyl-4-piperidone | 4-Piperidone (B1582916) monohydrate hydrochloride | 4-Piperidone monohydrate hydrochloride |
| Key Intermediates | N-(1-Benzyl-4-piperidylidene)aniline, 1-Benzyl-4-anilinopiperidine, Norfentanyl | N-Phenethyl-4-piperidone (NPP), 4-Anilino-N-phenethylpiperidine (ANPP) | N-Phenethyl-4-piperidone (NPP), 4-Anilino-N-phenethylpiperidine (ANPP) (formed in situ) |
| Overall Yield | Not explicitly stated in reviewed literature | ~76% (calculated from step-wise yields)[1][2] | 40%[3] |
| Step 1 Yield | Not explicitly stated | 88% (Alkylation)[1][2] | Not applicable (single pot reaction) |
| Step 2 Yield | Not explicitly stated | 91% (Reductive Amination)[1][2] | Not applicable |
| Step 3 Yield | Not explicitly stated | 95% (Acylation)[1][2] | Not applicable |
| Purity | Dependent on purification; characteristic impurities include benzylfentanyl[4] | High, with reports of >99.5% for the final product[5] | Purity can be variable; characteristic bipiperidinyl impurities are known to form[6] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments in each synthetic route, as described in the scientific literature.
Janssen Synthesis (Original Method)
The Janssen method is the original patented synthesis of fentanyl.[7]
Step 1: Synthesis of N-(1-Benzyl-4-piperidylidene)aniline A mixture of 1-benzyl-4-piperidone, aniline, and toluene (B28343) with a catalytic amount of 4-toluenesulfonic acid is refluxed for 15 hours. The water formed during the reaction is removed azeotropically.[7]
Step 2: Synthesis of 1-Benzyl-4-anilinopiperidine The N-(1-benzyl-4-piperidylidene)aniline obtained in the previous step is reduced using lithium aluminum hydride in anhydrous ether under a nitrogen atmosphere.[7]
Step 3: Synthesis of N-(1-Benzyl-4-piperidyl)propionanilide (Benzylfentanyl) The resulting 1-benzyl-4-anilinopiperidine is acylated by refluxing with propionic anhydride (B1165640) for 7 hours.[7]
Step 4: Synthesis of N-Phenyl-N-(piperidin-4-yl)propionamide (Norfentanyl) The benzyl (B1604629) group is removed from benzylfentanyl.
Step 5: Synthesis of Fentanyl Norfentanyl is reacted with a phenethyl halide to yield fentanyl.[8]
Siegfried Method (Optimized by Valdez et al.)
This route, often referred to as the Siegfried method, has been optimized to produce high yields.[1][2]
Step 1: Synthesis of N-Phenethyl-4-piperidone (NPP) 4-Piperidone monohydrate hydrochloride is alkylated with 2-(bromoethyl)benzene in acetonitrile (B52724) using cesium carbonate as a base. The mixture is stirred at an elevated temperature to furnish the alkylated piperidone.[1][2]
Step 2: Synthesis of 4-Anilino-N-phenethylpiperidine (ANPP) The NPP from the previous step undergoes reductive amination with aniline. The reaction is mediated by sodium triacetoxyborohydride (B8407120) in the presence of acetic acid.[1][2]
Step 3: Synthesis of Fentanyl The ANPP is acylated using propionyl chloride in the presence of a non-nucleophilic base such as diisopropylethylamine (Hunig's base) in a solvent like methylene (B1212753) chloride.[1][2]
Gupta "One-Pot" Synthesis
This method streamlines the synthesis by combining multiple steps into a single reaction vessel.[3][9]
Protocol: To a stirred suspension of 4-piperidone monohydrochloride in dichloroethane, triethylamine (B128534) and phenylacetaldehyde (B1677652) are added and stirred at room temperature. Subsequently, sodium triacetoxyborohydride is added, and the mixture is stirred for 24 hours to form N-phenethyl-4-piperidone (NPP) in situ. Aniline and additional sodium triacetoxyborohydride, along with glacial acetic acid, are then added to the same reaction mixture and stirred for another 24 hours to form 4-anilino-N-phenethylpiperidine (ANPP). Finally, propionyl chloride is added dropwise to the mixture to yield fentanyl. The final product is then isolated and purified.[9][10]
Synthesis Pathway Diagrams
The following diagrams illustrate the logical flow of each fentanyl synthesis route.
References
- 1. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs | PLOS One [journals.plos.org]
- 2. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigating the chemical impurity profiles of fentanyl preparations and precursors to identify chemical attribution signatures for synthetic method attribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. US8399677B2 - Method for the preparation of fentanyl - Google Patents [patents.google.com]
- 8. regulations.gov [regulations.gov]
- 9. scite.ai [scite.ai]
- 10. researchgate.net [researchgate.net]
Navigating Piperidine Synthesis: A Comparative Guide to Alternatives for 4-Piperidone Hydrochloride
For researchers, scientists, and drug development professionals, the synthesis of piperidine-containing pharmaceuticals is a cornerstone of modern medicine. The traditional starting material, 4-piperidone (B1582916) hydrochloride, is a versatile building block but faces increasing regulatory scrutiny and can present challenges in certain synthetic routes. This guide provides an objective comparison of viable alternatives, presenting key performance data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate synthetic strategy.
The piperidine (B6355638) moiety is a ubiquitous scaffold in a vast number of pharmaceuticals, contributing to their efficacy in treating a wide range of conditions, from neurological disorders to infectious diseases. The choice of starting material and synthetic route can significantly impact the overall efficiency, cost, and environmental footprint of the drug development process. This guide explores several modern and classical alternatives to 4-piperidone hydrochloride, offering a data-driven comparison to inform laboratory and industrial-scale synthesis.
At a Glance: Performance Comparison of 4-Piperidone Alternatives
The following table summarizes the key performance indicators for various synthetic routes to piperidine derivatives, offering a direct comparison to the traditional use of 4-piperidone hydrochloride.
| Synthetic Strategy | Key Features | Typical Yield (%) | Reaction Conditions | Key Advantages | Key Disadvantages |
| 4-Piperidone Hydrochloride (Baseline) | Direct use of the core scaffold. | Variable (highly dependent on subsequent reactions) | Often requires basic conditions to free the amine. | Readily available, well-established chemistry. | Regulated substance, potential for side reactions at the unprotected amine. |
| N-Boc-4-Piperidone | Protected amine allows for selective reactions at the ketone. | 95-100% (for the protection step)[1] | Mild protection/deprotection conditions. | Prevents side reactions, simplifies purification.[2] | Additional synthetic steps (protection/deprotection), higher initial cost.[3] |
| Catalytic Hydrogenation of Pyridines | Direct conversion of aromatic precursors to the saturated piperidine ring. | High to excellent (often >90%)[4][5] | High pressure (50-70 bar H₂), various catalysts (PtO₂, Ru-Pd/Ac), often in acidic media.[2][4] | Atom economical, access to a wide range of substituted piperidines. | Requires specialized high-pressure equipment, potential for catalyst poisoning.[6] |
| Chemo-enzymatic Dearomatization of Pyridines | "Green" chemistry approach using enzymes for stereoselective synthesis. | Good to excellent (≥50% overall)[6][7] | Mild, aqueous conditions, stereoselective enzymes.[7] | High enantioselectivity, sustainable, mild conditions.[6] | Enzyme availability and stability can be a limitation. |
| Double Aza-Michael Reaction of Divinyl Ketones | Atom-efficient one-pot cyclization to form the piperidone ring. | Good to high (79-84% for aromatic substituted ketones)[8][9] | Base-catalyzed, reflux conditions.[8] | Rapid construction of the piperidone core. | Requires synthesis of the divinyl ketone precursor. |
| Intramolecular Oxidative Amination of Alkenes (Aza-Wacker Cyclization) | Palladium-catalyzed cyclization of aminoalkenes. | Good (up to 86%)[10][11] | Pd catalyst, oxidant (e.g., O₂), often requires a co-catalyst. | Forms C-N and C-C bonds in one step, good functional group tolerance. | Catalyst cost, potential for side reactions. |
Experimental Protocols: A Closer Look at the Methodologies
Detailed experimental procedures are crucial for the successful implementation of any synthetic route. Below are representative protocols for the key alternatives discussed.
Synthesis of N-Boc-4-piperidone from 4-Piperidone Hydrochloride
This procedure describes the protection of the secondary amine of 4-piperidone using di-tert-butyl dicarbonate (B1257347) (Boc₂O).
Materials:
-
4-Piperidone hydrochloride monohydrate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Water
Procedure:
-
To a solution of 4-piperidone hydrochloride monohydrate in water, add sodium hydroxide, di-tert-butyl dicarbonate, and THF.[1]
-
Stir the reaction mixture at room temperature for 16 hours.[1]
-
Extract the reaction mixture with diethyl ether.[1]
-
Wash the organic layer, and then evaporate the solvent to obtain N-Boc-4-piperidone as a white solid. A quantitative yield (100%) is reported for this method.[1]
Catalytic Hydrogenation of a Substituted Pyridine (B92270)
This protocol outlines the reduction of a substituted pyridine to the corresponding piperidine using Platinum(IV) oxide (Adams' catalyst).
Materials:
-
Substituted pyridine
-
Platinum(IV) oxide (PtO₂)
-
Glacial acetic acid
-
High-pressure hydrogenation apparatus
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a high-pressure reactor, dissolve the substituted pyridine (1.0 g) in glacial acetic acid (5 mL).[4]
-
Add a catalytic amount of PtO₂ (5 mol%).[4]
-
Pressurize the reactor with hydrogen gas (50-70 bar).[4]
-
Stir the reaction at room temperature for 6-10 hours.[4]
-
After the reaction is complete, quench with a saturated solution of NaHCO₃ and extract with ethyl acetate.[4]
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography to yield the substituted piperidine.[4]
Double Aza-Michael Reaction for 4-Piperidone Synthesis
This method describes the synthesis of a 2-substituted 4-piperidone from a divinyl ketone and a primary amine.
Materials:
-
Divinyl ketone
-
Sodium bicarbonate (NaHCO₃)
-
Water
Procedure:
-
Prepare a mixture of benzylamine in acetonitrile and aqueous sodium bicarbonate.[8]
-
Slowly add the divinyl ketone to the amine mixture at 16 °C over 40 minutes.[8]
-
Reflux the reaction mixture for 1.5 hours.[8]
-
After cooling, extract the product and purify by column chromatography. Yields for aromatically substituted piperidones are reported to be in the range of 79-84%.[8]
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic alternatives.
Signaling Pathways of Piperidine-Containing Drugs
Many pharmaceuticals containing the piperidine scaffold exert their effects by modulating key signaling pathways in the central nervous system. The following diagrams illustrate the simplified mechanisms of action for piperidine derivatives targeting dopamine (B1211576), serotonin (B10506), and opioid receptors.
Dopamine Receptor Signaling
Piperidine-based antagonists of the D4 dopamine receptor are being investigated for various neurological conditions.[12][13]
Serotonin Receptor Signaling
Certain piperidine derivatives act as serotonin reuptake inhibitors and also modulate 5-HT₁ₐ and 5-HT₇ receptors, contributing to their antidepressant effects.[14]
Opioid Receptor Signaling
Many potent analgesics, such as fentanyl and its analogs, are piperidine derivatives that act as agonists at the μ-opioid receptor.[15][16]
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and antidepressant-like activity of novel alkoxy-piperidine derivatives targeting SSRI/5-HT1A/5-HT7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. painphysicianjournal.com [painphysicianjournal.com]
A Comparative Guide to N-Boc-4-piperidinone and 4,4-Piperidinediol Hydrochloride in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The piperidine (B6355638) ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals. Its synthesis and functionalization are central to the development of a vast array of bioactive molecules. Two common starting materials for the elaboration of the piperidine core are N-Boc-4-piperidinone and 4,4-Piperidinediol hydrochloride. This guide provides an objective comparison of their performance in key synthetic transformations, supported by experimental data and detailed protocols, to aid chemists in selecting the optimal building block for their specific needs.
At a Glance: Key Differences and Applications
| Feature | N-Boc-4-piperidinone | This compound |
| Chemical Structure | N-tert-butoxycarbonyl protected 4-piperidone (B1582916) | Hydrated hydrochloride salt of 4-piperidone |
| Primary Advantage | The Boc protecting group masks the reactivity of the piperidine nitrogen, enabling selective reactions at the C4-ketone and preventing unwanted side reactions like N-alkylation or acylation.[1] | A readily available and cost-effective precursor to 4-piperidone. It can be used directly in some reactions or as a starting material for N-protected piperidones.[2] |
| Common Applications | Multi-step syntheses requiring selective functionalization of the ketone, such as in the construction of complex drug molecules and combinatorial libraries.[1] | Direct N-alkylation or acylation followed by further modification, and in reactions where the free secondary amine is desired or can be tolerated.[2] |
| Solubility | Soluble in organic solvents like DMSO and ethanol; sparingly soluble in PBS (pH 7.2).[3] | Soluble in water.[4] |
| Stability | Stable under a variety of reaction conditions, but the Boc group can be readily removed under mild acidic conditions.[1] | Stable as a salt. The free base, 4-piperidone, is less stable. |
Performance in Key Synthetic Transformations
Reductive Amination
Reductive amination is a cornerstone reaction for the synthesis of 4-aminopiperidine (B84694) derivatives. The choice between N-Boc-4-piperidinone and this compound significantly influences the synthetic strategy.
Scenario 1: Synthesis of a secondary amine at the 4-position, with subsequent N-functionalization of the piperidine ring.
Using N-Boc-4-piperidinone allows for a "Boc-on" strategy where the piperidine nitrogen is protected throughout the initial transformations. This is particularly advantageous when the desired final product has a different substituent on the piperidine nitrogen than what would be introduced via direct N-alkylation of 4-piperidone.
Scenario 2: Direct synthesis of an N-substituted 4-aminopiperidine.
Using This compound (as 4-piperidone monohydrate hydrochloride) allows for a more direct, "Boc-off" approach where the piperidine nitrogen is functionalized first, followed by reductive amination at the C4-position.
Comparative Data: Synthesis of Fentanyl Intermediates
The synthesis of fentanyl, a potent opioid analgesic, provides an excellent case study for comparing these two starting materials.
| Starting Material | Reaction Steps | Key Reagents | Reported Yield | Reference |
| N-Boc-4-piperidinone | 1. Reductive amination with aniline2. Acylation with propionyl chloride3. Boc deprotection4. N-alkylation with 2-phenylethyl bromide | 1. Sodium triacetoxyborohydride (B8407120), Aniline2. Propionyl chloride3. 4M HCl in dioxane4. 2-Phenylethyl bromide, Cs2CO3 | Not reported as a single overall yield for this specific sequence starting from N-Boc-4-piperidinone. However, individual step yields are generally high. | [1] |
| This compound | 1. N-alkylation with 2-(bromoethyl)benzene2. Reductive amination with aniline3. Acylation with propionyl chloride | 1. 2-(Bromoethyl)benzene, Cs2CO32. Sodium triacetoxyborohydride, Aniline3. Propionyl chloride | 73-78% (overall yield for fentanyl and its analogs) | [2] |
Analysis:
The "Boc-on" strategy offers greater flexibility for introducing diverse functionality on the piperidine nitrogen at a later stage. However, it requires additional protection and deprotection steps. The "Boc-off" approach is more convergent for synthesizing a specific N-substituted target like fentanyl, often resulting in a higher overall yield in fewer steps.
Reactions Involving the α-Methylene Groups
The activated methylene (B1212753) groups adjacent to the carbonyl in 4-piperidone are amenable to a variety of condensation reactions.
Claisen-Schmidt Condensation:
This reaction is used to synthesize 3,5-bis(arylidene)-4-piperidones, which are precursors to various biologically active compounds. This compound is commonly used directly in this reaction. The acidic conditions of the reaction medium are often sufficient to generate the required 4-piperidone in situ.
Mannich Reaction:
The Mannich reaction is a three-component condensation of an amine, formaldehyde, and a carbonyl compound with an acidic proton. 4-Piperidone, generated from its hydrochloride salt, can participate as the carbonyl component.
Experimental Protocols
Protocol 1: Reductive Amination of N-Boc-4-piperidinone with Aniline (B41778)
This protocol details the synthesis of tert-butyl 4-(phenylamino)piperidine-1-carboxylate, a key intermediate in one of the synthetic routes to fentanyl.
Materials:
-
N-Boc-4-piperidinone
-
Aniline
-
Acetic acid
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
2M Sodium hydroxide (B78521) (NaOH) solution
Procedure:
-
Dissolve N-Boc-4-piperidinone (1.0 eq), aniline (1.1 eq), and acetic acid (1.0 eq) in dichloromethane.
-
Cool the solution in an ice bath.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Dilute the mixture with 2M aqueous NaOH solution and stir for 1 hour.
-
Transfer the mixture to a separatory funnel, and separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Protocol 2: Reductive Amination of 4-Piperidone Monohydrate Hydrochloride with Aniline (after N-alkylation)
This protocol describes the synthesis of N-phenyl-1-(2-phenylethyl)piperidin-4-amine, another key intermediate in the synthesis of fentanyl, starting from 4-piperidone monohydrate hydrochloride.
Part A: N-Alkylation of 4-Piperidone Monohydrate Hydrochloride
Materials:
-
4-Piperidone monohydrate hydrochloride
-
2-(Bromoethyl)benzene
-
Cesium carbonate (Cs₂CO₃)
-
Acetonitrile
Procedure:
-
To a solution of 4-piperidone monohydrate hydrochloride (1.0 eq) in acetonitrile, add cesium carbonate (2.5 eq) and 2-(bromoethyl)benzene (1.1 eq).
-
Heat the mixture to 80 °C and stir for 16 hours.
-
Cool the reaction to room temperature and filter the mixture.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain N-(phenylethyl)piperidin-4-one.
Part B: Reductive Amination
Materials:
-
N-(phenylethyl)piperidin-4-one (from Part A)
-
Aniline
-
Acetic acid
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a solution of N-(phenylethyl)piperidin-4-one (1.0 eq) in 1,2-dichloroethane, add aniline (1.2 eq) and acetic acid (2.0 eq).
-
Stir the mixture at room temperature for 20 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) and stir at room temperature for 16 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-phenyl-1-(2-phenylethyl)piperidin-4-amine.
Visualizing Synthetic Workflows
The choice of starting material dictates the overall synthetic strategy. The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflows for the synthesis of a generic N-substituted 4-aminopiperidine derivative.
Caption: 'Boc-on' synthetic workflow starting from N-Boc-4-piperidinone.
Caption: 'Boc-off' synthetic workflow starting from 4,4-Piperidinediol HCl.
Conclusion
Both N-Boc-4-piperidinone and this compound are valuable and versatile starting materials for the synthesis of piperidine-containing molecules.
-
N-Boc-4-piperidinone is the preferred choice for complex, multi-step syntheses where the piperidine nitrogen requires protection to allow for selective transformations at the C4-position. This "Boc-on" strategy provides maximum flexibility for late-stage diversification of the piperidine nitrogen.
-
This compound is ideal for more direct and convergent syntheses of specific N-substituted 4-piperidone and 4-aminopiperidine derivatives. The "Boc-off" approach, where the piperidine nitrogen is functionalized early in the synthesis, can be more step-economical and lead to higher overall yields for a defined target.
The selection of the appropriate starting material should be guided by the overall synthetic strategy, the desired final product, and considerations of cost and efficiency. For exploratory and medicinal chemistry programs where a variety of N-substituents are desired, the flexibility offered by N-Boc-4-piperidinone is a significant advantage. For process development and large-scale synthesis of a specific target, the more direct route from this compound may be more practical.
References
Comparative Analysis of Impurities in Fentanyl Synthesized from 4-Piperidone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of impurities found in fentanyl synthesized from the precursor 4-piperidone (B1582916). Three primary synthetic routes are examined: the Janssen method, the Siegfried method, and the Gupta method. Understanding the impurity profiles associated with each method is crucial for forensic analysis, chemical attribution, and quality control in pharmaceutical development. This document presents quantitative and qualitative data on characteristic impurities, detailed experimental protocols for their analysis, and visualizations of the synthetic pathways.
Comparison of Impurity Profiles
The synthesis of fentanyl from 4-piperidone can proceed through several pathways, each leaving a characteristic chemical signature in the form of specific impurities. The presence and relative abundance of these byproducts can be used to distinguish between the different manufacturing processes. The following table summarizes the key impurities associated with the Janssen, Siegfried, and Gupta methods.
| Impurity | Janssen Method | Siegfried Method | Gupta Method | Pharmacological/Toxicological Significance |
| Benzylfentanyl | Present (Key Marker)[1] | Absent | Absent | "Essentially inactive" as an opioid, but is a controlled precursor.[2] Harmful if swallowed, in contact with skin, or if inhaled.[3] |
| 4-anilino-N-phenethylpiperidine (ANPP) | Absent | Present (Precursor/Impurity)[4] | Present (Intermediate/Impurity) | Considered pharmacologically inactive.[5] Its presence indicates incomplete reaction or poor purification.[4] |
| N-phenethyl-4-piperidone (NPP) | Absent | Present (Precursor/Impurity) | Present (Intermediate/Impurity) | A key precursor in the Siegfried and Gupta routes. |
| Phenethyl-4-anilino-N-phenethylpiperidine (phenethyl-4-ANPP) | Absent | Absent | Present (Key Marker)[1][3][6] | Exhibits negligible in vitro µ-opioid receptor activity and is considered biologically irrelevant in vivo.[7][8] Its presence is a strong indicator of the Gupta synthesis route.[3][6] |
| N-propionyl norfentanyl | Possible Minor Impurity | Possible Minor Impurity | Possible Minor Impurity | Opioid activity is not well-characterized but is a potential byproduct in several routes. |
| Acetylfentanyl | Possible Minor Impurity | Possible Minor Impurity | Possible Minor Impurity | A potent opioid analgesic in its own right, often found as an impurity in illicitly manufactured fentanyl. |
Experimental Protocols
The identification and quantification of impurities in fentanyl samples are typically performed using chromatographic techniques coupled with mass spectrometry. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the gold standard methods for this purpose.
Representative Analytical Protocol: GC-MS Analysis of Fentanyl Impurities
This protocol outlines a general procedure for the analysis of fentanyl and its process-related impurities in a synthesized sample.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the fentanyl sample.
-
Dissolve the sample in 1 mL of a suitable organic solvent, such as methanol (B129727) or acetonitrile.
-
Perform a serial dilution to achieve a final concentration suitable for GC-MS analysis (e.g., 10 µg/mL).
-
An internal standard (e.g., fentanyl-d5) should be added to the final dilution to ensure quantitative accuracy.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column.
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp 1: 20 °C/min to 250 °C, hold for 5 minutes.
-
Ramp 2: 10 °C/min to 300 °C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
3. Data Analysis:
-
Identify fentanyl and its impurities by comparing their retention times and mass spectra with those of certified reference standards.
-
Quantify the impurities by integrating the peak areas of their respective characteristic ions and comparing them to the peak area of the internal standard. A calibration curve should be generated for each impurity to ensure accurate quantification.
Synthetic Pathways and Impurity Formation
The following diagram illustrates the generalized synthetic pathways for fentanyl starting from 4-piperidone, highlighting the formation of key route-specific impurities.
Caption: Synthetic pathways to fentanyl from 4-piperidone and key impurity formation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Organic impurity profiling of fentanyl samples associated with recent clandestine laboratory methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cfsre.org [cfsre.org]
- 5. researchgate.net [researchgate.net]
- 6. Gas Chromatography-Mass Spectrometry Analysis of Synthetic Opioids Belonging to the Fentanyl Class: A Review (Journal Article) | OSTI.GOV [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
A Comparative Guide to Catalyst Efficacy in 4-Piperidone Reactions
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-piperidone (B1582916) and its derivatives is a cornerstone in the development of a vast array of pharmaceuticals and biologically active compounds. The efficiency and stereoselectivity of these synthetic routes are critically dependent on the choice of catalyst. This guide provides an objective comparison of various catalytic systems for key reactions involving 4-piperidone, supported by experimental data to inform catalyst selection and reaction optimization.
Performance Comparison of Key Catalysts
The selection of a catalyst for 4-piperidone reactions is dictated by the desired transformation, be it reduction, functionalization, or the construction of the piperidine (B6355638) ring itself. This section provides a comparative overview of metal-based catalysts, organocatalysts, and biocatalysts in prominent 4-piperidone reactions.
Catalytic Reduction of N-Boc-4-Piperidone
The reduction of N-Boc-4-piperidone to the corresponding piperidinol is a fundamental transformation. The choice of catalyst significantly influences the stereochemical outcome, yielding either the cis or trans isomer.
| Catalyst/Reagent | Abbreviation | Typical Solvent | Key Characteristics | Predominant Isomer | Yield (%) | Reference |
| Metal-Based Catalysts | ||||||
| Palladium on Carbon | Pd/C | Ethanol (B145695), Methanol (B129727) | Catalytic hydrogenation with H₂ gas. Generally favors the equatorial product. | trans (equatorial-OH) | High | [1] |
| Platinum Oxide | PtO₂ (Adam's cat.) | Acetic Acid, Ethanol | Effective for hydrogenation of N-heterocycles. | trans (equatorial-OH) | Good to High | [1] |
| Raney Nickel | Raney® Ni | Ethanol | A cost-effective alternative for catalytic hydrogenation. | trans (equatorial-OH) | Good to High | [1] |
| Hydride Reagents | ||||||
| Sodium Borohydride (B1222165) | NaBH₄ | Methanol, Ethanol | Cost-effective, mild, and easy to handle. Favors axial attack. | trans (equatorial-OH) | High | [1] |
| Lithium Tri-sec-butylborohydride | L-Selectride® | Tetrahydrofuran (THF) | Bulky, highly stereoselective reagent. Favors equatorial attack. | cis (axial-OH) | High | [1] |
Organocatalytic Synthesis of Substituted Piperidines
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex piperidine structures from simple precursors.
| Catalyst | Reactants | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) | Yield (%) | Reference |
| O-TMS protected diphenylprolinol | Aldehydes, Trisubstituted nitroolefins | Polysubstituted piperidines | - | Excellent | - | [2][3] |
| (l)-Proline | Δ¹-piperideine, Acetone | (+)-Pelletierine | - | 94 | 56 | [4] |
| Quinoline organocatalyst + TFA | N-tethered alkenes | 2,5-disubstituted protected piperidines | - | Good | Good | [5] |
Biocatalytic Approaches to Chiral Piperidine Derivatives
Biocatalysis offers high enantioselectivity under mild reaction conditions, providing access to optically pure piperidine building blocks.
| Enzyme | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) (%) | Yield (%) | Reference |
| Lipase from Aspergillus niger | Hydrolytic desymmetrization | meso-diacetate of a piperidine derivative | (2R,6S)-monoacetate piperidine derivative | >95 | Good | [6] |
| Lipase B from Candida antarctica (CAL-B) | Enzymatic kinetic resolution | rac-trans-3-alkoxyamino-4-oxy-2-piperidone ester | Enantioenriched trans-3-alkoxyamino-4-oxy-2-piperidones | High | - | [7] |
| Transaminase | Asymmetric synthesis | - | 2-substituted piperidines | - | - | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established literature and serve as a starting point for optimization.
Protocol 1: Sodium Borohydride Reduction of N-Boc-4-piperidone (Favoring trans Isomer)
This procedure is a common and straightforward method for obtaining the equatorial alcohol.[1]
Materials:
-
N-Boc-4-piperidone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve N-Boc-4-piperidone in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in portions to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation of N-Boc-4-piperidone
This method provides an alternative to hydride reagents for obtaining the equatorial alcohol.[1]
Materials:
-
N-Boc-4-piperidone
-
10% Palladium on Carbon (Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve N-Boc-4-piperidone in ethanol or methanol in a hydrogenation flask.
-
Carefully add 10% Pd/C to the solution.
-
Connect the flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically balloon pressure) at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica (B1680970) gel if necessary.
Protocol 3: Organocatalytic Domino Michael Addition/Aminalization
This protocol utilizes an O-TMS protected diphenylprolinol as an organocatalyst for the synthesis of polysubstituted piperidines.[2]
Materials:
-
Aldehyde
-
Trisubstituted nitroolefin
-
O-TMS protected diphenylprolinol catalyst
Procedure:
-
To a solution of the aldehyde (0.2 mmol) and the nitroolefin (0.3 mmol) in toluene is added the O-TMS protected diphenylprolinol catalyst (20 mol%).
-
The reaction mixture is stirred at room temperature for the specified time (typically 24-72 hours).
-
The reaction is monitored by TLC.
-
After completion, the solvent is evaporated, and the residue is purified by flash column chromatography on silica gel to afford the highly functionalized chiral piperidine.
Visualizations
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: Stereoselective reduction of N-Boc-4-piperidone.
Caption: General experimental workflow for catalytic reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organocatalytic approach to polysubstituted piperidines and tetrahydropyrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of biocatalysis in the asymmetric synthesis of alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42123F [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
A Comparative Guide to the Purity Validation of 4-Piperidone Hydrochloride by High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials is a cornerstone of robust and reproducible synthetic chemistry. 4-Piperidone (B1582916) hydrochloride is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including fentanyl and its analogues.[1][2] Its purity directly impacts the quality, safety, and efficacy of the final drug product. This guide provides a detailed comparison of the purity of 4-piperidone hydrochloride from different suppliers, alongside a common alternative, N-Boc-4-piperidone, validated by a robust HPLC method.
Comparative Purity Analysis
The purity of two different batches of 4-piperidone hydrochloride was compared against N-Boc-4-piperidone. The analysis was performed using the HPLC method detailed below. The results, summarized in the table, highlight the variability that can be observed in starting materials and underscore the importance of in-house quality control.
| Parameter | 4-Piperidone HCl (Batch A) | 4-Piperidone HCl (Batch B) | N-Boc-4-piperidone |
| Purity by HPLC (%) | 98.5% | 99.2% | 99.5% |
| Major Impurity 1 (%) | 0.8% (Impurity X) | 0.5% (Impurity Y) | 0.3% (Impurity Z) |
| Major Impurity 2 (%) | 0.4% (Impurity Y) | 0.1% (Impurity X) | 0.1% (tert-Butanol) |
| Total Impurities (%) | 1.5% | 0.8% | 0.5% |
| Retention Time (min) | 2.5 | 2.5 | 8.2 |
Note: This data is for illustrative purposes and represents typical results.
Experimental Workflow
The following diagram outlines the workflow for the purity validation of 4-piperidone hydrochloride by HPLC.
Caption: HPLC Purity Validation Workflow.
Detailed Experimental Protocol
A robust reverse-phase HPLC (RP-HPLC) method was developed and validated for the purity assessment of 4-piperidone hydrochloride and its comparison with N-Boc-4-piperidone. Due to the weak UV absorbance of 4-piperidone, a low wavelength was selected for detection.
Instrumentation:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18 column (4.6 x 150 mm, 5 µm).
-
Software: Chromatography data station for data acquisition and processing.
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile (B52724) and 0.1% phosphoric acid in water (10:90 v/v).[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Run Time: 15 minutes.
Standard and Sample Preparation:
-
Standard Solution: A standard solution of 4-piperidone hydrochloride (1 mg/mL) was prepared by dissolving the reference standard in the mobile phase.
-
Sample Solution: Sample solutions of 4-piperidone hydrochloride (Batch A and B) and N-Boc-4-piperidone were prepared at a concentration of 1 mg/mL in the mobile phase.
Method Validation Parameters: The method was validated for specificity, linearity, precision, accuracy, and robustness according to ICH guidelines.
Discussion of Alternatives and Method Considerations
N-Boc-4-piperidone as an Alternative: N-Boc-4-piperidone is a common alternative to 4-piperidone hydrochloride in various synthetic pathways, particularly in the synthesis of fentanyl analogues where the Boc protecting group offers advantages in directing reactivity.[4] As shown in the comparative data, N-Boc-4-piperidone often exhibits higher purity due to the additional purification steps involved in its synthesis. Its chromatographic behavior is significantly different, with a longer retention time due to the lipophilic nature of the Boc group.
Challenges in HPLC Analysis of 4-Piperidone: A significant challenge in the HPLC analysis of 4-piperidone is its lack of a strong UV chromophore. While detection at low wavelengths (210-220 nm) is possible, it can lead to higher baseline noise and interference from solvents and other impurities. For more sensitive and specific quantification, alternative detection methods can be considered:
-
Charged Aerosol Detection (CAD): This universal detection method is not dependent on the optical properties of the analyte and is suitable for compounds without a UV chromophore.[5]
-
Refractive Index (RI) Detection: RI detection is another universal method but is generally less sensitive than UV or CAD and is sensitive to temperature and mobile phase composition changes.
-
Derivatization: Pre- or post-column derivatization to introduce a chromophore into the 4-piperidone molecule can significantly enhance detection sensitivity, but it adds complexity to the analytical procedure.
Conclusion
The purity of 4-piperidone hydrochloride can be reliably determined using a straightforward RP-HPLC method with UV detection at a low wavelength. However, careful method development and validation are crucial to ensure accurate and reproducible results. The comparative data presented here demonstrates the potential for variability between different batches of this critical starting material. For laboratories requiring higher sensitivity or analyzing complex sample matrices, the use of alternative detectors such as CAD should be considered. The choice between 4-piperidone hydrochloride and its protected analogues like N-Boc-4-piperidone will depend on the specific synthetic strategy, but the purity of either starting material must be rigorously controlled to ensure the quality of the final pharmaceutical product.
References
Comparative Analysis of By-products in Fentanyl Synthesis: The Siegfried Method vs. Alternatives
A Guide for Researchers, Scientists, and Drug Development Professionals
The clandestine production of fentanyl and its analogues poses a significant public health crisis. Understanding the chemical signatures of different synthesis routes is crucial for law enforcement, forensic analysis, and the development of effective countermeasures. This guide provides a detailed characterization of the by-products associated with the Siegfried method of fentanyl synthesis, offering a comparative analysis with other common manufacturing routes, namely the Janssen and Gupta methods. The information presented is based on a comprehensive review of scientific literature and analytical data.
The Siegfried Synthesis Pathway and its Characteristic By-products
The Siegfried method is a well-documented route for fentanyl synthesis that proceeds through two key intermediates: N-phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP).[1] The final step involves the acylation of ANPP with propionyl chloride or a related agent.[2] While seemingly straightforward, this pathway can generate a range of by-products due to incomplete reactions, side reactions, and impurities in precursors.
The formation of these by-products provides a chemical fingerprint that can be used to identify the synthesis method employed. Key by-products and impurities associated with the Siegfried route include specific carbamate (B1207046) compounds and certain doubly charged ions detected through mass spectrometry.[3][4] The presence of acetylfentanyl has also been reported as a potential by-product, the formation of which can be influenced by the purity of the reagents and reaction conditions.[5]
Below is a diagram illustrating the Siegfried synthesis pathway and the potential points of by-product formation.
Caption: Siegfried synthesis pathway for fentanyl, highlighting key intermediates and points of by-product formation.
Comparative Analysis of By-product Profiles
To provide a clear comparison, the following table summarizes the known by-products and impurity markers for the Siegfried, Janssen, and Gupta fentanyl synthesis routes. This data is compiled from various forensic and analytical chemistry studies.[3][4]
| Synthesis Route | Key Intermediates | Known By-products and Impurity Markers | Typical Analytical Techniques |
| Siegfried | N-phenethyl-4-piperidone (NPP), 4-anilino-N-phenethylpiperidine (ANPP) | - Specific carbamate impurities- Doubly charged ions- Acetylfentanyl (from impure reagents)- Unreacted ANPP | GC-MS, LC-MS/MS, LC-HRMS, NMR |
| Janssen | N-benzyl-4-piperidone, Norfentanyl | - Benzylfentanyl- Dibenzylpiperidone derivatives- Other specific, yet often proprietary, markers | GC-MS, LC-MS/MS, LC-HRMS |
| Gupta | 4-piperidone, 4-anilinopiperidine | - Phenethyl-4-anilino-N-phenethylpiperidine (phenethyl-4-ANPP)- Bipiperidinyl impurities- Ethyl-4-anilino-N-phenethylpiperidine (ethyl-4-ANPP) | GC-MS, LC-MS/MS, LC-HRMS |
Experimental Protocols for By-product Characterization
Accurate characterization of fentanyl by-products requires robust analytical methodologies. Below are detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), two of the most powerful techniques for impurity profiling.
Experimental Workflow
Caption: A generalized workflow for the analysis of by-products in illicit fentanyl samples.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a widely used technique for the separation and identification of volatile and semi-volatile compounds, making it well-suited for the analysis of many fentanyl-related substances.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the homogenized sample into a vial.
-
Dissolve the sample in 1 mL of a suitable organic solvent (e.g., methanol, chloroform).
-
For certain by-products, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS may be necessary to improve volatility and chromatographic performance.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet: Split/splitless injector, operated in splitless mode at 280 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp 1: 20 °C/min to 250 °C.
-
Ramp 2: 10 °C/min to 300 °C, hold for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Data Acquisition: Full scan mode.
3. Data Analysis:
-
Identify peaks by comparing their retention times and mass spectra to those of certified reference materials.
-
Utilize mass spectral libraries (e.g., NIST, SWGDRUG) for tentative identification of unknown compounds.
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Protocol
LC-HRMS provides high mass accuracy and resolution, enabling the identification and structural elucidation of a wide range of compounds, including non-volatile and thermally labile by-products.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the homogenized sample into a vial.
-
Dissolve the sample in 1 mL of a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. LC-HRMS Instrumentation and Conditions:
-
Liquid Chromatograph: Thermo Scientific Vanquish Horizon UHPLC system (or equivalent).
-
Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5-95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: Thermo Scientific Orbitrap Exploris 240 (or equivalent).
-
Ionization Mode: Heated Electrospray Ionization (HESI), positive ion mode.
-
Resolution: 120,000 FWHM.
-
Data Acquisition: Full scan MS followed by data-dependent MS/MS (dd-MS2).
3. Data Analysis:
-
Extract ion chromatograms for expected by-products based on their accurate masses.
-
Analyze MS/MS fragmentation patterns to confirm the identity of known by-products and to propose structures for unknown impurities.
-
Utilize software such as Compound Discoverer or MassFrontier for data processing and structural elucidation.
Conclusion
The characterization of by-products in clandestinely synthesized fentanyl is a critical aspect of forensic intelligence. The Siegfried method, while effective, generates a distinct profile of impurities that can be differentiated from those produced via the Janssen and Gupta routes. The application of advanced analytical techniques such as GC-MS and LC-HRMS, coupled with robust experimental protocols, allows for the detailed characterization of these chemical signatures. This guide provides a foundational resource for researchers and professionals working to understand and combat the illicit production of fentanyl. Further research into the quantitative analysis of these by-products will continue to enhance our ability to trace the origins of these dangerous substances.
References
- 1. public-inspection.federalregister.gov [public-inspection.federalregister.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. osti.gov [osti.gov]
- 4. Item - Investigations Into Illicit Synthesis of Fentanyl - RMIT University - Figshare [research-repository.rmit.edu.au]
- 5. cfsre.org [cfsre.org]
A Comparative Study of Reducing Agents for the Reductive Amination of 4-Piperidone
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Reducing Agent for 4-Piperidone (B1582916) Amination
The synthesis of substituted 4-aminopiperidines is a cornerstone in the development of a vast array of pharmaceuticals. Reductive amination of 4-piperidone and its derivatives is a widely employed and efficient method for creating these crucial C-N bonds. The choice of reducing agent is a critical parameter that significantly influences the reaction's success, dictating factors such as yield, selectivity, reaction time, and safety. This guide provides an objective comparison of commonly used reducing agents for this transformation, supported by experimental data and detailed protocols to inform methodology selection.
Executive Summary
The selection of a reducing agent for the reductive amination of 4-piperidone hinges on a balance of reactivity, selectivity, and operational practicality. The primary challenge lies in selectively reducing the in situ-formed imine or iminium ion intermediate without concurrently reducing the starting ketone. This guide focuses on a comparative analysis of four widely used methods:
-
Sodium Triacetoxyborohydride (B8407120) (STAB) : A mild and highly selective reagent, often the preferred choice for one-pot reactions due to its ability to be present from the start without significantly reducing the ketone. It is particularly effective for a broad range of amines and offers a favorable safety profile.
-
Sodium Cyanoborohydride (NaBH₃CN) : Another selective reducing agent that is effective in one-pot procedures. However, its high toxicity and the potential for generating toxic hydrogen cyanide gas are significant drawbacks that necessitate careful handling and workup procedures.
-
Sodium Borohydride (B1222165) (NaBH₄) : A powerful and cost-effective reducing agent. Its high reactivity, however, leads to a lack of selectivity, as it can readily reduce the starting 4-piperidone. Consequently, it is typically used in a two-step process where the imine is pre-formed before the addition of the reducing agent.
-
Catalytic Hydrogenation : A green and atom-economical method that utilizes hydrogen gas and a metal catalyst (e.g., Palladium on carbon). It is highly effective but requires specialized equipment (hydrogenator) and careful handling of flammable hydrogen gas and potentially pyrophoric catalysts.
Comparative Performance of Reducing Agents
The following table summarizes the key characteristics and performance of the different reducing agents in the context of 4-piperidone amination. It is important to note that direct comparative studies under identical conditions are scarce in the literature; therefore, the presented data is a consolidation from various sources and should be interpreted as a general guideline.
| Reducing Agent | Selectivity for Imine/Iminium Ion | Typical Procedure | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride (STAB) | High | One-pot | High selectivity, mild reaction conditions, good functional group tolerance, lower toxicity than NaBH₃CN.[1] | Water-sensitive, not compatible with protic solvents like methanol (B129727).[2] |
| Sodium Cyanoborohydride (NaBH₃CN) | High | One-pot | High selectivity, effective for a wide range of substrates.[1] | Highly toxic, generates toxic HCN byproduct, requires careful pH control.[1] |
| Sodium Borohydride (NaBH₄) | Low | Two-step (Imine formation then reduction) | Cost-effective, potent reducing agent.[1] | Lack of selectivity necessitates a two-step procedure, potential for side reactions if not carefully controlled.[1][3] |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | High | One-pot or Two-step | "Green" chemistry (water is the only byproduct), high yields, scalable. | Requires specialized high-pressure equipment, catalyst can be pyrophoric, potential for hydrogenolysis of sensitive functional groups. |
Experimental Protocols
The following are representative experimental protocols for the reductive amination of a 4-piperidone derivative.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is a general guideline for the direct (one-pot) reductive amination of a 4-piperidone derivative.
Materials:
-
N-substituted 4-piperidone (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.2-1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic, optional for less reactive substrates)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of the N-substituted 4-piperidone and the amine in DCM or DCE, add sodium triacetoxyborohydride in one portion.
-
For less reactive amines or ketones, a catalytic amount of acetic acid can be added to the initial mixture.
-
Stir the reaction mixture at room temperature for 1 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)
This protocol outlines the direct reductive amination using the toxic but effective sodium cyanoborohydride.
Materials:
-
N-substituted 4-piperidone (1.0 equiv)
-
Amine (1.1 equiv)
-
Sodium cyanoborohydride (1.5 equiv)
-
Methanol
-
Water
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve the N-substituted 4-piperidone and the amine in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium cyanoborohydride portion-wise to the cooled solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Reductive Amination using Sodium Borohydride (NaBH₄) (Two-Step)
This protocol details the two-step procedure necessary when using the less selective sodium borohydride.
Materials:
-
N-substituted 4-piperidone (1.0 equiv)
-
Amine (1.0 equiv)
-
Toluene (B28343) or Methanol (for imine formation)
-
Dehydrating agent (e.g., anhydrous magnesium sulfate, optional)
-
Sodium borohydride (1.0-1.5 equiv)
-
Methanol or Ethanol (B145695) (for reduction)
-
Water
-
Organic solvent for extraction
Procedure: Step 1: Imine Formation
-
Dissolve the N-substituted 4-piperidone and the amine in a suitable solvent like toluene or methanol.
-
If desired, add a dehydrating agent to drive the equilibrium towards imine formation.
-
Stir the mixture at room temperature or with gentle heating until imine formation is complete (monitored by TLC or NMR).
-
Remove the solvent under reduced pressure.
Step 2: Reduction 5. Dissolve the crude imine in methanol or ethanol and cool the solution in an ice bath. 6. Slowly add sodium borohydride in portions. 7. Allow the reaction to warm to room temperature and stir until the reduction is complete. 8. Quench the reaction by the slow addition of water. 9. Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent. 10. Dry the combined organic layers, filter, and concentrate to yield the crude amine. Purify as necessary.[1]
Protocol 4: Reductive Amination via Catalytic Hydrogenation
This protocol provides a general method for catalytic reductive amination.
Materials:
-
N-substituted 4-piperidone (1.0 equiv)
-
Amine or Ammonium (B1175870) acetate (1.1-1.5 equiv)
-
Palladium on Carbon (Pd/C) or Raney Nickel (5-10% w/w)
-
Methanol or Ethanol
-
Hydrogen gas source
-
Hydrogenation vessel (e.g., Parr shaker)
Procedure:
-
In a hydrogenation vessel, dissolve the N-substituted 4-piperidone and the amine or ammonium acetate in methanol or ethanol.
-
Carefully add the hydrogenation catalyst.
-
Seal the vessel and purge with an inert gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Stir the mixture at room temperature or with gentle heating for 2-24 hours.
-
Monitor the reaction progress by hydrogen uptake, TLC, or LC-MS.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the catalyst through a pad of Celite.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify as needed by column chromatography or crystallization.
Reaction Mechanisms and Workflows
The reductive amination of 4-piperidone proceeds through two key stages: the formation of an imine or iminium ion, followed by its reduction. The choice of reducing agent dictates whether these steps can occur concurrently in a one-pot fashion or must be performed sequentially.
Caption: General workflows for reductive amination.
The choice between a one-pot or two-step procedure is primarily determined by the selectivity of the reducing agent.
Caption: One-pot vs. two-step reductive amination workflows.
Conclusion
The selection of a reducing agent for the reductive amination of 4-piperidone is a critical decision in the synthesis of 4-aminopiperidine derivatives. For one-pot procedures that offer operational simplicity and are amenable to a wide range of substrates, sodium triacetoxyborohydride (STAB) is frequently the reagent of choice due to its high selectivity and improved safety profile over sodium cyanoborohydride. While sodium cyanoborohydride (NaBH₃CN) is also highly effective and selective, its use requires stringent safety precautions.
Sodium borohydride (NaBH₄) remains a viable and economical option, particularly for large-scale syntheses, provided a two-step protocol is employed to mitigate its lack of selectivity. Catalytic hydrogenation stands out as a green and efficient alternative, especially in an industrial setting where the necessary equipment is available.
Ultimately, the optimal choice will be dictated by the specific requirements of the synthesis, including the reactivity of the substrates, functional group tolerance, scale of the reaction, and available laboratory resources.
References
A Comparative Guide to GC-MS Analysis of 4-Piperidone Reaction Intermediates
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-piperidone (B1582916), a key building block in the manufacturing of many pharmaceutical compounds, requires careful monitoring to ensure reaction completion, maximize yield, and control impurity profiles. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for this purpose, offering high separation efficiency and definitive identification of volatile and semi-volatile reaction components. This guide provides an objective comparison of GC-MS with other analytical techniques and presents supporting experimental data and protocols to aid in the selection and implementation of the most suitable method for monitoring 4-piperidone synthesis.
Comparison of Analytical Techniques
While GC-MS is a primary tool for analyzing 4-piperidone and its derivatives, other methods such as High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) also offer viable analytical solutions. The choice of technique depends on the specific requirements of the analysis, including the volatility of the analytes, required sensitivity, and the complexity of the sample matrix.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. | Separation by HPLC coupled with highly selective and sensitive mass detection. |
| Typical Analytes | Volatile and thermally stable compounds.[1] | Non-volatile or thermally labile compounds.[1] | A wide range of compounds, offering high selectivity. |
| Common Detectors | Mass Spectrometry (MS), Flame Ionization Detector (FID).[1] | Ultraviolet (UV) Detector.[1] | Tandem Mass Spectrometer (MS/MS). |
| Sample Preparation | May require derivatization for polar compounds to increase volatility.[1] | May require derivatization to add a UV-active chromophore.[2] | Often minimal, "dilute and shoot" is possible.[2] |
| Key Advantages | Excellent for separating volatile impurities and provides structural information through mass spectra. | Robust, widely available, and cost-effective for routine analysis. | High sensitivity and selectivity, suitable for complex matrices.[2] |
| Key Disadvantages | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity and selectivity compared to MS-based methods. | Higher instrument cost and complexity. |
Experimental Protocols
A detailed experimental protocol for the GC-MS analysis of a piperidine (B6355638) derivative is presented below. This method can be adapted and validated for the analysis of 4-piperidone reaction intermediates.
Representative GC-MS Protocol for Piperidine Derivative Analysis
This protocol is based on a method for the analysis of 4-Anilino-1-Boc-piperidine and can be optimized for 4-piperidone.[3]
| Parameter | Condition |
| Instrumentation | Agilent GC-MS system (or equivalent) |
| Column | HP-1MS (100% dimethylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness[3] |
| Carrier Gas | Helium at a flow rate of 1.2 mL/min[3] |
| Injector Temperature | 280 °C[3] |
| Injection Volume | 1 µL[3] |
| Split Mode | 50:1[3] |
| Oven Program | 170°C for 1 min, then ramp to 190°C at 8°C/min, then to 293°C at 18°C/min and hold for 7.1 min, then to 325°C at 50°C/min and hold for 6.1 min[3] |
| MSD Source | Electron Ionization (EI) at 70 eV[3] |
| GC-MS Transfer Line Temp. | 235 °C[3] |
| Source Temperature | 280 °C[3] |
| Quadrupole Temperature | 180 °C[3] |
| Scan Range | m/z 50-550 amu[3] |
Sample Preparation:
A "dilute and shoot" approach is often sufficient for reaction monitoring. A small aliquot of the reaction mixture is diluted with a suitable solvent (e.g., methanol, dichloromethane) before injection into the GC-MS. For quantitative analysis, an internal standard should be added to the sample.
Visualizations
Experimental Workflow for GC-MS Analysis
The following diagram illustrates a typical workflow for the GC-MS analysis of a 4-piperidone reaction mixture.
Caption: A typical workflow for GC-MS analysis of 4-piperidone reaction samples.
Logical Flow for Method Selection
The selection of an appropriate analytical technique is a critical step. The following diagram provides a logical approach to choosing between GC-MS, HPLC-UV, and LC-MS/MS for the analysis of 4-piperidone and related compounds.
Caption: A decision tree for selecting an analytical method for 4-piperidone analysis.
References
Safety Operating Guide
Navigating the Safe Disposal of 4,4-Piperidinediol Hydrochloride: A Procedural Guide
The proper disposal of 4,4-Piperidinediol hydrochloride is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is not only a matter of regulatory compliance but also a fundamental duty to protect personnel and the environment.[1] This guide provides a procedural, step-by-step approach to ensure the safe and compliant disposal of this compound.
The primary source of safety information for any chemical is its Safety Data Sheet (SDS).[2] For this compound, the SDS indicates that it is a hazardous chemical, classified as a skin and eye irritant, and may cause respiratory irritation.[3][4][5] Therefore, it must be managed as hazardous waste.
Key Safety and Handling Information
To facilitate quick reference, the following table summarizes essential safety information derived from the Safety Data Sheet for this compound.
| Hazard Classification | Handling and Storage Precautions | Incompatible Materials |
| Skin Irritant (Category 2) | Wear protective gloves, clothing, and eye/face protection.[3][4][5] | Strong oxidizing agents |
| Eye Irritant (Category 2) | Ensure eyewash stations and safety showers are close to the workstation.[3][4] | Strong bases |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | Avoid breathing dust.[3][4] Use in a well-ventilated area.[3][4] | Strong reducing agents |
| Combustible dust | Avoid dust formation.[3][4] | Exposure to moist air or water |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. The following protocol outlines the necessary steps.
Step 1: Waste Identification and Classification
The initial and most critical step is to classify the waste. As per its SDS, this compound is a hazardous substance.[3][4] Therefore, any unwanted or residual material, including contaminated labware (e.g., glassware, gloves), must be treated as hazardous waste.[6] It is the responsibility of the chemical waste generator to determine if a discarded chemical is classified as a hazardous waste and to consult local, regional, and national hazardous waste regulations for complete and accurate classification.[3][4]
Step 2: Waste Segregation
Proper segregation of chemical waste at the point of generation is crucial to prevent dangerous reactions.[1] this compound waste must be collected in a designated container and not mixed with other waste streams, especially incompatible materials such as strong oxidizing agents, strong bases, or strong reducing agents.[3][4][7]
Step 3: Containerization
Select a suitable container for the collection of this compound waste. The container must be:
-
Compatible: Made of a material that does not react with the chemical.
-
In good condition: Free from leaks, cracks, or rust.[6]
-
Securely sealed: The container must be kept closed except when adding waste to prevent the release of dust or vapors.[1][6]
Step 4: Labeling
Properly label the waste container. The label must be clear, legible, and include the following information:
-
The words "Hazardous Waste".[6]
-
The full chemical name: "this compound".[2] Chemical abbreviations or formulas are not acceptable.[2][6]
-
A clear indication of the hazards (e.g., "Irritant").
Step 5: Accumulation and Storage
Store the labeled hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[1] This area should be:
-
Away from incompatible materials.[6]
-
Cool, dry, and well-ventilated, as recommended for the storage of the chemical itself.[3][4]
-
Under the control of the laboratory personnel.
Important Note: Do not dispose of this compound down the drain. [3][4] This is explicitly advised against in the safety data sheets.
Step 6: Professional Disposal
The final step is to arrange for the collection and disposal of the hazardous waste by a licensed and reputable waste disposal company.[2][8] This ensures that the waste is transported, treated, and disposed of in accordance with all relevant regulations, such as the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle to grave" approach to hazardous waste management.[2][9] Maintain all necessary documentation and records of the disposal process for regulatory compliance.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 9. youtube.com [youtube.com]
Essential Safety and Operational Guide for Handling 4,4-Piperidinediol Hydrochloride
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for 4,4-Piperidinediol hydrochloride (CAS No. 40064-34-4), also known as 4-Piperidone hydrochloride monohydrate.[1][2][3] Adherence to these protocols is critical for minimizing exposure risk and ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[1][2] It is a skin and eye irritant and can cause respiratory irritation.[3][4][5] In powder form, it may create combustible dust concentrations in the air.[1][2]
GHS Hazard Statements:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times in the laboratory to protect from splashes. A face shield offers additional protection.[4][6] |
| Skin Protection | Disposable Nitrile Gloves | Double-gloving is recommended to prevent skin contact.[7] Gloves should be changed frequently and immediately if contaminated.[8] |
| Lab Coat or Gown | A disposable, long-sleeved gown is required to prevent contamination of personal clothing.[1][2] | |
| Shoe Covers | Disposable shoe covers should be worn to prevent the tracking of contaminants out of the laboratory. | |
| Respiratory Protection | N95 Respirator or Higher | A properly fit-tested N95 respirator is the minimum requirement when handling the powder form to avoid inhalation of dust.[1][2] |
Experimental Protocols: Donning and Doffing PPE
Proper technique in putting on and taking off PPE is crucial to prevent contamination.
Safe Handling and Storage
Handling:
-
Use only in a well-ventilated area, such as a chemical fume hood.[1][2]
-
Ensure eyewash stations and safety showers are close to the workstation.[1][2]
Storage:
-
Keep container tightly closed in a dry, cool, and well-ventilated place.[1][2]
-
Incompatible materials include strong oxidizing agents, strong bases, and strong reducing agents.[1][2]
Accidental Release and First Aid Measures
Immediate action is required in case of exposure or spillage.
| Exposure Route | First Aid Measures |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[2] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[1][2] |
| Ingestion | Clean mouth with water and get medical attention.[1][2] |
Accidental Release: For spills, avoid dust formation.[1][2] Sweep up and shovel into suitable containers for disposal.[1][2]
Disposal Plan
All disposable PPE and materials contaminated with this compound should be considered hazardous waste.
Disposal Protocol:
-
Collect waste in a designated, properly labeled, and sealed container.
-
Dispose of contents/container to an approved waste disposal plant.[2]
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1][2]
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. 4-Piperidone monohydrate hydrochloride - Hazardous Agents | Haz-Map [haz-map.com]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. benchchem.com [benchchem.com]
- 8. pppmag.com [pppmag.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
